2-Aminoimidazole hemisulfate
Description
Properties
IUPAC Name |
1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRLKJYNASPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2-Aminoimidazole Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental chemical properties of 2-Aminoimidazole hemisulfate, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.
Chemical Identity and Structure
This compound is the salt formed from two equivalents of the heterocyclic amine 2-aminoimidazole and one equivalent of sulfuric acid. The 2-aminoimidazole (2-AI) scaffold is a significant structural motif found in numerous marine alkaloids and is recognized for its wide range of biological activities, including antimicrobial and antibiofilm properties.[1] The salt form enhances the stability and handling of the parent compound.
-
Synonyms : Bis(2-aminoimidazole) Sulfate, 1H-imidazol-2-amine sulfate (2:1), 2-Aminoimidazole sulphate[2][4][5][6]
-
Canonical SMILES : C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O[2][3][4]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for experimental design, formulation development, and chemical synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 264.26 g/mol | [2][4][5] |
| Appearance | Off-white to pale brown or brownish crystalline powder/crystals | [4][6][7] |
| Melting Point | 252 °C to 273 °C (with decomposition) | [2][6][7][8] |
| Solubility | Soluble in water (sparingly) | [6][7][8] |
| Purity | ≥95% to ≥98% | [2][5][6][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These protocols are based on standard laboratory techniques.
The melting point is a crucial indicator of a compound's purity and identity.[10] The capillary method is a common and reliable technique for its determination.[11]
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.[11] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11][12]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[12][13]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[13]
-
Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[12][13]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat at a slower rate (1-3 °C/minute) through the expected melting range.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[12]
Solubility is a fundamental property that influences a compound's bioavailability and environmental fate. The OECD Test Guideline 105 describes the flask method for substances with solubilities above 10⁻² g/L.[14][15]
Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined by a suitable analytical method.[16][17]
Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[14]
-
Equilibration: Add an excess amount of this compound to a known volume of deionized water in a flask. The flask is then agitated (e.g., using a magnetic stirrer) in a constant temperature bath, preferably at 20 ± 0.5 °C.[14]
-
Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to let the solid settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical technique, such as HPLC-UV or a specific titration method.
The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and biological activity.[18] Potentiometric titration is a high-precision technique for pKa determination.[19]
Principle: The compound is dissolved in a suitable solvent (often water or a co-solvent system) and is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[18][19][20]
Methodology:
-
Apparatus Calibration: Calibrate the pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water.[20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]
-
Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[20]
-
Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point(s).[18][21]
Visualized Workflows and Relationships
Diagrams are provided to illustrate key processes and relationships relevant to this compound.
Caption: Logical relationship in the formation of the hemisulfate salt.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Caption: A common synthesis route for the 2-aminoimidazole core structure.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. This compound | 1450-93-7 [chemicalbook.com]
- 8. 2-Aminoimidazole Sulfate | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1450-93-7 Cas No. | 2-Aminoimidazole hemisulphate | Apollo [store.apolloscientific.co.uk]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. southalabama.edu [southalabama.edu]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Aminoimidazole Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-aminoimidazole hemisulfate, a salt of the versatile heterocyclic compound 2-aminoimidazole. This document details its fundamental chemical and physical properties, provides insights into its synthesis and purification, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the significant role of the 2-aminoimidazole scaffold in drug discovery, with a particular focus on its interactions with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's context and application.
Chemical and Physical Properties
This compound is the sulfate salt of 2-aminoimidazole, a five-membered heterocyclic organic compound. The hemisulfate designation indicates a 2:1 molar ratio of the 2-aminoimidazole base to sulfuric acid.
| Property | Value |
| Molecular Formula | C₆H₁₂N₆O₄S |
| Molecular Weight | 264.26 g/mol |
| CAS Number | 1450-93-7 |
| Appearance | Off-white to brownish crystalline powder or crystals |
| Melting Point | 270-273 °C (decomposes) |
| Solubility | Soluble in water; insoluble in common organic solvents like alcohols and ethers.[1] |
| pKa (of 2-aminoimidazolium ion) | ~8.0 - 9.0 (estimated based on related compounds) |
Synthesis and Purification
The 2-aminoimidazole core can be synthesized through various methods, with the condensation of an α-haloketone with a guanidine derivative being a classical and widely used approach.[2] Modern, "green" chemistry methodologies, such as the use of deep eutectic solvents (DES) and microwave-assisted synthesis, offer improved efficiency and reduced environmental impact.[3]
Experimental Protocol: Greener Synthesis of a 2-Aminoimidazole Derivative in a Deep Eutectic Solvent
This protocol describes a high-yield, one-pot synthesis of a substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent.[3][4]
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
Guanidine carbonate
-
Potassium hydroxide (KOH)
-
Triethylamine (Et₃N)
-
Choline chloride (ChCl)
-
Urea
-
Deionized water
-
Ethyl acetate
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride and urea in a 1:2 molar ratio.
-
Gently heat the mixture to 80 °C while stirring until a clear, homogeneous liquid is formed.[3]
-
-
In situ Guanidine Base Generation:
-
To 2 g of the prepared ChCl:Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol).
-
Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.[4]
-
-
Reaction:
-
To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).
-
Continue stirring at 80 °C for 4 hours.
-
Monitor the reaction progress by GC-MS until the α-chloroketone is consumed.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of deionized water. For many triaryl-substituted 2-aminoimidazoles, the product will precipitate and can be isolated by filtration.[2]
-
If the product does not precipitate, extract the aqueous suspension with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoimidazole derivative.[5]
-
Experimental Protocol: Preparation of 2-Aminoimidazole Free Base from its Sulfate Salt
The free base of 2-aminoimidazole can be liberated from its commercially available sulfate salt.[6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound (15 mmol) in water (10 mL).
-
Add a solution of NaOH (15 mmol) in water (3 mL).
-
Remove the solvent under vacuum.
-
Wash the evaporation residue with ethanol (50 mL).
-
Sonicate the residue in ethanol (50 mL) for 10 minutes to ensure complete extraction of the free base from the inorganic salt matrix.
-
Filter the light brown solution and wash the inorganic precipitate with ethanol (3 x 10 mL).
-
The combined ethanolic solution contains the 2-aminoimidazole free base.
Formation of this compound
To form the hemisulfate salt, the free base of 2-aminoimidazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid. The salt typically precipitates from the solution and can be collected by filtration and dried.
Spectroscopic Data
The structural elucidation and characterization of 2-aminoimidazole and its salts are routinely performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to tautomerization, the signals for the imidazole ring protons and carbons can be averaged.[7]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Notes |
| H4, H5 | ~6.5 - 7.5 | The two CH protons of the imidazole ring often appear as a single peak.[7] |
| NH, NH₂ | ~5.0 - 8.0 | Broad singlet, highly variable depending on solvent and concentration.[7] |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C-NH₂) | ~145 - 155 | Quaternary carbon, influenced by the amino substituent.[7] |
| C4, C5 | ~110 - 125 | Often show equivalent or very close chemical shifts due to tautomerism.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretching | 3100 - 3400 | Primary amine (NH₂) and imidazole N-H groups.[7] |
| C=N Stretching | ~1680 | Imidazole ring stretching.[8] |
| N-H Bending | ~1600 - 1650 | Scissoring vibration of the NH₂ group. |
| C-N Stretching | ~1350 - 1450 | Stretching vibrations within the imidazole ring.[9] |
| SO₄²⁻ Vibrations | ~1100 and ~615 | Characteristic of the sulfate anion. |
Applications in Drug Development and Signaling Pathways
The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous marine natural products with potent biological activities, including antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[2]
Inhibition of Bacterial Two-Component Systems
2-Aminoimidazole derivatives are known to disrupt bacterial biofilm formation by inhibiting two-component systems (TCS), which are crucial for bacteria to sense and respond to their environment.[10][11] These systems typically consist of a sensor histidine kinase and a response regulator. By interfering with this signaling, 2-aminoimidazoles can prevent bacteria from adopting a biofilm lifestyle, rendering them more susceptible to conventional antibiotics.
Modulation of the TAK1-Mediated Inflammatory Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme in the signaling cascades of pro-inflammatory cytokines like TNF-α and IL-1β.[12] The activation of TAK1 leads to the downstream activation of NF-κB and MAP kinases (JNK and p38), resulting in the expression of inflammatory genes.[13][14] Certain 2-aminoimidazole derivatives have been identified as inhibitors of the TAK1 signaling pathway, highlighting their potential as anti-inflammatory agents.[8]
Conclusion
This compound, and the 2-aminoimidazole scaffold in general, represent a significant area of interest for chemical and pharmaceutical research. The well-established, and continually improving, synthetic routes provide access to a diverse range of derivatives. The potent and varied biological activities of these compounds, particularly their ability to modulate key signaling pathways involved in bacterial pathogenesis and inflammation, underscore their potential as leads for the development of novel therapeutics. This technical guide serves as a foundational resource for professionals engaged in the exploration and application of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery and Natural Occurrence of 2-Aminoimidazole Compounds: A Technical Guide for Researchers
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, primarily due to its prevalence in a diverse array of biologically active marine natural products.[1] First isolated in 1987 from marine sponges, these alkaloids have demonstrated a remarkable breadth of pharmacological properties, including potent cytotoxic, antimicrobial, antifungal, antibiofilm, and anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological activities of 2-aminoimidazole compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further investigation into this promising class of natural products.
Introduction: Discovery and Natural Sources
The pioneering discovery of 2-aminoimidazole alkaloids in 1987 originated from studies on marine sponges of the class Calcarea, particularly those belonging to the genera Leucetta and Clathrina.[2][4] These sponges have since been recognized as prolific producers of a wide variety of structurally unique 2-AI secondary metabolites.[5] The core 2-aminoimidazole ring is often substituted with benzyl or pyrrole moieties, leading to a rich chemical diversity.[2]
Prominent examples of naturally occurring 2-AI compounds include the naamidines , naamines , oroidin , and sceptrin .[3][6] Oroidin, a key biogenetic precursor to more complex pyrrole-imidazole alkaloids, and its derivatives are well-known for their anti-biofilm activity.[7][8] These compounds are predominantly isolated from marine invertebrates, with sponges of the orders Agelasida and Leucettida being particularly rich sources.[9] For instance, the Caribbean sponge Agelas conifera is a known producer of oroidin and sceptrin.[10]
Biological Activities and Therapeutic Potential
The broad spectrum of biological activities exhibited by 2-aminoimidazole alkaloids makes them promising lead compounds for drug discovery.[3][11] Their therapeutic potential spans across multiple domains, including oncology, infectious diseases, and inflammatory conditions.
Cytotoxic Activity
Numerous 2-AI alkaloids have demonstrated potent cytotoxicity against various human cancer cell lines.[2] For example, naamidine H and naamidine I, isolated from the Indonesian sponge Leucetta chagosensis, have shown significant activity against HeLa cells.[4] The anticancer effects of 2-AI derivatives are often attributed to the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[12]
Antimicrobial and Antifungal Activity
Marine sponges have yielded a large number of 2-AI alkaloids with significant antimicrobial and antifungal properties.[13] Naamine D, for instance, is active against the AIDS opportunistic pathogen Cryptococcus neoformans.[4] The structural features of these compounds allow them to interact with microbial targets, making them valuable candidates for the development of new anti-infective agents.
Antibiofilm Activity
Perhaps one of the most extensively studied applications of 2-AI compounds is their ability to inhibit and disperse bacterial biofilms.[1] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] Pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a subgroup of 2-AI compounds, are particularly known for their potent antibiofilm properties.[2] Compounds like oroidin and its derivatives have been shown to effectively disrupt biofilm formation in a range of pathogenic bacteria.[7][14]
Anti-inflammatory Activity
Certain 2-aminoimidazole alkaloids have also been identified as having anti-inflammatory properties.[2] They can modulate key signaling pathways involved in the inflammatory response, such as the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) signaling cascade.[15] This activity suggests their potential for development as treatments for inflammatory disorders.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various studies on the efficacy of naturally occurring 2-aminoimidazole compounds.
Table 1: Cytotoxicity of 2-Aminoimidazole Alkaloids against Cancer Cell Lines
| Compound | Source Organism | Cancer Cell Line | IC50 Value | Reference |
| Naamidine H | Leucetta chagosensis | HeLa | 5.6 µg/mL | [4] |
| Naamidine I | Leucetta chagosensis | HeLa | 15 µg/mL | [4] |
| Naamidine J | Pericharax heteroraphis | K562 | 11.3 µM | [13] |
| Known Compound 2 | Pericharax heteroraphis | K562 | 9.4 µM | [13] |
Table 2: Antifungal Activity of 2-Aminoimidazole Alkaloids
| Compound | Source Organism | Fungal Species | MIC/Activity | Reference |
| Naamine D | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [4] |
| Naamidine A | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [4] |
| Naamidine B | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [4] |
| Naamidine G | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [4] |
| (-)-Spiroleucettadine | Leucetta sp. | Aspergillus niger | Moderately active at 100 µg/mL | [4] |
Table 3: Antibiofilm Activity of a Synthetic 2-Aminoimidazole Derivative
| Compound | Bacterial Strain | Biofilm Inhibition (IC50) | Biofilm Dispersion (EC50) | Reference |
| H10 | Staphylococcus aureus | 12 µM | 100 µM | [14] |
| H10 | Pseudomonas aeruginosa | 31 µM | 46 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of 2-aminoimidazole compounds, based on established protocols from the scientific literature.
Isolation and Purification of 2-Aminoimidazole Alkaloids from Marine Sponges
This generalized protocol outlines the common steps for extracting and purifying 2-AI alkaloids from marine sponge samples.[2]
1. Collection and Extraction:
-
Collect marine sponge specimens (e.g., Leucetta sp.) and either freeze them immediately or preserve them in ethanol.
-
Homogenize the sponge material and exhaustively extract it with methanol (MeOH) or a mixture of dichloromethane and methanol.
-
Concentrate the resulting crude extract under reduced pressure.
2. Solvent Partitioning:
-
Subject the crude extract to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between n-hexane, ethyl acetate (EtOAc), and water.
-
The bioactive fractions, which are often found in the more polar ethyl acetate and methanol fractions, are collected for further purification.
3. Chromatographic Separation:
-
Column Chromatography: Subject the active fractions to column chromatography using silica gel or reversed-phase C18 silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the compounds.[16]
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC to obtain the pure 2-AI alkaloids.[9]
4. Structure Elucidation:
-
Determine the chemical structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
1. Cell Seeding:
-
Seed human cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Dissolve the isolated 2-AI alkaloids in dimethyl sulfoxide (DMSO) and then dilute with culture medium to various concentrations.
-
Treat the cells with these compounds for a period of 48-72 hours. Include a control group treated with the vehicle (DMSO) only.
3. MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
4. Formazan Solubilization:
-
Remove the medium and dissolve the formazan crystals, formed by metabolically active cells, in DMSO or isopropanol.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Biofilm Inhibition Assay
This protocol is used to evaluate the ability of a 2-AI compound to prevent biofilm formation.[17]
1. Preparation of Bacterial Inoculum:
-
Grow the bacterial strain of interest (e.g., S. aureus, P. aeruginosa) in an appropriate growth medium overnight.
-
Dilute the overnight culture to a standardized concentration.
2. Biofilm Formation:
-
Place sterile samples of a material (e.g., titanium discs) into the wells of a multi-well plate.
-
Add the diluted bacterial suspension to each well, ensuring the samples are fully submerged.
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
3. Treatment with 2-AI Compound:
-
In a separate experiment, add various concentrations of the 2-AI compound to the wells along with the bacterial suspension at the beginning of the incubation period.
4. Quantification of Biofilm:
-
After incubation, carefully remove the samples and gently wash them with Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic bacteria.
-
Quantify the biofilm using a suitable method, such as crystal violet staining. This involves staining the biofilm, dissolving the stain, and measuring the absorbance.
5. Data Analysis:
-
The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[17]
Signaling Pathways and Experimental Workflows
The biological effects of 2-aminoimidazole compounds are often mediated through their interaction with and modulation of various cellular signaling pathways.
Inhibition of a Kinase Cascade
2-AI alkaloids can interfere with cell proliferation and survival by inhibiting kinase signaling pathways.
Caption: A putative signaling pathway showing the inhibition of a kinase cascade by a 2-AI alkaloid.
Bioassay-Guided Fractionation Workflow
This workflow illustrates the process of isolating bioactive compounds from a natural source, guided by biological assays.
Caption: A generalized workflow for the bioassay-guided fractionation of 2-AI alkaloids from marine sponges.
Conclusion
The 2-aminoimidazole alkaloids derived from marine sponges represent a structurally diverse and biologically potent class of natural products.[2] Their significant cytotoxic, antimicrobial, and antibiofilm activities underscore their vast potential as lead compounds for the development of novel therapeutics.[1][3] This technical guide provides a foundational understanding for researchers to further explore and harness the therapeutic promise of these fascinating marine compounds. The continued investigation into their mechanisms of action and the development of efficient synthetic routes will be crucial for advancing these natural products from discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold has emerged as a cornerstone in medicinal chemistry, largely due to its prevalence in a diverse array of biologically active marine natural products and its versatility as a pharmacophore in the design of novel therapeutics.[1][2] First discovered in marine sponges, this heterocyclic motif has demonstrated a remarkable breadth of biological activities, including potent antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[2][3][4] Its unique structural and electronic characteristics allow it to act as a bioisostere for guanidine and other key functional groups, enabling interactions with a wide range of biological targets.[1][5] This technical guide provides a comprehensive overview of the 2-aminoimidazole core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways.
Biological Activities and Therapeutic Potential
The 2-AI scaffold is a "privileged structure" in drug discovery, with significant research focused on its applications in infectious diseases and oncology.[1][2]
Antibacterial and Antibiofilm Activity
Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[1] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1] 2-AI compounds have shown efficacy against a wide range of bacteria, including multidrug-resistant strains.[6][7][8][9] A key mechanism behind their antibiofilm activity is the disruption of bacterial communication systems known as quorum sensing.[10][11][12][13] By interfering with these signaling pathways, 2-AI derivatives can prevent bacteria from forming biofilms and can also resensitize them to existing antibiotics.[6][7][8][9]
Anticancer Activity
A growing body of evidence supports the potential of 2-AI derivatives as anticancer agents.[11][14] These compounds have been shown to inhibit the proliferation of various cancer cell lines.[14][15][16] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the inhibition of protein kinases like Src family kinases (SFKs).[13][16][17][18][19][20][21][22]
Quantitative Bioactivity Data
The following tables summarize the biological activity of selected 2-aminoimidazole derivatives from various studies.
Table 1: Antibacterial and Antibiofilm Activity of Selected 2-Aminoimidazole Derivatives
| Compound | Target Organism | Activity | Metric | Value (µM) | Reference(s) |
| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | IC50 | 31 | [7][23] |
| H10 | Pseudomonas aeruginosa | Biofilm Dispersion | EC50 | 46 | [7][23] |
| H10 | Staphylococcus aureus | Biofilm Inhibition | IC50 | 12 | [7][23] |
| H10 | Staphylococcus aureus | Biofilm Dispersion | EC50 | 100 | [7][23] |
| Compound 1 (2-AIT conjugate) | E. coli (Tetracycline-resistant) | Resensitization to Tetracycline | - | >99% reduction in growth with 50 µM Tetracycline + 150 µM Cmpd 1 | [6][8] |
| Compound 1 (2-AIT conjugate) | MRSA | Resensitization to Penicillin G | MIC reduction | 8-fold (from 32 to 4 µg/mL) with 45 µM Cmpd 1 | [8] |
| Dimeric 2-AI (Compound 1) | Acinetobacter baumannii | Adjuvant with Clarithromycin | MIC reduction | 32-fold (from 32 to 1 µg/mL) with 7.5 µM Cmpd 1 | [4] |
| Dimeric 2-AI (Compound 2) | Acinetobacter baumannii | Adjuvant with Clarithromycin | MIC reduction | 128-fold (from 32 to 0.25 µg/mL) with 7.5 µM Cmpd 2 | [4] |
| HL1 | Staphylococcus aureus | Antibacterial | MIC | 625 µg/mL | [24] |
| HL2 | Staphylococcus aureus | Antibacterial | MIC | 625 µg/mL | [24] |
Table 2: Anticancer Activity of Selected 2-Aminoimidazole Derivatives
| Compound | Cancer Cell Line | Metric | Value (µM) | Reference(s) |
| Compound 5 | MCF-7 (Breast) | IC50 | < 5 | [14] |
| Compound 5 | HCT-116 (Colon) | IC50 | < 5 | [14] |
| Compound 5 | HepG2 (Liver) | IC50 | < 5 | [14] |
| Compound 23 | IGR39 (Melanoma) | EC50 | 27.8 ± 2.8 | [15] |
| Compound 23 | MDA-MB-231 (Breast) | EC50 | 20.5 ± 3.6 | [15] |
| Compound 3c | MDA-MB-231 (Breast) | IC50 | 1.98 | [16] |
| Compound 3c | T47D (Breast) | IC50 | 2.09 | [16] |
| Compound 3c | MCF-7 (Breast) | IC50 | 2.15 | [16] |
| Compound 3c | A549 (Lung) | IC50 | 3.11 | [16] |
| Compound 3c | HT-29 (Colorectal) | IC50 | 4.07 | [16] |
Table 3: Kinase Inhibitory Activity of Selected 2-Aminoimidazole Derivatives
| Compound | Target Kinase | Metric | Value (nM) | Reference(s) |
| Compound 3b | Src | Ki | 90 | [17] |
| Compound 3b | Fyn | Ki | 120 | [17] |
| Compound 3b | Lyn | Ki | 480 | [17] |
| Compound 3b | Yes | Ki | 210 | [17] |
| Compound 2 | Src | IC50 | 220 | [18] |
| Compound 2 | Fyn | IC50 | 689 | [18] |
| Compound 2 | Lyn | IC50 | 1300 | [18] |
| Compound 2 | Yes | IC50 | 167 | [18] |
| Compound 4k | Src | IC50 | 15 | [13] |
| Compound 4l | Src | IC50 | 14 | [13] |
| Compound 3c | EGFR | IC50 | 236.38 ± 0.04 | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-AI derivatives stem from their ability to interact with and modulate various cellular signaling pathways.
Inhibition of Bacterial Quorum Sensing
One of the key mechanisms behind the antibiofilm activity of 2-AI compounds is the disruption of bacterial quorum sensing.[10] In Gram-negative bacteria, this often involves interference with the LuxI/LuxR-type systems, which regulate the production and detection of N-acyl homoserine lactone (AHL) autoinducers.[12][13][25] By blocking these signaling pathways, 2-AI derivatives prevent the coordinated expression of virulence factors and biofilm formation.[12][13][25]
Caption: Inhibition of Quorum Sensing by 2-Aminoimidazole Derivatives.
Inhibition of EGFR Signaling in Cancer
In cancer therapy, 2-aminoimidazole derivatives have been shown to target the EGFR signaling pathway.[16] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[18][20][22][26][27][28] Certain 2-AI compounds can act as inhibitors of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.[16]
Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.
Experimental Protocols
Synthesis of 2-Aminoimidazoles
A common and environmentally friendly approach to synthesizing the 2-aminoimidazole scaffold is through the condensation of an α-haloketone with a guanidine derivative in a deep eutectic solvent (DES).[1][6][10][29][30]
Protocol: Greener Synthesis of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine [6]
-
Materials:
-
2-chloro-1-(p-tolyl)-2-phenylethan-1-one (α-chloroketone)
-
N-phenylguanidine
-
Triethylamine (Et3N)
-
Choline chloride (ChCl)
-
Urea
-
Water
-
Ethanol
-
-
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, mix choline chloride (1 mol equiv) and urea (2 mol equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[6][29]
-
Reaction: To the pre-formed DES, add the α-chloroketone (1.0 equiv), N-phenylguanidine (1.1 equiv), and triethylamine. Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[23][29]
-
Product Isolation: Upon completion, cool the mixture to room temperature. Add water to the flask and stir for 15 minutes, which will cause the product to precipitate.[6][29]
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure 2-aminoimidazole.[6][29]
-
Caption: Workflow for the one-pot synthesis of 2-aminoimidazoles in DES.
Biological Assays
Protocol: Biofilm Formation Inhibition Assay [2][3][10]
-
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate bacterial growth medium
-
Sterile 96-well flat-bottomed microtiter plate
-
2-AI compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or Ethanol
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., to an OD600 of 0.01) in fresh growth medium.[3][7]
-
Treatment: In a 96-well plate, add fresh growth medium containing various sub-MIC (Minimum Inhibitory Concentration) concentrations of the 2-AI compound.[10] Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (medium only).[10]
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.[10]
-
Washing: Carefully remove the planktonic cells and gently wash the wells with PBS.[10]
-
Staining: Stain the adherent biofilms with 0.1% Crystal Violet solution for 15 minutes.[10]
-
Washing: Wash the wells with PBS to remove excess stain and allow them to air dry.[10]
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.[2][10]
-
Quantification: Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.[10] The IC50 value is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[2]
-
Protocol: MTT Assay for Cytotoxicity [2]
-
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Sterile 96-well plate
-
2-AI compound dissolved in a suitable solvent
-
MTT solution (e.g., 2 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the 2-AI compound and incubate for a desired exposure time (e.g., 72 hours).[2]
-
MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37 °C.[2]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking.[2]
-
Absorbance Measurement: Measure the absorbance at 492 nm (or between 550-600 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]
-
Conclusion
The 2-aminoimidazole scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1][2] Its presence in a multitude of marine natural products with potent biological activities underscores its evolutionary significance as a key interaction motif. The synthetic tractability of the 2-AI core allows for the creation of extensive and diverse compound libraries, which, when coupled with high-throughput screening, facilitates the discovery of novel therapeutic agents. With ongoing research into its diverse mechanisms of action, particularly in the realms of antimicrobial resistance and oncology, the 2-aminoimidazole scaffold is poised to remain a critical component in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Bacterial Quorum-Sensing Network Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. che.psu.edu [che.psu.edu]
- 14. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 25. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Aminoimidazole Hemisulfate as a Guanidine Mimetic
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for the guanidinium group found in arginine, enabling critical interactions with a wide range of biological targets.[2][3] this compound (CAS 1450-93-7) serves as a stable salt form, providing a convenient starting material for the synthesis of a diverse library of derivatives.[4][5][6] This guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Core Concepts: The Guanidine Mimetic
The guanidinium group of arginine is crucial for a multitude of biological recognition events, including protein-protein, protein-DNA, and protein-RNA interactions, due to its ability to form bidentate electrostatic and hydrogen-bonding interactions.[7][8][9] However, the flexibility of the arginine side chain can be entropically unfavorable for binding.[8] The 2-aminoimidazole scaffold acts as a rigidified guanidine mimetic, locking the key interaction motif in a conformationally constrained ring system. This pre-organization can lead to enhanced binding affinity and specificity for biological targets.[7][10]
Biological Activities and Therapeutic Potential
The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer, anti-inflammatory, and other therapeutic applications.[1][11]
-
Antibacterial and Antibiofilm Activity: 2-AI derivatives are extensively studied for their ability to combat bacterial infections, particularly by inhibiting and dispersing biofilms.[12][13] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] Certain 2-AI compounds can resensitize multidrug-resistant bacteria to existing antibiotics, offering a promising strategy to address the challenge of antibiotic resistance.[12][14]
-
Anticancer Activity: The ability of 2-AI derivatives to modulate signaling pathways has led to their investigation as potential anticancer agents. For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling, a key pathway in cell proliferation and survival.[1]
-
Anti-inflammatory Properties: Guanidine-containing compounds have been explored for their anti-inflammatory potential.[11][15] As mimetics, 2-AI derivatives are also being investigated for their role in modulating inflammatory pathways.
-
Enzyme Inhibition: The 2-AI moiety can serve as a starting point for designing inhibitors of various enzymes. For instance, it has been incorporated into inhibitors of human arginase, a metalloenzyme involved in diseases like asthma and cardiovascular conditions.[16][17] It has also been used to develop inhibitors for kinases such as Mitogen- and stress-activated kinase 1 (MSK1).[18]
-
Advanced Glycation End-product (AGE) Inhibition: 2-AI based compounds have shown the ability to inhibit the formation of and break down advanced glycation end-products (AGEs), which are implicated in the morbidity of diabetic patients.[19]
Quantitative Data Presentation
The biological activity of 2-aminoimidazole derivatives is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for inhibition of a process and the half-maximal effective concentration (EC50) for dispersal of pre-formed structures like biofilms.
Table 1: Antibiofilm Activity of 2-Amino-N-undecyl-H-imidazole-5-butanamide (H10)
| Target Organism | Activity Metric | Concentration (µM) | Reference |
| Staphylococcus aureus | IC50 (Biofilm Inhibition) | 12 | [12][14] |
| Staphylococcus aureus | EC50 (Biofilm Dispersal) | 100 | [12][14] |
| Pseudomonas aeruginosa | IC50 (Biofilm Inhibition) | 31 | [12][14] |
| Pseudomonas aeruginosa | EC50 (Biofilm Dispersal) | 46 | [12][14] |
Table 2: Adjuvant Activity of Dimeric 2-Aminoimidazoles with Clarithromycin (CLR) against Acinetobacter baumannii
| Compound | Adjuvant Conc. (µM) | CLR MIC (µg/mL) | Reference |
| Parent Dimer | 7.5 | 1 | [20] |
| 9g | 2.5 | 2 | [20] |
| 9k | 1.5 | 2 | [20] |
Table 3: MSK1 Inhibition by Guanidine Derivatives and Cyclic Mimetics
| Compound | Activity Metric | Concentration (µM) | Reference |
| 1-(6-phenylpyridin-2-yl)guanidine (1a) | IC50 | 17.9 | [18] |
| PHA767491 (Reference Inhibitor) | IC50 | 1.0 ± 0.1 | [18] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-AI derivatives stem from their ability to interact with and modulate various cellular signaling pathways.
Inhibition of Quorum Sensing
Many pathogenic bacteria use quorum sensing (QS) to coordinate virulence factor production and biofilm formation. 2-AI compounds can interfere with these signaling pathways. They are known to bind to and modulate the activity of response regulator proteins, which are key components of two-component systems (TCS) that control gene expression in response to environmental stimuli.[1][14]
Caption: Inhibition of Bacterial Two-Component Signaling by 2-Aminoimidazole Derivatives.
Inhibition of EGFR Signaling
In cancer biology, the Epidermal Growth Factor Receptor (EGFR) is a critical target. Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. 2-AI derivatives can act as inhibitors, blocking these pathways.
Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.
Experimental Protocols
The synthesis of the 2-aminoimidazole scaffold can be achieved through various methods, allowing for the generation of diverse chemical libraries for screening.[1]
Protocol 1: Green Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents (DES)
This protocol describes a one-pot, two-step synthesis using a deep eutectic solvent (DES) as an environmentally benign reaction medium.[21][22][23][24]
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
Guanidine derivative (e.g., N-phenylguanidine or guanidinium carbonate)
-
Potassium hydroxide (KOH) (if using guanidinium carbonate)
-
Triethylamine (Et3N)
-
Choline chloride-urea (ChCl-urea) or Choline chloride-glycerol (ChCl-Gly) eutectic mixture (1:2 molar ratio)
-
Water, Ethyl Acetate
Procedure:
-
DES Preparation: Gently heat a 1:2 molar mixture of choline chloride and urea (or glycerol) with stirring at 80 °C until a clear, homogeneous liquid forms.[22][23]
-
Reaction Setup: To 2 g of the pre-prepared DES, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol) under magnetic stirring. If using guanidinium carbonate, add it (1.3 mmol) along with KOH (1.3 mmol) and stir at 80 °C for 30 minutes to liberate the free base in situ before proceeding.[24]
-
Addition of Ketone: Add the α-chloroketone (1.0 mmol) to the mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[22][23]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water to the flask, which may cause the product to precipitate.[23]
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and purify by crystallization (e.g., from ethanol).[22]
-
If no precipitate forms, extract the aqueous suspension with ethyl acetate (3 x 10 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.[21][25]
-
Purify the crude product by flash chromatography on silica gel.[25]
-
Protocol 2: Solid-Phase Synthesis of 2-Aminoimidazolones
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries.[23][26]
Materials:
-
Merrifield resin
-
Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)
-
Thiourea derivative
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Polymer-bound tris(2-aminoethyl)amine
Procedure:
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.[26]
-
Thiourea Immobilization: Drain the DMF. Add a solution of the desired thiourea (5 eq.) and DIEA (5 eq.) in DMF. Shake the mixture at 50°C for 16 hours. Filter the resin and wash sequentially with DMF, DCM, and MeOH.[26]
-
Deprotection: Treat the dried resin with a solution of 25% TFA in DCM for 30 minutes at room temperature. Filter and wash with DCM.[26]
-
Cyclization and Cleavage: Suspend the deprotected resin in THF. Add polymer-bound tris(2-aminoethyl)amine (2 eq.) and shake at room temperature for 30 minutes. Filter the resin and wash with THF.[26]
-
Product Isolation: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product. Purify as needed by flash chromatography or preparative HPLC.[26]
Protocol 3: Biofilm Inhibition Assay
This protocol is used to determine the concentration of a compound that causes a 50% reduction in biofilm formation (IC50).[1][14]
Materials:
-
Bacterial strains (e.g., P. aeruginosa, S. aureus)
-
Appropriate biofilm growth media
-
2-AI compound stock solution (e.g., in DMSO)
-
96-well microtiter plate
-
Crystal Violet stain (0.1%)
-
Ethanol
Procedure:
-
Culture Preparation: Dilute overnight bacterial cultures to a starting optical density (e.g., OD600 of 0.01) in the appropriate growth media.[14]
-
Compound Addition: Add the 2-AI compound from a stock solution to the bacterial suspensions in the wells of a 96-well plate to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate under conditions suitable for biofilm formation for the specific bacterial strain (e.g., 24 hours at 37°C).
-
Staining: Gently wash the wells to remove planktonic cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the adherent biofilm.
-
Quantification:
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[1]
Experimental and Logical Workflows
General Workflow for Synthesis and Screening of 2-AI Libraries
Caption: General workflow for synthesis and screening of 2-AI libraries.
Workflow for One-Pot Synthesis in Deep Eutectic Solvents
This workflow illustrates the streamlined process of synthesizing 2-AI derivatives using DES, emphasizing the green chemistry aspects.
Caption: Workflow for one-pot synthesis of 2-aminoimidazoles in Deep Eutectic Solvents.
Conclusion
The 2-aminoimidazole scaffold, available as the stable hemisulfate salt, continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1] Its ability to act as a conformationally restrained guanidine mimetic allows it to effectively interact with a wide range of biological targets implicated in numerous diseases. The synthetic tractability of the 2-AI core, particularly through modern, environmentally friendly methods, facilitates the creation of extensive and diverse compound libraries for therapeutic screening.[1][22] With ongoing research into its diverse mechanisms of action—especially in the critical areas of antimicrobial resistance, oncology, and inflammatory diseases—the 2-aminoimidazole scaffold is poised to remain a vital component in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. biofuranchem.com [biofuranchem.com]
- 5. This compound | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model | MDPI [mdpi.com]
- 19. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2][3] First identified in marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina, these alkaloids have garnered significant attention for their potent and varied pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the biological activities of 2-aminoimidazole derivatives, detailing their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.
Broad-Spectrum Biological Activities
2-AI derivatives have demonstrated a remarkable breadth of biological activities, making them a "privileged structure" in drug discovery.[1] The primary areas of investigation include their potent antibacterial and antibiofilm properties, as well as their emerging roles in anticancer, antifungal, antiviral, and anti-inflammatory applications.[6][7][8] Their unique structural and electronic properties allow them to serve as bioisosteres for guanidine, acylguanidine, and other key functional groups, enabling interactions with a wide range of biological targets.[1][2]
Antibacterial and Antibiofilm Activity
Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[9][10][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[9] 2-AI compounds have shown efficacy against a wide range of clinically relevant pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli.[9][12][13]
A key mechanism behind their antibiofilm activity is the disruption of bacterial signaling pathways that regulate biofilm formation, such as two-component signaling (TCS) systems and quorum sensing.[1][6][14] For instance, in Salmonella, 2-AIs have been shown to down-regulate the expression of genes essential for the production of the extracellular polymeric substance (EPS) matrix.[14][15] Importantly, many 2-AI derivatives function through non-bactericidal mechanisms, which may reduce the likelihood of resistance development.[9][16][17] Furthermore, these compounds have demonstrated synergistic effects with conventional antibiotics, resensitizing resistant strains to their effects.[9][13][17]
Anticancer Activity
Numerous 2-AI derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and liver.[6][18][19] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.[6] One notable mechanism is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] Other 2-AI compounds have been identified as inhibitors of the epidermal growth factor (EGF) receptor signaling pathway.[18]
Antifungal and Antiviral Activities
The therapeutic potential of 2-AI derivatives extends to fungal and viral infections. Certain synthetic 2-aminoimidazole/triazole amides have been found to modulate the biofilm activity of the yeast Candida albicans and Cryptococcus neoformans.[12] In terms of antiviral activity, imidazole alkaloids extracted from marine sponges have been evaluated against the H1N1 influenza A virus, with some demonstrating weak inhibitory activity.[20] Other imidazole-based compounds have shown activity against the M2 proton channel of the influenza A virus.[20]
Anti-inflammatory and Other Activities
The 2-aminoimidazole scaffold has also been explored for its anti-inflammatory properties.[21] One mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses.[21] Additionally, 2-AI derivatives have been investigated as inhibitors of enzymes like human arginase I, which is implicated in conditions such as asthma.[22]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activity of representative 2-aminoimidazole derivatives against various targets.
Table 1: Antibiofilm and Antibacterial Activity of 2-Aminoimidazole Derivatives
| Compound | Target Organism | Activity | Metric (µM) | Reference |
| Compound 1 (2-AIT conjugate) | Pseudomonas aeruginosa | Biofilm Inhibition & Dispersion | - | [9] |
| Compound 1 (2-AIT conjugate) | Acinetobacter baumannii | Biofilm Inhibition & Dispersion | - | [9] |
| Compound 1 (2-AIT conjugate) | Bordetella bronchiseptica | Biofilm Inhibition & Dispersion | - | [9] |
| Compound 1 (2-AIT conjugate) | Staphylococcus aureus | Biofilm Inhibition & Dispersion | - | [9] |
| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | IC₅₀: 31 | [6][17] |
| H10 | Pseudomonas aeruginosa | Biofilm Dispersion | EC₅₀: 46 | [6][17] |
| H10 | Staphylococcus aureus | Biofilm Inhibition | IC₅₀: 12 | [17] |
| H10 | Staphylococcus aureus | Biofilm Dispersion | EC₅₀: 100 | [17] |
| imi-AAC-5 | Brewery Biofilms | Biofilm Inhibition | - | [10] |
| Dimeric 2-AI (9g) | Acinetobacter baumannii | Clarithromycin MIC Reduction | 2 µg/mL at 2.5 µM | [23] |
| Dimeric 2-AI (9k) | Acinetobacter baumannii | Clarithromycin MIC Reduction | 2 µg/mL at 1.5 µM | [23] |
Table 2: Anticancer Activity of 2-Aminoimidazole Derivatives
| Compound | Cell Line | Activity | Metric (µM) | Reference |
| Naamidine J (1) | K562 | Cytotoxicity | IC₅₀: 11.3 | [24] |
| Known Compound (2) | K562 | Cytotoxicity | IC₅₀: 9.4 | [24] |
| Compound 22 | NUGC-3 (gastric cancer) | Cytotoxicity | IC₅₀: 0.05 | [18] |
| Compound 39 | MCF-7 (breast cancer) | Cytotoxicity | IC₅₀: 4.2 | [18] |
| Compound 40 | MCF-7 (breast cancer) | Cytotoxicity | IC₅₀: 8.29 | [18] |
| Compound 50 | SH-SY5Y (neuroblastoma) | Antiproliferative | IC₅₀: 8.6 | [19] |
| Compound 51 | SH-SY5Y (neuroblastoma) | Antiproliferative | IC₅₀: 7.8 | [19] |
| Compound 50 | K562 | Antiproliferative | IC₅₀: 11.7 | [19] |
| Compound 51 | K562 | Antiproliferative | IC₅₀: 18.9 | [19] |
| Compound 50 | U87 (glioblastoma) | Antiproliferative | IC₅₀: 12.6 | [19] |
| Compound 51 | U87 (glioblastoma) | Antiproliferative | IC₅₀: 13.3 | [19] |
Table 3: Antiviral and Other Biological Activities of 2-Aminoimidazole Derivatives
| Compound | Target | Activity | Metric | Reference |
| Leucettamine C | H1N1 Influenza A Virus | Antiviral | 33% Inhibition | [20] |
| Compound 5a | Influenza A Virus (M2 channel) | Antiviral | EC₅₀: 0.3 µM | [20] |
| Compound 5b | Influenza A Virus (M2 channel) | Antiviral | EC₅₀: 0.4 µM | [20] |
| 2-Aminoimidazole | Human Arginase I | Enzyme Inhibition | Kᵢ: 3.6 mM | [22] |
| A1P (10) | Human Arginase I | Enzyme Inhibition | Low micromolar affinity | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of 2-aminoimidazole derivatives. The following diagrams, created using Graphviz, illustrate key signaling pathways affected by these compounds and a general workflow for their discovery and synthesis.
Caption: Inhibition of Quorum Sensing by 2-Aminoimidazole Derivatives.
Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.
Caption: General workflow for solid-phase synthesis of a 2-AI library.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of 2-aminoimidazole derivatives.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to determine the concentration of a 2-AI compound that inhibits biofilm formation by 50% (IC₅₀).
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
2-AI compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet stain (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Compound Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add serial dilutions of the 2-AI compound to the wells. Include positive (no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic bacteria and wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of untreated control)] x 100. The IC₅₀ is determined from a dose-response curve.[14]
Biofilm Dispersion Assay
This protocol is used to evaluate the ability of a soluble 2-AI compound to disperse a pre-formed biofilm (EC₅₀).
Procedure:
-
Biofilm Formation: Grow a biofilm in the wells of a 96-well plate as described in the Biofilm Inhibition Assay (steps 1-4) without the addition of the 2-AI compound.[14]
-
Treatment with 2-AI Compound: After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS. Add fresh medium containing various concentrations of the 2-AI compound to the wells. Include a control group with the solvent only.[14]
-
Incubation: Incubate the plate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method described above (steps 5-10). The EC₅₀ is the concentration that disperses 50% of the pre-formed biofilm.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (or other appropriate medium)
-
Sterile 96-well microtiter plates
-
2-AI compound
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the 2-AI compound in the wells of a 96-well plate containing broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[25]
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, K562)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
2-AI compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-AI compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
The 2-aminoimidazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents.[6] The diverse biological activities of these compounds, particularly their potent antibiofilm and anticancer properties, underscore their potential in addressing significant unmet medical needs.[6] The synthetic methodologies for accessing this important heterocyclic core are well-established and continue to evolve, allowing for the generation of diverse chemical libraries for screening.[1] This technical guide provides a foundational resource for researchers, scientists, and drug development professionals to further explore and innovate in this exciting area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 17. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities [mdpi.com]
- 25. researchgate.net [researchgate.net]
2-Aminoimidazole Hemisulfate: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) moiety, readily accessible from its hemisulfate salt, has emerged as a privileged structural motif in organic synthesis and medicinal chemistry.[1][2] Its prevalence in a diverse array of marine natural products with potent biological activities has cemented its status as a valuable building block for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 2-aminoimidazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Synthetic Methodologies
The construction of the 2-aminoimidazole core can be achieved through various synthetic strategies, with the choice of method often dictated by the desired substitution pattern and scalability.
Classical Synthesis: Condensation of α-Haloketones with Guanidine Derivatives
One of the most established methods for synthesizing 2-aminoimidazoles involves the condensation of an α-haloketone with a guanidine derivative.[1] This reaction proceeds through an initial alkylation of the guanidine, followed by intramolecular cyclization and dehydration to furnish the imidazole ring.[2] Recent advancements have focused on greener reaction conditions, such as the use of deep eutectic solvents (DESs), which can lead to shorter reaction times and milder conditions.[1][4]
Modern Catalytic Methods: Palladium-Catalyzed Carboamination
More contemporary approaches, such as the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, offer a powerful tool for the rapid construction of substituted 2-aminoimidazoles.[5][6] This methodology allows for the formation of both a C-N and a C-C bond in a single step, facilitating the synthesis of diverse compound libraries.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various 2-aminoimidazole derivatives, providing a comparative overview of different methodologies.
Table 1: Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [4]
| Entry | α-Chloroketone | Guanidine Derivative | Solvent System | Time (h) | Yield (%) |
| 1 | 2-Chloro-1-phenylethanone | N,N'-Diphenylguanidine | ChCl:Urea (1:2) | 4 | 88 |
| 2 | 2-Chloro-1-(p-tolyl)ethanone | N,N'-Diphenylguanidine | ChCl:Urea (1:2) | 4 | 83 |
| 3 | 2-Chloro-1,2-diphenylethan-1-one | N-Phenylguanidine | ChCl:Urea (1:2) | 4-6 | 82 |
Table 2: Microwave-Assisted One-Pot, Two-Step Synthesis of 2-Aminoimidazoles [4]
| Entry | 2-Aminopyrimidine Derivative | α-Bromocarbonyl Compound | Time (min) | Power (W) | Yield (%) |
| 1 | 2-Aminopyrimidine | 2-Bromoacetophenone | 15 + 5 | 100 | 85 |
| 2 | 2-(Methylamino)pyrimidine | 2-Bromoacetophenone | 15 + 5 | 100 | 82 |
| 3 | 2-Aminopyrimidine | 2-Bromo-1-(p-tolyl)ethanone | 15 + 5 | 100 | 88 |
| 4 | 2-Aminopyrimidine | 2-Bromo-1-(4-bromophenyl)ethanone | 15 + 5 | 100 | 90 |
Table 3: Palladium-Catalyzed Carboamination for the Synthesis of N-Tosyl-2-aminoimidazoles [5]
| Entry | N-Propargyl Guanidine | Aryl Triflate | Ligand | Yield (%) |
| 1 | 8a | 4-Methoxycarbonylphenyl triflate | RuPhos | 85 |
| 2 | 8a | 4-Cyanophenyl triflate | RuPhos | 82 |
| 3 | 8a | 4-Nitrophenyl triflate | RuPhos | 78 |
| 4 | 8b | Phenyl triflate | RuPhos | 65 |
Experimental Protocols
This section provides detailed, step-by-step protocols for key synthetic transformations involving 2-aminoimidazole and its derivatives.
Protocol 1: Greener Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent[2]
Materials:
-
2-Chloro-1,2-diphenylethan-1-one
-
N-Phenylguanidine
-
Triethylamine
-
Choline chloride (ChCl)
-
Urea
-
Water
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a 1:2 molar ratio in a flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES, add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Add 5 mL of water to the reaction mixture to precipitate the product. Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted One-Pot, Two-Step Synthesis of 2-Aminoimidazoles[4]
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Acetonitrile (MeCN)
-
Hydrazine hydrate (60% aqueous solution)
-
Microwave reactor
Procedure:
-
Imidazo[1,2-a]pyrimidinium Salt Formation: In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile. Seal the vial and irradiate the mixture in a microwave reactor at 130 °C for 15 minutes.
-
Pyrimidine Ring Opening: Cool the reaction vial to room temperature. Carefully add hydrazine hydrate (60% aqueous solution, 5.0 mmol) to the reaction mixture.
-
Final Reaction: Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.
-
Work-up and Purification: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 2-aminoimidazole.
Protocol 3: Palladium-Catalyzed Synthesis of N-Tosyl-2-aminoimidazoles[1]
Materials:
-
Pd(OAc)₂
-
RuPhos
-
LiOtBu
-
N-propargyl guanidine substrate
-
Aryl triflate
-
Anhydrous trifluorotoluene (PhCF₃)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).
-
Reagent Addition: Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).
-
Solvent Addition: Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.
Biological Relevance and Signaling Pathways
Derivatives of 2-aminoimidazole have been identified as potent and selective inhibitors of various protein kinases, highlighting their potential in drug development.[3][7] A notable example is their activity against Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1), a key regulator of inflammatory and cell survival pathways.[7][8]
TGF-β/TAK1 Signaling Pathway
The TGF-β signaling pathway plays a crucial role in numerous cellular processes.[9][10] Upon ligand binding, the TGF-β receptor complex is activated, leading to the downstream activation of TAK1. TAK1, in turn, activates downstream kinases that ultimately lead to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, and cell survival.[11] The inhibition of TAK1 by 2-aminoimidazole derivatives can therefore modulate these critical cellular responses.
Experimental Workflow for Screening 2-Aminoimidazole-Based Inhibitors
The discovery of potent 2-aminoimidazole-based inhibitors often follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
2-Aminoimidazole hemisulfate is a readily available and highly versatile building block in organic synthesis. Its utility is underscored by the diverse range of synthetic methodologies available for the construction of complex and biologically active molecules. The demonstrated efficacy of 2-aminoimidazole derivatives as potent inhibitors of key signaling pathways, such as the TGF-β/TAK1 cascade, highlights their immense potential in the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry and biology of this important scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 2-Aminoimidazole Hemisulfate
Introduction: 2-Aminoimidazole hemisulfate is a salt of the potent antibiofilm agent, 2-aminoimidazole.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and application in research and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, complete with experimental protocols and a workflow for its characterization.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The presence of the hemisulfate salt can influence the chemical shifts in NMR and introduce characteristic vibrations in the IR spectrum.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The spectra are influenced by the tautomeric equilibrium between the amino and imino forms of the 2-aminoimidazole moiety.[2]
¹H NMR Spectroscopy Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4, H5 | ~6.5 - 7.5 | Singlet | The two C-H protons on the imidazole ring are often chemically equivalent due to tautomerism, resulting in a single peak.[2] |
| NH (ring) / NH₂ | ~5.0 - 8.0 | Broad Singlet | These signals are often broad due to rapid proton exchange and quadrupole effects from the nitrogen atoms.[2] Their chemical shift is highly dependent on solvent, concentration, and temperature. |
| SO₄H₂ | Variable | Broad Singlet | The acidic protons from the sulfuric acid will appear as a broad signal, the position of which is highly dependent on the solvent and water content. |
¹³C NMR Spectroscopy Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C-NH₂) | ~145 - 155 | This quaternary carbon attached to the amino group typically shows a lower intensity signal.[2] |
| C4, C5 | ~110 - 125 | Due to the tautomeric equilibrium in the imidazole ring, the chemical shifts for these two carbons are often averaged and may appear as a single peak.[2] |
1.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
| 3100 - 3400 | N-H Stretching | Primary amine (-NH₂) and Imidazole N-H | A broad band is expected in this region, characteristic of N-H stretching vibrations.[2] |
| ~1640 | N-H Scissoring | Primary amine (-NH₂) | This bending vibration is characteristic of primary amines. |
| 1600 - 1680 | C=N and C=C Stretching | Imidazole ring | These absorptions are due to the stretching vibrations within the imidazole ring. |
| ~1100 | S=O Stretching | Sulfate (SO₄²⁻) | A strong, broad absorption band characteristic of the sulfate anion. |
| 800 - 900 | C-H Bending | Imidazole ring C-H | Out-of-plane bending of the C-H bonds on the aromatic ring.[2] |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound.
2.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Sonication may be used to aid dissolution.
-
Instrument Setup: The data can be acquired on a standard NMR spectrometer, such as a Varian CFT-20 or a modern Bruker instrument.[3]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment uses a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
2.2 IR Spectroscopy Protocol
Two common methods for solid-state IR analysis are Attenuated Total Reflectance (ATR) and KBr pellets.
2.2.1 Attenuated Total Reflectance (ATR-IR)
-
Instrument: A Bruker Tensor 27 FT-IR or a similar instrument equipped with an ATR accessory (e.g., DuraSamplIR II) can be used.[3]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
2.2.2 Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Mix approximately 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be run first.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
2-Aminoimidazole in Drug Discovery: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a prominent heterocyclic motif, frequently found in marine natural products and recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] Its structural and electronic characteristics enable it to interact with a multitude of biological targets, making it a valuable core for developing novel therapeutics.[2][4] This guide provides an in-depth overview of the synthesis, diverse biological activities, and therapeutic potential of 2-AI derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.
Core Biological Activities and Therapeutic Applications
The versatility of the 2-AI scaffold has led to its exploration in numerous therapeutic areas. Its derivatives have demonstrated a wide range of pharmacological effects, including potent antibacterial, anticancer, and anti-inflammatory properties.[1][2][3]
1. Antibacterial and Anti-biofilm Activity
The primary anti-biofilm mechanism is not typically bactericidal but involves the disruption of signaling pathways that regulate biofilm formation.[6][7] For instance, in Salmonella, 2-AI derivatives have been shown to down-regulate the expression of genes essential for producing the extracellular polymeric substance (EPS) matrix, a critical structural component of biofilms.[6][7] This non-lethal approach is less likely to impose strong selective pressure for the development of resistance.[7][8]
2. Anticancer Activity
Several 2-aminoimidazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[3] Their mechanisms often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.[2] A notable application is in the development of kinase inhibitors.[9][10] For example, 2-AI derivatives have been designed as inhibitors of Src family kinases (SFKs) and Transforming Growth Factor-beta Receptor 1 (TGF-βR1), both of which are implicated in cancer progression.[10][11]
3. Anti-inflammatory and Other Activities
The 2-AI scaffold has also been investigated for its anti-inflammatory potential, with some derivatives showing inhibitory activity against enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3][12] Furthermore, research has explored their potential as antiviral and neuroprotective agents.[13][14]
Quantitative Data on Bioactive 2-Aminoimidazole Derivatives
The following tables summarize the biological activity of representative 2-aminoimidazole derivatives from various studies, providing a comparative look at their potency against different targets.
Table 1: Anti-biofilm and Antibacterial Activity of 2-AI Derivatives
| Compound/Derivative | Target Organism | Activity Type | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|
| H10 | S. aureus | Biofilm Inhibition (IC50) | 12 | [15] |
| H10 | S. aureus | Biofilm Dispersion (EC50) | 100 | [15] |
| H10 | P. aeruginosa | Biofilm Inhibition (IC50) | 31 | [15] |
| H10 | P. aeruginosa | Biofilm Dispersion (EC50) | 46 | [15] |
| DHS | P. aeruginosa | Biofilm Inhibition (IC50) | 111 | [16] |
| DHS | P. aeruginosa | Biofilm Dispersion (EC50) | 215 | [16] |
| RA | P. aeruginosa | Biofilm Inhibition (IC50) | 0.73 | [16] |
| RA | P. aeruginosa | Biofilm Dispersion (EC50) | 54 | [16] |
| SPAR | P. aeruginosa | Biofilm Inhibition (IC50) | 0.53 | [16] |
| SPAR | P. aeruginosa | Biofilm Dispersion (EC50) | 22 |[16] |
Table 2: Kinase Inhibitory Activity of 2-AI Derivatives
| Compound/Derivative | Target Enzyme | Enzyme Class | Inhibition (IC50/Ki/Kd) | Reference |
|---|---|---|---|---|
| Compound 54 | TAK1 (MAP3K) | Kinase | 2 nM | [9] |
| Compound 3b | Src | Tyrosine Kinase | 90 nM | [9] |
| Compound 3b | Fyn | Tyrosine Kinase | 120 nM | [9] |
| Compound 3b | Lyn | Tyrosine Kinase | 480 nM | [9] |
| Compound 3b | Yes | Tyrosine Kinase | 210 nM | [9] |
| A1P | Human Arginase I | Hydrolase | 2 µM (Kd) | [9] |
| Compound 23 | CK1δ | Serine/Threonine Kinase | 98.6 nM | [17] |
| Compound 24 | CK1δ | Serine/Threonine Kinase | 2.53 µM | [17] |
| Compound 3 | TGF-βR1 | Serine/Threonine Kinase | Potent Inhibitor | [11] |
| Compound 4k / 4l | Src Family Kinases | Tyrosine Kinase | Nanomolar Range |[18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the role of 2-AI derivatives.
Caption: A general workflow for the discovery of 2-AI therapeutic agents.
Caption: TAK1 signaling pathway and its inhibition by a 2-AI derivative.[9]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug discovery research.
1. Protocol: Synthesis of a 2-Aminoimidazole Derivative
This protocol describes a common and efficient method for synthesizing the 2-AI core via the condensation of an α-haloketone and a guanidine derivative, adapted for greener chemistry using a deep eutectic solvent (DES).[1][3]
-
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
Guanidine derivative (e.g., N-phenylguanidine or guanidine hydrochloride)
-
Choline chloride (ChCl)
-
Urea or Glycerol
-
Triethylamine (Et3N) or Potassium Hydroxide (KOH)
-
Water, Ethyl acetate, Celite
-
-
Methodology:
-
Preparation of the Deep Eutectic Solvent (DES): Prepare a ChCl-Urea (1:2 molar ratio) or ChCl-Glycerol (1:2 molar ratio) mixture. Heat the components together at 80-100°C with stirring until a clear, homogeneous liquid forms.[1]
-
Reaction Setup: To 2 g of the pre-formed DES, add the α-chloroketone (1.0 mmol) and the guanidine derivative (1.3 mmol). If using a guanidine salt (e.g., hydrochloride), add a base like triethylamine (1.0-1.3 mmol) or KOH (1.3 mmol) to liberate the free base.[1][2]
-
Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting α-chloroketone is consumed.[1][2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add 5 mL of water, which should cause the 2-AI product to precipitate.[1][2]
-
Collect the solid product by vacuum filtration and wash thoroughly with water. The product can be further purified by recrystallization or flash column chromatography if necessary.[1]
-
2. Protocol: Bacterial Biofilm Inhibition Assay
This protocol outlines a standard method to quantify the ability of a 2-AI compound to inhibit biofilm formation using crystal violet staining.[6][19]
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC BAA-44)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
2-AI test compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol
-
-
Methodology:
-
Inoculum Preparation: Grow an overnight culture of the test bacteria at 37°C. The next day, dilute this culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).[15][19]
-
Plate Setup: Prepare serial dilutions of the 2-AI compound in the growth medium. In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the 2-AI compound dilutions to the appropriate wells.[19]
-
Controls: Include a positive control (bacteria + medium with solvent) and a negative/blank control (sterile medium only). Use at least three replicates for each condition.[19]
-
Incubation: Cover the plate and incubate without shaking (statically) at 37°C for 24-48 hours to allow for biofilm formation.[19]
-
Washing and Staining: Carefully discard the liquid content from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19]
-
Solubilization and Quantification: Discard the CV solution and wash the plate multiple times with water until the wash water is clear. Air dry the plate completely. Add 200 µL of 30% acetic acid to each well to dissolve the stain bound to the biofilm.[19]
-
Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[6]
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[6]
-
Conclusion and Future Perspectives
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 8. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 18. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Green Synthesis of 2-Aminoimidazoles: A Sustainable Approach Using Deep Eutectic Solvents
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminoimidazoles, a critical scaffold in medicinal chemistry and drug development, has traditionally been reliant on volatile and often hazardous organic solvents.[1][2] In a significant advancement towards sustainable chemistry, deep eutectic solvents (DESs) have emerged as a green and efficient alternative, offering reduced reaction times, simplified product isolation, and the potential for solvent recycling.[2][3][4] This document provides detailed protocols and comparative data for the synthesis of 2-aminoimidazoles utilizing these novel solvent systems.
Deep eutectic solvents are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components.[5][6] Commonly used DESs for this synthesis include combinations of choline chloride (ChCl) with urea or glycerol.[2][3] These solvents are attractive due to their low cost, biodegradability, low vapor pressure, and high thermal stability.[7][8][9]
The use of DESs in the synthesis of 2-aminoimidazoles has been shown to be highly effective for the one-pot, two-step reaction between α-chloroketones and guanidine derivatives.[3] This approach significantly shortens reaction times to 4-6 hours compared to the 10-12 hours often required in conventional volatile organic solvents (VOCs) like THF or ethanol.[3][4]
Comparative Data of Green Synthesis Methods
The following tables summarize the quantitative data for the synthesis of various 2-aminoimidazole derivatives using different deep eutectic solvents, highlighting the efficiency of these green methodologies.
Table 1: Synthesis of 2-Aminoimidazoles in Choline Chloride:Glycerol (ChCl:Gly) DES [3]
| Entry | α-Chloroketone | Guanidine Derivative | Product | Time (h) | Yield (%) |
| 1 | 2-Chloro-1-phenylethanone | N,N'-Diphenylguanidine | N,1,5-Triphenyl-1H-imidazol-2-amine | 4 | 95 |
| 2 | 2-Chloro-1,2-diphenylethanone | Guanidine carbonate | 4,5-Diphenyl-1H-imidazol-2-amine | 6 | 92 |
| 3 | 2-Chloro-1-(p-tolyl)ethanone | N-Phenylguanidine | 1-Phenyl-5-(p-tolyl)-1H-imidazol-2-amine | 5 | 90 |
Reaction conditions: 80 °C, under air.
Table 2: Synthesis of 2-Aminoimidazoles in Choline Chloride:Urea (ChCl:Urea) DES [3]
| Entry | α-Chloroketone | Guanidine Derivative | Product | Time (h) | Yield (%) |
| 1 | 2-Chloro-1-phenylethanone | N,N'-Diphenylguanidine | N,1,5-Triphenyl-1H-imidazol-2-amine | 4 | 98 |
| 2 | 2-Chloro-1,2-diphenylethanone | Guanidine carbonate | 4,5-Diphenyl-1H-imidazol-2-amine | 4 | 96 |
| 3 | 2-Chloro-1-(4-bromophenyl)ethanone | N,N'-Diphenylguanidine | 5-(4-Bromophenyl)-N,1-diphenyl-1H-imidazol-2-amine | 4 | 94 |
Reaction conditions: 80 °C, under air.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key green synthesis methods described.
Protocol 1: Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in ChCl:Urea DES
This protocol describes a one-pot, two-step synthesis using a choline chloride:urea deep eutectic solvent.[1]
Materials:
-
2-Chloro-1-phenylethanone
-
N,N'-Diphenylguanidine
-
Choline chloride (ChCl)
-
Urea
-
Triethylamine (Et₃N)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of DES: Prepare the ChCl:Urea (1:2 molar ratio) deep eutectic solvent by mixing choline chloride and urea in a flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1][10]
-
Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add N,N'-diphenylguanidine (1.3 mmol) and triethylamine (1.0 mmol).[1]
-
Addition of α-Chloroketone: Add 2-chloro-1-phenylethanone (1.0 mmol) to the mixture.[1]
-
Reaction: Stir the reaction mixture at 80 °C for 4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add 5 mL of deionized water to the flask.[1]
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 10 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N,1,5-triphenyl-1H-imidazol-2-amine.
Protocol 2: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine in ChCl:Urea DES with in situ Guanidine Base Generation
This protocol is adapted for the synthesis of 4,5-diphenyl-1H-imidazol-2-amine in a Choline Chloride:Urea deep eutectic solvent, involving the in situ generation of the free guanidine base.[2]
Materials:
-
2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)
-
Guanidine carbonate
-
Potassium hydroxide (KOH)
-
Triethylamine (Et₃N)
-
Choline chloride (ChCl)
-
Urea
-
Deionized water
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): Mix choline chloride and urea in a 1:2 molar ratio. Gently heat the mixture to 80 °C while stirring until a clear, homogeneous liquid is formed.[2]
-
In situ Guanidine Base Generation: To 2 g of the prepared ChCl:Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol). Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.[2][3]
-
Reaction: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol). Continue stirring at 80 °C for 4 hours. Monitor the reaction progress by GC-MS until the α-chloroketone is consumed.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water, which will cause the 2-aminoimidazole product to precipitate.[2]
-
Filtration: Collect the precipitated product by filtration and wash with cold water. The product can be further purified by recrystallization if necessary.
Recyclability of Deep Eutectic Solvents
A significant advantage of using DESs is their potential for recyclability, further enhancing the green credentials of the synthesis.[3] The ChCl-urea DES, for instance, can be recovered and reused. After the filtration of the product, the addition of a small amount of water to the DES can precipitate unreacted guanidine and other organic byproducts, which are then removed by filtration.[3] The aqueous DES solution can then be heated to remove the water, allowing the solvent to be used in subsequent reactions with minimal loss of efficiency.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the green synthesis of 2-aminoimidazoles using deep eutectic solvents.
Caption: Experimental workflow for the synthesis of 2-aminoimidazoles in DES.
Conclusion
The adoption of deep eutectic solvents for the synthesis of 2-aminoimidazoles represents a significant step forward in the implementation of green chemistry principles in pharmaceutical research and manufacturing.[1] These methods offer substantial advantages, including the use of environmentally benign and recyclable solvents, milder reaction conditions, shorter reaction times, and high product yields.[1][3] The protocols and data presented here provide a solid foundation for researchers to adopt these sustainable practices in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminoimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, prominently featured in various marine natural products with potent biological activities.[1][2] These compounds and their synthetic analogs are of significant interest as they have been shown to inhibit and disperse bacterial biofilms, act as adjuvants to conventional antibiotics, and modulate various cellular receptors.[1][3][4][5][6] Traditional synthesis methods for 2-AI derivatives often involve harsh conditions, long reaction times, and produce modest yields.[7] Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique to overcome these limitations, offering dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[7][8][9][10]
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 2-aminoimidazole derivatives using microwave irradiation. The protocols are designed to be a practical guide for researchers in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of 2-aminoimidazole derivatives:[8][9][10]
-
Rapid Reaction Times: Reactions that take several hours to days using conventional heating can often be completed in minutes.[7][10]
-
Higher Yields: Microwave synthesis frequently results in significantly higher isolated yields of the desired products.[7][10]
-
Increased Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts.
-
Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient than heating an entire oil bath or furnace.[9]
-
Green Chemistry: The use of microwave technology aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less hazardous solvents.[8][9][11]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4(5)-Substituted 2-Amino-1H-imidazoles
This table compares the reaction times and yields for the synthesis of 4(5)-substituted 2-amino-1H-imidazoles via the hydrazinolysis of 2-substituted imidazo[1,2-a]pyrimidines.
| Compound | Substituent (R) | Conventional Heating (Oil Bath) | Microwave Irradiation (150W, 120°C) |
| 1a | Phenyl | 2 h (83% yield)[1] | 25 min (91% yield)[1] |
| 1b | 4-Methylphenyl | - | 25 min (93% yield)[1] |
| 1c | 4-Methoxyphenyl | - | 25 min (89% yield)[1] |
| 1d | 4-Chlorophenyl | - | 10 min (88% yield)[1] |
| 1e | 4-Bromophenyl | - | 10 min (85% yield)[1] |
| 1f | 4-(Trifluoromethyl)phenyl | - | 5 min (79% yield)[1] |
| 1g | 2-Thienyl | - | 15 min (84% yield)[1] |
Data extracted from Ermolat'ev et al., Tetrahedron Letters, 2009.[1]
Table 2: Biological Activity of 2-Aminoimidazole Derivatives
This table summarizes the in vitro biological activity of select 2-aminoimidazole derivatives against bacterial biofilms.
| Compound | Target Organism | Activity | IC50 / EC50 (µM) | Reference |
| H10 | S. aureus | Biofilm Inhibition | IC50: 12 | [4] |
| Biofilm Dispersion | EC50: 100 | [4] | ||
| H10 | P. aeruginosa | Biofilm Inhibition | IC50: 31 | [4] |
| Biofilm Dispersion | EC50: 46 | [4] | ||
| Dimeric 2-AI (1) | A. baumannii (HepG2 cells) | Cytotoxicity | IC50: 16.9 | [5] |
| Dimeric 2-AI (2) | A. baumannii (HepG2 cells) | Cytotoxicity | IC50: 47.6 | [5] |
IC50: The concentration that inhibits 50% of biofilm formation. EC50: The concentration that disperses 50% of a preformed biofilm.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4,5-Disubstituted 2-Amino-1H-imidazoles
This protocol describes an efficient one-pot, two-step synthesis of 4,5-disubstituted 2-amino-1H-imidazoles from 2-aminopyrimidine and α-bromoketones, followed by cleavage of the pyrimidine ring with hydrazine.[12][13]
Materials:
-
2-Aminopyrimidine
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone derivatives)
-
Acetonitrile (MeCN)
-
Hydrazine hydrate (e.g., 60% aqueous solution)
-
Microwave reactor (e.g., CEM Discover SP)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (MeOH))
Procedure:
Step 1: Formation of Imidazo[1,2-a]pyrimidinium Salt
-
In a 10 mL microwave reaction vial, add 2-aminopyrimidine (1.0 mmol) and the desired α-bromoketone (1.1 mmol).
-
Add 3 mL of acetonitrile to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes. The maximum power should be set to ensure the temperature is maintained.
Step 2: Pyrimidine Ring Opening (Hydrazinolysis)
-
After the first step, cool the reaction vial to room temperature.
-
Carefully add hydrazine hydrate (5.0 mmol) to the reaction mixture in the same vial.
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 120°C for 10-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of 5-15% methanol in dichloromethane as the eluent to afford the pure 2-aminoimidazole derivative.[1]
Protocol 2: Antibiofilm Activity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of synthesized 2-aminoimidazole derivatives against bacterial biofilm formation.[4]
Materials:
-
Synthesized 2-aminoimidazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate biofilm growth media (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacteria. Dilute the culture in fresh biofilm growth medium to an optical density (OD600) of 0.01.[4]
-
Compound Preparation: Prepare a stock solution of the 2-aminoimidazole compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the growth medium to achieve a range of concentrations to be tested.
-
Incubation: Add 100 µL of the bacterial suspension to the wells of a 96-well plate. Then, add 100 µL of the diluted compound solutions to the respective wells. Include wells with bacteria and medium only (positive control) and wells with medium only (negative control).
-
Incubate the plate under appropriate conditions for biofilm formation (e.g., 24 hours at 37°C).
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells from the wells and gently wash the wells twice with phosphate-buffered saline (PBS) or sterile water.
-
Air-dry the plate.
-
Stain the attached biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 125 µL of 33% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at a specific wavelength (e.g., 540-590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the positive control. The IC50 value is the concentration of the compound that causes a 50% reduction in biofilm formation.[4]
Visualizations
Caption: Workflow for the one-pot microwave-assisted synthesis of 2-aminoimidazole derivatives.
Caption: Mechanism of action for 2-aminoimidazole derivatives against bacterial biofilms.
References
- 1. chem.msu.ru [chem.msu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Bentham Science [benthamscience.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of 2-Aminoimidazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 2-aminoimidazole libraries. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous marine natural products with potent biological activities.[1] These compounds are of significant interest due to their ability to inhibit bacterial biofilm formation, modulate enzyme activity, and interfere with key signaling pathways.[1] Solid-phase synthesis offers a robust and efficient platform for the generation of diverse libraries of 2-aminoimidazole derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies in drug discovery.
Overview of Solid-Phase Synthesis Strategy
The solid-phase synthesis of 2-aminoimidazole libraries typically involves a multi-step sequence starting from a resin-bound precursor. A common and effective strategy utilizes a cyclization-cleavage approach, which ensures that only the desired cyclized product is released from the solid support, simplifying purification. The general workflow involves the immobilization of a thiourea derivative onto a solid support, followed by the coupling of an amino acid and subsequent intramolecular cyclization and cleavage to yield the 2-aminoimidazolone core.
Quantitative Data Summary
The described solid-phase protocol allows for the synthesis of a diverse range of 2-aminoimidazolone derivatives with high yields and purities. The following table summarizes representative data from the synthesis of a small library.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%)[1] | Purity (%)[1] |
| 1 | p-MeOPh | Me | 94 | >90 |
| 2 | Ph | H | 89 | >95 |
| 3 | p-ClPh | i-Pr | 92 | >90 |
| 4 | Naphthyl | Ph | 85 | >95 |
Detailed Experimental Protocols
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh, 1.0-1.5 mmol/g loading)
-
Substituted thioureas
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Boc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Polymer-bound tris(2-aminoethyl)amine
-
Diethyl ether (Et₂O), ice-cold
Protocol for Solid-Phase Synthesis of a 2-Aminoimidazolone Library
Step 1: Immobilization of Thiourea on Merrifield Resin [1]
-
In a peptide synthesis vessel, swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Prepare a solution of the desired thiourea (5 equivalents, 6.0 mmol) and DIEA (5 equivalents, 6.0 mmol) in DMF (10 mL).
-
Add the thiourea solution to the swollen resin.
-
Shake the mixture at 50°C for 16 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Coupling of Boc-Protected Amino Acid [1]
-
Swell the thiourea-functionalized resin (1.0 g) in a 1:1 mixture of THF/DMF (10 mL) for 30 minutes.
-
In a separate vial, dissolve the Boc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIEA (10 equivalents) in a minimal amount of THF/DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature overnight.
-
Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Boc Deprotection [1]
-
Treat the dried resin from Step 2 with a solution of 25% TFA in DCM (10 mL) for 30 minutes at room temperature with gentle agitation.[1]
-
Filter the resin and wash with DCM (3 x 10 mL).
Step 4: Intramolecular Cyclization and Cleavage [1]
-
Suspend the deprotected resin in THF (10 mL).
-
Add polymer-bound tris(2-aminoethyl)amine (2 equivalents).
-
Shake the mixture at room temperature for 30 minutes. This step facilitates the intramolecular cyclization to form the 2-aminoimidazolone ring and cleaves the product from the resin.
-
Filter the resin and wash with THF (2 x 5 mL).
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product.
Step 5: Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or DMF).
-
Purify the individual library members by flash chromatography on silica gel or by preparative reverse-phase HPLC.[2][3]
-
For HPLC purification, a common mobile phase system is a gradient of acetonitrile in water with 0.1% formic acid.[2]
-
Collect fractions containing the pure product and concentrate under reduced pressure to yield the final 2-aminoimidazole derivative.
Application: Inhibition of Bacterial Biofilm Formation
A significant application of 2-aminoimidazole libraries is the identification of potent inhibitors of bacterial biofilm formation. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. 2-Aminoimidazoles have been shown to interfere with bacterial signaling pathways that regulate biofilm formation, particularly two-component systems (TCS).
Mechanism of Action: Targeting Two-Component Systems
Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli. A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Upon sensing a specific signal, the HK autophosphorylates and then transfers the phosphate group to the RR. The phosphorylated RR, in turn, modulates the expression of target genes, often leading to changes in bacterial behavior, such as biofilm formation.
2-Aminoimidazole derivatives can disrupt this signaling cascade, although the precise mechanism can vary. Some inhibitors are proposed to target the sensor kinase, preventing its autophosphorylation or its interaction with the response regulator.[4] This disruption of the signaling pathway leads to the downregulation of genes essential for biofilm formation, thereby inhibiting the ability of the bacteria to form robust biofilms.
References
Experimental protocol for N-Boc protection of 2-aminoimidazole
Application Notes: N-Boc Protection of 2-Aminoimidazole
Introduction
The 2-aminoimidazole moiety is a critical pharmacophore found in numerous biologically active molecules and natural products.[1] Its unique structure allows it to act as a guanidine mimetic, participating in crucial hydrogen bonding interactions with various biological targets.[1] In the synthesis of complex molecules incorporating this scaffold, selective protection of the exocyclic amino group is often a necessary step to prevent unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[2][3]
This document provides a detailed experimental protocol for the N-Boc protection of 2-aminoimidazole derivatives using di-tert-butyl dicarbonate ((Boc)₂O).
Chemical Reaction Scheme
Caption: General reaction for the N-Boc protection of 2-aminoimidazole.
Quantitative Data
The selection of base and solvent can significantly influence reaction efficiency and yield. The following table summarizes typical reaction conditions for the N-Boc protection of 2-aminoimidazole derivatives. Yields are highly dependent on the specific substrate and may require optimization.[4]
| Protecting Group | Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Boc | Aryl-substituted 2-aminoimidazole | (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Room temp, 2 h | 95 | [4] |
| Boc | 2-Aminoimidazole (General) | (Boc)₂O, Sodium Hydroxide (NaOH), H₂O, Room temp, 10-30 min | 75-95 | [4] |
Detailed Experimental Protocols
Two common procedures are provided, one using organic solvent and an organic base, and another using aqueous conditions, which can be beneficial for substrates with poor solubility in organic solvents.[4]
Protocol A: Organic Conditions
This method is suitable for 2-aminoimidazole derivatives that are soluble in common organic solvents like dichloromethane.
Materials and Reagents:
-
2-Aminoimidazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)[4]
-
Triethylamine (Et₃N) (1.5 eq)[4]
-
Dichloromethane (CH₂Cl₂), anhydrous[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the 2-aminoimidazole derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.[4]
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel or by crystallization as needed.
Protocol B: Aqueous Conditions
This method is advantageous for zwitterionic starting materials or those with poor solubility in non-polar organic solvents.[4][5]
Materials and Reagents:
-
2-Aminoimidazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH), 1M aqueous solution (1.2 eq)[4]
-
Tetrahydrofuran (THF) / Water mixture (e.g., 1:1)[4]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve or suspend the 2-aminoimidazole derivative (1.0 eq) in a mixture of THF and water.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aqueous NaOH solution (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution. The reaction is often rapid, taking 10-30 minutes.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitroimidazole Radiosensitizers Using 2-Aminoimidazole Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nitroimidazole-based radiosensitizers, utilizing 2-aminoimidazole hemisulfate as a key starting material. The document outlines the synthetic pathway to produce 2-nitroimidazole, a foundational molecule in this class of radiosensitizers, and further details the experimental procedures for evaluating its efficacy.
Introduction
Nitroimidazoles are a class of compounds that have garnered significant interest as radiosensitizers in cancer therapy. Their mechanism of action is particularly effective in hypoxic tumor environments, which are notoriously resistant to radiation therapy. Under low oxygen conditions, the nitro group of the imidazole can be reduced to form reactive radical species that mimic the effect of oxygen, "fixing" radiation-induced DNA damage and leading to enhanced tumor cell death. 2-Aminoimidazole and its salts are valuable precursors for the synthesis of the 2-nitroimidazole scaffold, which has been shown to be a potent radiosensitizing core.
Synthesis of 2-Nitroimidazole from this compound
This protocol is adapted from a known procedure for the synthesis of 2-nitroimidazole (azomycin) from 2-aminoimidazole hydrochloride. The use of this compound requires a stoichiometric adjustment to account for the different molecular weight and the dibasic nature of the sulfate salt compared to the monobasic hydrochloride.
Materials and Reagents
-
This compound ((C₃H₅N₃)₂·H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Fluoboric acid (HBF₄, 48% in water)
-
Copper powder (Cu)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (beakers, flasks, stirring plates, extraction funnel, rotary evaporator)
Experimental Protocol: Synthesis of 2-Nitroimidazole
-
Diazotization:
-
In a suitable reaction vessel, dissolve this compound in 48% fluoboric acid. The molar equivalent of fluoboric acid should be in excess relative to the amino groups.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to 2-aminoimidazole should be approximately 2:1 to ensure diazotization of both amino groups in the hemisulfate salt. Maintain the temperature below 5 °C during the addition.
-
-
Nitro Group Introduction:
-
In a separate, larger vessel, prepare a suspension of copper powder in a concentrated aqueous solution of sodium nitrite. The amount of sodium nitrite should be in large excess.
-
Slowly pour the cold diazonium salt solution from step 1 into the copper/sodium nitrite suspension with vigorous stirring. An evolution of gas will be observed.
-
Continue stirring the reaction mixture at room temperature for at least one hour to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Adjust the pH of the reaction mixture to approximately 2.0 with hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain pure 2-nitroimidazole.
-
Logical Workflow for 2-Nitroimidazole Synthesis
Caption: Workflow for the synthesis of 2-nitroimidazole.
Evaluation of Radiosensitizing Efficacy
The following are standard protocols for assessing the radiosensitizing potential of newly synthesized nitroimidazole compounds.
In Vitro Evaluation: Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony and is the gold standard for measuring cell reproductive death after treatment with ionizing radiation.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549, FaDu)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized nitroimidazole compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Cell culture plates (6-well)
-
Incubator (37 °C, 5% CO₂)
-
Hypoxia chamber or incubator
-
X-ray source
Experimental Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose to be delivered.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach overnight.
-
Prepare a stock solution of the nitroimidazole compound in DMSO and dilute to the desired final concentration in cell culture medium.
-
Replace the medium in the plates with the drug-containing medium. Include a vehicle control (DMSO).
-
For hypoxic conditions, place the plates in a hypoxia chamber (e.g., 1% O₂) for a specified time before and during irradiation. A parallel set of plates is kept under normoxic conditions (21% O₂).
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed) / (number of cells seeded × plating efficiency).
-
Plot the log of the surviving fraction against the radiation dose to generate survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell killing (e.g., SF = 0.1) in the presence and absence of the compound.
-
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow of the in vitro clonogenic survival assay.
Quantitative Data Summary
The following tables summarize representative data for various nitroimidazole radiosensitizers from the literature to provide a comparative context for newly synthesized compounds.
Table 1: In Vitro Cytotoxicity of Nitroimidazole Derivatives
| Compound | Cell Line | Condition | IC₅₀ (µM) |
| Misonidazole | V79 | Normoxic | >1000 |
| Hypoxic | 500 | ||
| Etanidazole | HT-29 | Normoxic | >1000 |
| Hypoxic | 300 | ||
| Nimorazole | FaDu | Normoxic | >1000 |
| Hypoxic | 800 |
Table 2: Radiosensitizer Enhancement Ratios (SER) of Nitroimidazole Derivatives
| Compound | Concentration (mM) | Cell Line | SER at SF=0.1 |
| Misonidazole | 1 | V79 | 1.8 |
| Etanidazole | 1 | HT-29 | 1.9 |
| Nimorazole | 1 | FaDu | 1.6 |
| Novel Sulfonamide 1 | 0.5 | HCT116 | 2.1 |
| Novel Sulfonamide 2 | 0.5 | HCT116 | 1.7 |
Signaling Pathway of Nitroimidazole Radiosensitization
Under hypoxic conditions, nitroimidazoles are reduced by intracellular reductases to form a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form highly reactive species that can bind to cellular macromolecules, including DNA, leading to "fixed" DNA damage that is difficult for the cell to repair.
Mechanism of Action Diagram
Caption: Simplified signaling pathway of nitroimidazole radiosensitization.
Conclusion
The synthesis of nitroimidazole radiosensitizers from this compound provides a viable route to obtaining these critical compounds for cancer research. The protocols outlined above offer a framework for both the chemical synthesis and the biological evaluation of these agents. Researchers are encouraged to use the provided data as a benchmark for their own novel derivatives. Further optimization of the synthetic and evaluation procedures may be necessary depending on the specific properties of the synthesized compounds and the biological systems under investigation.
Application Notes and Protocols for 2-Aminoimidazole Derivatives as Biofilm Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. The formation of these complex, surface-associated communities of bacteria, encased in a self-produced extracellular polymeric substance (EPS), is a key virulence factor for a wide range of pathogens. 2-Aminoimidazole (2-AI) derivatives have emerged as a promising class of small molecules that can inhibit and disperse bacterial biofilms, often through non-bactericidal mechanisms, making them attractive candidates for novel anti-biofilm therapies and coatings for medical devices.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide research and development in this field.
Mechanism of Action
The primary anti-biofilm mechanism of 2-aminoimidazole derivatives involves the modulation of bacterial signaling pathways that regulate biofilm formation. Unlike traditional antibiotics that target bacterial viability, 2-AIs often disrupt the communication and coordination among bacteria required for biofilm development. This is frequently achieved by interfering with two-component signaling (TCS) systems, which are crucial for bacteria to sense and respond to environmental cues, including those that trigger biofilm formation.[1]
In several pathogenic bacteria, 2-AI derivatives have been shown to down-regulate the expression of genes essential for the production of the EPS matrix.[1] For instance, in Salmonella, 2-AIs can significantly reduce the expression of genes like csgD, csgB, and adrA, which are involved in the synthesis of curli fimbriae and cellulose, key components of the EPS.[1] In Gram-negative bacteria like Pseudomonas aeruginosa, 2-AI derivatives have been shown to interfere with quorum sensing (QS) systems, such as the Las and Rhl networks, which are critical for biofilm maturation and virulence factor production.
Quantitative Data on Biofilm Inhibition
The following table summarizes the quantitative efficacy of various 2-aminoimidazole derivatives against different bacterial strains. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro and in vivo studies.
| Compound Class | Specific Derivative | Target Microorganism | Assay Type | IC50 (µM) | EC50 (µM) | MBEC (µM) | Reference |
| 2-Aminoimidazole/Triazole (2-AIT) | Compound 1 | Pseudomonas aeruginosa | Biofilm Inhibition/Dispersion | - | - | - | [1] |
| Acinetobacter baumannii | Biofilm Inhibition/Dispersion | - | - | - | [1] | ||
| Staphylococcus aureus | Biofilm Inhibition/Dispersion | - | - | - | [1] | ||
| 2-Amino-N-undecyl-H-imidazole-5-butanamide | H10 | Staphylococcus aureus | Biofilm Inhibition | 12 | 100 | - | [7] |
| Pseudomonas aeruginosa | Biofilm Inhibition | 31 | 46 | - | [7] | ||
| Oroidin Library | Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | - | - | - | [8] |
| Reverse Amide Library | RA | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | - | - | - | [8] |
| 2-Aminoimidazole-Triazole Library | SPAR | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | - | - | - | [8] |
| 2-Aminobenzimidazole (2-ABI) | 5,6-dimethyl 2-ABI | Pseudomonas aeruginosa | Biofilm Inhibition | 4.0 | - | - | |
| β(2,2)-amino acid derivatives | A1-A6 | Staphylococcus aureus ATCC 25923 | Biofilm Inhibition | 5.4 - 42.8 | - | - | [8] |
IC50: The concentration of the compound that inhibits 50% of biofilm formation. EC50: The concentration of the compound that disperses 50% of a pre-formed biofilm. MBEC: The minimum biofilm eradication concentration.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a standard method to assess the ability of a 2-AI derivative to prevent biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
2-AI derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid in water or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
-
Compound Preparation:
-
Prepare a serial dilution of the 2-AI derivative in the growth medium in a separate 96-well plate or in tubes. The final concentrations should typically range from sub-micromolar to high micromolar, depending on the expected potency of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of a new sterile 96-well plate.
-
Add 100 µL of the prepared 2-AI derivative dilutions (or controls) to the corresponding wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Crystal Violet Staining:
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells gently three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again three times with PBS.
-
Invert the plate and tap it on a paper towel to remove any excess liquid and allow it to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of no-treatment control well)] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Biofilm Dispersal Assay
This protocol is used to evaluate the ability of a 2-AI derivative to disperse a pre-formed biofilm.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 3 of the Biofilm Inhibition Assay to grow a mature biofilm in a 96-well plate for 24-48 hours.
-
-
Compound Treatment:
-
After incubation, carefully remove the planktonic culture from each well.
-
Wash the wells gently with PBS to remove non-adherent bacteria.
-
Add 200 µL of fresh growth medium containing various concentrations of the 2-AI derivative to the wells with the pre-formed biofilms. Include a no-treatment control.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification:
-
Follow steps 4 and 5 of the Biofilm Inhibition Assay to stain and quantify the remaining biofilm.
-
-
Data Analysis:
-
The percentage of biofilm dispersal is calculated as: % Dispersal = [1 - (OD of treated well / OD of no-treatment control well)] x 100
-
The EC50 value can be determined by plotting the percentage of dispersal against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (DOT Language)
Caption: General mechanism of 2-aminoimidazole derivatives in inhibiting biofilm formation.
Caption: Workflow for the crystal violet-based biofilm inhibition assay.
Caption: Inhibition of the BfmRS two-component system in A. baumannii by 2-AI derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent | RTI [rti.org]
- 3. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoimidazole Compounds as Adjuvants for Antibiotics Against Resistant Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics. 2-Aminoimidazole (2-AI) compounds have emerged as a potent class of adjuvants that can resensitize multidrug-resistant bacteria to conventional antibiotics and disrupt the formation of protective bacterial biofilms.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers working with 2-AI compounds.
The primary mechanisms through which 2-AI compounds exert their adjuvant effect include the inhibition and dispersal of biofilms and the resensitization of resistant bacteria to antibiotics.[1][2][3][4][5] Some 2-AIs have been shown to interact with and inhibit bacterial two-component systems (TCS), which are crucial for sensing and responding to environmental changes, including the presence of antibiotics.[4][7] By interfering with these signaling pathways, 2-AIs can undermine the bacteria's defense mechanisms.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various 2-aminoimidazole compounds in potentiating antibiotic activity and inhibiting biofilm formation.
Table 1: Biofilm Inhibition and Dispersion by 2-Aminoimidazole Compound H10 [1]
| Bacterial Strain | Biofilm Inhibition IC50 (µM) | Biofilm Dispersion EC50 (µM) |
| Staphylococcus aureus | 12 | 100 |
| Pseudomonas aeruginosa | 31 | 46 |
Table 2: Potentiation of Antibiotics by 2-Aminoimidazole Compounds Against Resistant Bacteria
| 2-AI Compound | Bacterial Strain | Antibiotic | 2-AI Conc. (µM) | Original MIC (µg/mL) | MIC with 2-AI (µg/mL) | Fold Reduction in MIC | Reference |
| Compound 1 | A. baumannii (MDR) | Tobramycin | 30 | 128 | 2 | 64 | [8] |
| Compound 7 | A. baumannii (MDR) | Tobramycin | 30 | 128 | 2 | 64 | [8] |
| Compound 9 | A. baumannii (Susceptible) | Tobramycin | N/A | N/A | N/A | 64 | [8] |
| Compound 10 | A. baumannii (Susceptible) | Neomycin, Gentamicin, Kanamycin | N/A | N/A | N/A | N/A | [8] |
| Dimeric 2-AI (Parent) | A. baumannii 5075 | Clarithromycin | 7.5 | 32 | 1 | 32 | [9] |
| Dimeric 2-AI (Lead) | A. baumannii 5075 | Clarithromycin | 1.5 | 32 | 2 | 16 | [9] |
| AGL-600 | F. tularensis/novicida | Polymyxin B | N/A | N/A | N/A | N/A | [4] |
| AGL-726 | F. tularensis/novicida | Polymyxin B | N/A | N/A | N/A | N/A | [4] |
Table 3: Synergistic Activity of 2-Aminoimidazole Compound 1 with Antibiotics Against MRSA (BAA-44) [2]
| Antibiotic | Antibiotic Conc. (µM) | 2-AI (Compound 1) Conc. (µM) | % Reduction in Bacterial Growth |
| Gentamicin | 150 | 45 | 86 |
| Erythromycin | 100 | 45 | 82 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Biofilm Inhibition Assay
This protocol assesses the ability of a 2-AI compound to prevent biofilm formation.
Materials:
-
2-AI compound of interest
-
Bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet (CV) solution
-
Ethanol (95%) or 33% acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium in the appropriate medium at 37°C with shaking. Dilute the overnight culture in fresh medium to a starting optical density (OD600) of 0.01-0.1.[10]
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of medium containing various concentrations of the 2-AI compound to the wells. Include a no-compound control.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[10]
-
Washing: Carefully remove the planktonic bacteria and wash the wells gently with PBS to remove non-adherent cells.[10]
-
Staining: Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes to stain the attached biofilm.[1]
-
Washing: Wash the wells with deionized water to remove excess stain and allow them to air dry.[10]
-
Solubilization: Add 150 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound CV stain.[1][10]
-
Quantification: Transfer 150 µL of the solubilized CV solution to a new plate and measure the absorbance at 540-595 nm using a microplate reader.[1][10]
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of untreated control)] x 100.[10]
Protocol 2: Biofilm Dispersal Assay
This protocol evaluates the ability of a 2-AI compound to disperse a pre-formed biofilm.[10]
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation: Grow a biofilm in the wells of a 96-well plate as described in Protocol 1 (steps 1, 2, and 4).
-
Washing: After the incubation period, gently remove the planktonic bacteria and wash the wells with PBS.[10]
-
Treatment: Add fresh medium containing various concentrations of the 2-AI compound to the wells. Include a no-compound control.[10]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).[1]
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (steps 5-10).
Protocol 3: Checkerboard Assay for Synergy Testing
This assay determines the synergistic, additive, indifferent, or antagonistic effect of a 2-AI compound in combination with an antibiotic.[11][12][13][14]
Materials:
-
2-AI compound
-
Antibiotic of interest
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard in CAMHB. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Prepare serial dilutions of the antibiotic along the x-axis (columns) and the 2-AI compound along the y-axis (rows).
-
This creates a matrix of wells containing various combinations of the two agents.
-
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[12]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction.[13]
-
FICA = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FICB = (MIC of 2-AI in combination) / (MIC of 2-AI alone)
-
FIC Index (FICI) = FICA + FICB
-
-
Interpretation: [13]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 4: Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of a 2-AI compound and its combination with an antibiotic over time.[15][16][17][18][19]
Materials:
-
2-AI compound
-
Antibiotic of interest
-
Bacterial strain
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: Grow bacteria to the exponential phase (e.g., OD600 of ~0.25) and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[16]
-
Treatment Setup: Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
Antibiotic alone (at a specific concentration, e.g., MIC)
-
2-AI compound alone (at a non-bactericidal concentration)
-
Combination of antibiotic and 2-AI compound
-
-
Incubation: Incubate the tubes at 37°C with shaking (e.g., 200 rpm).[2]
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline or PBS, and plate onto agar plates to determine the number of viable colonies (CFU/mL).[15][17]
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation: [15]
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log10 decrease in CFU/mL.
-
Synergy: ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants [mdpi.com]
- 9. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 19. actascientific.com [actascientific.com]
Application Notes and Protocols for Monitoring 2-Aminoimidazole Reactions Using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoimidazoles (2-AIs) are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As such, they are key scaffolds in medicinal chemistry and drug development. The synthesis of 2-AI derivatives often requires careful monitoring to ensure reaction completion, identify byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideally suited for this purpose. This document provides a detailed protocol for monitoring 2-aminoimidazole reactions using TLC, including recommended solvent systems, visualization techniques, and troubleshooting tips.
Principle of TLC for Monitoring 2-Aminoimidazole Reactions
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). In the context of 2-aminoimidazole synthesis, the polarity of the reactants, intermediates, and the final product will differ. For instance, the 2-aminoimidazole product is generally more polar than the starting materials, such as α-haloketones or N-propargyl guanidines. This difference in polarity allows for their separation on a TLC plate. By spotting the reaction mixture alongside the starting material(s) and a co-spot (a mixture of the starting material and the reaction mixture), the progress of the reaction can be visually assessed. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Due to the basic nature of the 2-aminoimidazole core, interactions with the acidic silica gel stationary phase can lead to spot streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase.
Experimental Protocol
This protocol outlines the general procedure for monitoring a 2-aminoimidazole synthesis reaction using TLC.
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Basic modifier (e.g., triethylamine)
-
Visualization agents (UV lamp, iodine chamber, p-anisaldehyde stain, ninhydrin stain)
-
Heat gun
-
Forceps
-
Pencil
Procedure
-
Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere.
-
Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the baseline for spotting the starting material (SM), the reaction mixture (RM), and a co-spot (Co).
-
-
Spotting the TLC Plate:
-
Using a capillary tube, spot a small amount of the diluted starting material solution onto the "SM" mark.
-
Spot a small amount of the reaction mixture onto the "RM" mark.
-
For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of it at the "Co" mark.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps.
-
Ensure the baseline is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, place the plate in an iodine chamber or treat it with a chemical stain (e.g., p-anisaldehyde or ninhydrin) followed by gentle heating with a heat gun.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the "RM" lane to the "SM" lane to determine the consumption of the starting material and the formation of the product. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Quantitative Data
The following table summarizes typical TLC conditions and approximate Rf values for representative 2-aminoimidazole reactions. Note that Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Reactant(s) | Product | Stationary Phase | Mobile Phase | Approx. Rf (Reactant) | Approx. Rf (Product) |
| o-Phenylenediamine | Benzimidazole | Silica Gel G | Benzene:Acetone (7:3) | 0.73 | 0.39[1] |
| 2-(1-Amino benzyl) benzimidazole | 1-dimethyl amino-2-(2-benzyl amine) benzimidazole | Silica Gel | Ethyl acetate:N-Hexane:Methanol (3:2:1) | - | 0.25[2] |
| N-propargyl guanidine and aryl triflate | N-tosyl-2-aminoimidazole | Silica Gel | - | - | - |
Note: Specific Rf values for many 2-aminoimidazole reactions are often not explicitly reported in the literature, but the progress is monitored by the disappearance of the starting material and the appearance of a new, typically more polar, spot.
Troubleshooting
| Issue | Possible Cause | Solution |
| Spot Streaking | The compound is highly polar or basic, leading to strong interaction with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of methanolic ammonia to the mobile phase. |
| Spots are at the baseline (low Rf) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture). |
| No spots are visible | The compounds are not UV-active, or the concentration is too low. | Use a chemical stain for visualization (e.g., p-anisaldehyde for general functional groups, ninhydrin for primary/secondary amines). Concentrate the sample before spotting. |
| Poor separation of spots | The polarity of the mobile phase is not optimized for the specific compounds. | Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, try a dichloromethane/methanol system. |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring 2-aminoimidazole reactions using TLC.
Decision Tree for Mobile Phase Selection
Caption: Decision tree for selecting a suitable mobile phase for TLC analysis.
References
Application Notes and Protocols for HPLC Analysis of 2-Aminoimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoimidazole (2-AI) and its derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them crucial in pharmaceutical research and drug development.[1] These compounds are known to act as inhibitors of enzymes like arginase and are involved in the formation of advanced glycation end-products (AGEs).[1] Accurate and robust analytical methods are essential for their quantification, purification, and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of 2-aminoimidazole compounds.[1][2]
This document provides detailed application notes and protocols for the analysis of 2-aminoimidazole compounds using various HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
HPLC Methodologies for 2-Aminoimidazole Analysis
The choice of HPLC method for analyzing 2-aminoimidazole compounds depends on the specific properties of the analyte, the sample matrix, and the analytical objective (e.g., quantitative analysis, purification).[1]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique for the separation of non-polar and moderately polar compounds.[1] For polar compounds like 2-aminoimidazole, method development requires careful optimization to achieve adequate retention and resolution.[1]
Quantitative Data Summary: RP-HPLC for Imidazole Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| 2-Aminoimidazole | Newcrom R1 (5 µm, 4.6 x 150 mm) | A: Water with 0.1% Phosphoric Acid, B: Acetonitrile (Isocratic: 20% B) | 1.0 | 210 | Not Specified |
| Imidazole | Inter Sil ODS-3, C18 (5 µm, 4.6 x 250 mm) | 0.01 M Diammonium Hydrogen Orthophosphate in water (pH 3.0) | Not Specified | 204 | Not Specified |
| 2-Methylimidazole | Inter Sil ODS-3, C18 (5 µm, 4.6 x 250 mm) | 0.01 M Diammonium Hydrogen Orthophosphate in water (pH 3.0) | Not Specified | 204 | Not Specified |
| Imidazole Derivatives (general) | Xterra MS C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Water (70/30) with 0.1% Formic Acid | 0.2 | 220, 254, 280 | Not Specified |
Experimental Protocol: RP-HPLC for 2-Aminoimidazole
Objective: To achieve rapid and efficient separation of 2-Aminoimidazole for quantitative analysis.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
Materials:
-
Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18 column with low silanol activity.[1][3]
-
Mobile Phase A: HPLC grade water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for MS compatibility).[1][3]
-
Sample: 2-Aminoimidazole standard and sample solutions.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 80% of Mobile Phase A and 20% of Mobile Phase B. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the 2-aminoimidazole sample in the mobile phase to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]
-
Injection: Inject 10 µL of the prepared sample onto the column.[1]
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify the 2-aminoimidazole peak based on the retention time of the standard.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of very polar compounds that are poorly retained in RP-HPLC.[4] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer.[4]
Quantitative Data Summary: HILIC for Polar Compounds (Illustrative)
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Amino Acids | Poroshell 120 HILIC-Z (2.1 x 100 mm) | A: 20 mM Ammonium Formate (pH 3.0) in Water, B: 20 mM Ammonium Formate in 90% Acetonitrile | 0.8 | MS |
| Polar Metabolites | Poroshell 120 HILIC-Z (2.1 x 150 mm) | A: 10 mM Ammonium Acetate (pH 9.0) in Water, B: Acetonitrile | Not Specified | MS |
Experimental Protocol: HILIC for 2-Aminoimidazole
Objective: To achieve enhanced retention and separation of polar 2-aminoimidazole compounds.
Instrumentation:
-
An HPLC or UHPLC system coupled to a UV or Mass Spectrometry (MS) detector.
Materials:
-
Column: A zwitterionic HILIC column (e.g., sulfobetaine phase).[4]
-
Mobile Phase A: HPLC grade water with 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: HPLC grade Acetonitrile with 10 mM Ammonium Formate.
-
Sample: 2-Aminoimidazole standard and sample solutions.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. A typical starting condition is a high percentage of Mobile Phase B (e.g., 95%).
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for an extended period to ensure a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in a solvent mixture similar to the initial mobile phase (high organic content) to avoid peak distortion. Filter through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
Chromatographic Conditions:
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion (Mobile Phase A) to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS with positive electrospray ionization (ESI+).[5]
-
-
Data Analysis: Identify and quantify the peaks of interest based on retention times and/or mass-to-charge ratios.
Ion-Pair Chromatography
Ion-pair chromatography is a variation of RP-HPLC used for the separation of ionic and highly polar compounds.[6] An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, which can then be retained by a non-polar stationary phase.[6]
Quantitative Data Summary: Ion-Pair Chromatography (Illustrative)
| Analyte Type | Column | Ion-Pair Reagent | Mobile Phase | Detection |
| Cations | C18 | Alkylsulfonates (e.g., Sodium Dodecyl Sulfate) | Acetonitrile/Water buffer containing the ion-pair reagent | UV |
| Anions | C18 | Tetraalkylammonium salts | Acetonitrile/Water buffer containing the ion-pair reagent | UV |
Experimental Protocol: Ion-Pair Chromatography for 2-Aminoimidazole
Objective: To improve the retention and resolution of charged 2-aminoimidazole species.
Instrumentation:
-
A standard HPLC system with a UV detector.
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer containing the ion-pairing reagent.
-
Ion-Pairing Reagent: For the positively charged 2-aminoimidazole, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) is suitable.[1][7]
-
Sample: 2-Aminoimidazole standard and sample solutions.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase containing the buffer and the selected ion-pairing reagent at an optimized concentration (e.g., 16 mmol/L Sodium Dodecyl Sulfate and 17 mmol/L Potassium Dihydrogen Phosphate).[1] Degas the mobile phase.
-
System Equilibration: Equilibrate the C18 column with the ion-pairing mobile phase for a sufficient time to allow the reagent to coat the stationary phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Conditions:
-
Elution: Typically isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention and quantity of the 2-aminoimidazole.
Conclusion
The selection of an appropriate HPLC method is critical for the reliable analysis of 2-aminoimidazole compounds. RP-HPLC is a versatile starting point, while HILIC offers superior retention for highly polar derivatives. Ion-pair chromatography provides an effective strategy for improving the separation of charged 2-aminoimidazole species. The protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and efficient analytical methods for this important class of compounds. Method validation according to established guidelines is essential to ensure the generation of accurate and reliable data.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoimidazole | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
The Strategic Application of 2-Aminoimidazole in the Synthesis of Bioactive Marine Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in the chemical architecture of a diverse array of marine alkaloids, bestowing upon them a remarkable spectrum of biological activities. These compounds, primarily isolated from marine sponges of the genera Leucetta, Clathrina, and Agelas, have garnered significant attention for their potent cytotoxic, antimicrobial, antifungal, and anti-inflammatory properties.[1] The inherent bioactivity of the 2-AI moiety, coupled with its synthetic tractability, has established it as a privileged scaffold in medicinal chemistry and a focal point for the total synthesis of complex marine natural products.
This document provides detailed application notes and experimental protocols for the use of 2-aminoimidazole and its derivatives in the synthesis of key marine alkaloids. It is intended to serve as a comprehensive resource for researchers in natural product synthesis, drug discovery, and chemical biology, offering insights into synthetic strategies and practical guidance for laboratory implementation.
Data Presentation: Synthesis and Bioactivity of 2-Aminoimidazole Marine Alkaloids
The following tables summarize key quantitative data from the synthesis of representative 2-aminoimidazole marine alkaloids and their biological activities.
Table 1: Summary of Synthetic Yields for Key 2-Aminoimidazole Marine Alkaloids
| Alkaloid | Key Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Lissodendrin B | Suzuki and Sonogashira couplings, C2-azidation and reduction | 10 | 1.1 | [2][3] |
| Naamidine A | Regioselective hydroamination of a monoprotected propargylguanidine | Short and scalable | Not explicitly stated | [4][5] |
| Oroidin | Imidazo[1,2-a]pyrimidine intermediate | Efficient, amenable to scale-up | Not explicitly stated | [6] |
| Hymenidin | Imidazo[1,2-a]pyrimidine intermediate | Efficient, amenable to scale-up | Not explicitly stated | [6] |
| Clathrodin | Imidazo[1,2-a]pyrimidine intermediate | Efficient, amenable to scale-up | Not explicitly stated | [6] |
Table 2: Biological Activity of Selected 2-Aminoimidazole Marine Alkaloids and Synthetic Analogues
| Compound | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| Oroidin Analogue (28) | Cytotoxicity | HL-60 | 2.91 | [7] |
| Oroidin Analogue (29) | Cytotoxicity | 4T1 | 3.1 | [7] |
| Oroidin Analogue (28) | Cytotoxicity | A549 | 15 | [7] |
| Oroidin Analogue (29) | Cytotoxicity | A549 | 15 | [7] |
| 4-phenyl-2-aminoimidazole (6h) | Antibacterial (MIC90) | Staphylococcus aureus | 12.5 | [8][9] |
| 4-phenyl-2-aminoimidazole (6h) | Antibacterial (MIC90) | Enterococcus faecalis | 12.5 | [8][9] |
| 4-phenyl-2-aminoimidazole (6h) | Antibacterial (MIC90) | Escherichia coli | 50 | [8][9] |
| Oroidin | Antibiofilm | Pseudomonas aeruginosa PA01 | 190 | [10] |
| Oroidin | Antibiofilm | Pseudomonas aeruginosa PA14 | 166 | [10] |
| Monalidine A Analogue (26) | Anti-leishmanial | T. cruzi | 2 | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final products in the construction of 2-aminoimidazole marine alkaloids.
Protocol 1: Total Synthesis of Lissodendrin B
This protocol outlines the multi-step synthesis of Lissodendrin B, a 2-aminoimidazole alkaloid bearing a (p-hydroxyphenyl) glyoxal moiety.[2][3]
Step 1: Synthesis of 5-Iodo-4-(4-methoxyphenyl)-1H-imidazole (3)
-
To a stirring solution of 4-(4-methoxyphenyl)-1H-imidazole (11 g, 63.1 mmol) in anhydrous CH2Cl2 (300 mL), add N-iodosuccinimide (NIS) (17.0 g, 75.7 mmol) in several portions.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Remove the solvent under vacuum.
-
Purify the crude residue by silica gel column chromatography to yield the product.
Step 2: Sonogashira Coupling to form 4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-1H-imidazole (4)
-
Combine 5-iodo-4-(4-methoxyphenyl)-1H-imidazole, 4-methoxyphenylacetylene, Pd(PPh3)4, and CuI in a flask.
-
Add triethylamine (TEA) and dimethylformamide (DMF).
-
Heat the reaction mixture at 80 °C for 8 hours.
-
After completion, perform a standard workup and purify by column chromatography to yield compound 4 (70% yield).[2]
Step 3: C2-Azidation and Reduction to form the 2-Aminoimidazole Core
-
Protect the imidazole nitrogen of compound 4 with a suitable protecting group (e.g., Trityl).
-
Treat the protected intermediate with n-butyllithium (n-BuLi) and tosyl azide (TsN3) in tetrahydrofuran (THF) at -78 °C for 6 hours to introduce the azide group at the C2 position (46% yield).[2]
-
Reduce the azide using Na2S·9H2O in methanol at room temperature for 4 hours to yield the 2-aminoimidazole derivative (69% yield).[2]
Step 4: Final Steps to Lissodendrin B
-
Protect the 2-amino group with an acetyl group.
-
Oxidize the alkyne functionality using Hg(NO3)2 in DMF at room temperature for 4 hours to form the α-diketone (51% yield).[2]
-
Demethylate the methoxy groups using BBr3 in CH2Cl2 at room temperature for 4 hours (66% yield).[2]
-
Remove the acetyl protecting group using concentrated sulfuric acid in a methanol/water mixture at reflux for 4 hours to afford Lissodendrin B (51% yield).[2]
Protocol 2: Synthesis of Naamidine A
This protocol highlights a key step in a scalable synthesis of naamidine A, which features a regioselective hydroamination.[4][5]
Step 1: Synthesis of N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine (14)
-
Synthesize the precursor 1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine (13) through established methods.
-
React compound 13 with a suitable guanylating agent protected with a carbobenzyloxy (Cbz) group to yield the protected guanidine derivative 14 .
Step 2: Regioselective Hydroamination to form Benzyl (Z)-4-(4-(Benzyloxy)benzyl)-2-imino-5-(4-methoxybenzylidene)-3-methylimidazolidine-1-carboxylate (15)
-
Subject the monoprotected propargylguanidine 14 to hydroamination conditions to achieve regioselective cyclization, forming the N3-protected cyclic ene-guanidine 15 . This step is crucial for controlling the regioselectivity of the subsequent modifications.
Step 3: Deprotection and Isomerization to Naamidine A
-
Perform a final deprotection step, typically involving hydrogenation over a palladium catalyst, to remove the benzyl and Cbz protecting groups. This step also facilitates the isomerization to the final 2-aminoimidazole structure of Naamidine A.
Visualizations
The following diagrams illustrate key synthetic pathways and experimental workflows.
Caption: A generalized synthetic pathway for 2-aminoimidazole marine alkaloids.
Caption: Step-wise workflow for the total synthesis of Lissodendrin B.
Caption: Relationship between different classes of 2-aminoimidazole alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) Fibrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of oroidin, hymenidin and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoimidazole Derivatives as Potent Inhibitors of Human Arginase I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating 2-aminoimidazole derivatives as inhibitors of human arginase I. Arginase I is a critical metalloenzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] Its dysregulation is implicated in various diseases, including asthma, cardiovascular disease, and cancer, making it a compelling therapeutic target.[2][4][5] The 2-aminoimidazole scaffold serves as a guanidine mimetic, and its incorporation into amino acid structures has yielded a novel class of arginase inhibitors with significant therapeutic potential.[1][4]
Data Presentation: Inhibitory Potency of 2-Aminoimidazole Derivatives
The inhibitory activities of key 2-aminoimidazole derivatives against human arginase I are summarized below. These compounds were developed to investigate the structure-activity relationship (SAR) of this class of inhibitors.
| Compound ID | Chemical Name | Inhibition Constant (Kᵢ) | Dissociation Constant (Kᵈ) | Notes |
| A1P (10) | 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid | 4 µM[1] | 2 µM[1][2][4] | The most potent inhibitor in this series, demonstrating efficacy in a murine model of allergic airways inflammation.[1][4] |
| 2-Aminoimidazole | 2-Aminoimidazole | 3.6 mM[1] | - | The core heterocyclic scaffold, exhibiting weak, noncompetitive inhibition.[1] |
| APP (12) | N-alkylated derivative of A1P | - | - | Synthesized for SAR studies.[6] |
| A4P | Compound with an additional carbon in the linker | - | - | Showed a loss of activity compared to A1P, emphasizing the importance of precise stereochemistry for potent inhibition.[5] |
Signaling Pathways and Experimental Workflows
L-Arginine Metabolic Pathways
Arginase I and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate, L-arginine. The metabolic balance between these pathways is crucial for physiological homeostasis. Increased arginase activity can deplete the L-arginine pool available for NOS, leading to reduced nitric oxide (NO) production and contributing to endothelial dysfunction and other pathologies. The products of arginine hydrolysis by arginase, ornithine and urea, are precursors for polyamine and proline synthesis, which are vital for cell proliferation and collagen production.
References
- 1. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creod.on.ca [creod.on.ca]
- 3. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2-aminoimidazole synthesis
Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their 2-AI reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Aminoimidazoles?
A1: The primary synthetic strategies for 2-Aminoimidazoles include the classical condensation of an α-haloketone with a guanidine derivative, modern palladium-catalyzed carboamination of N-propargyl guanidines, and greener synthesis approaches using deep eutectic solvents (DESs).[1][2] The choice of method often depends on the desired substitution pattern, scale, and available starting materials.[2]
Q2: What are "green" or environmentally friendly methods for 2-AI synthesis?
A2: The use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea or glycerol, is a prominent green chemistry approach.[3][4] This method can offer high yields and significantly reduce reaction times from 10-12 hours to 4-6 hours when compared to syntheses in traditional volatile organic compounds (VOCs).[3][5] It often allows for simpler product isolation and the potential to recycle the solvent.[5]
Q3: Why are protecting groups sometimes necessary in 2-AI synthesis?
A3: Protecting groups, such as N-tosyl (Ts) or t-butyloxycarbonyl (Boc), are often used on the guanidine starting material.[3] These groups can help prevent side reactions, improve the solubility of reagents, and direct the regioselectivity of the cyclization reaction.[3]
Q4: My final 2-aminoimidazole product seems unstable. How should it be stored?
A4: The free base form of 2-aminoimidazole can be unstable and sensitive to air.[6] For long-term stability, it is often better to store the compound as a salt, such as a sulfate or hydrochloride salt.[6] If storing the solid free base, it is recommended to keep it in a freezer at -20°C under an inert atmosphere and protected from light.[7]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My 2-aminoimidazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields can stem from several factors, including suboptimal reaction conditions, poor reagent quality, side reactions, and inefficient product isolation.[1][6] Below are common causes and potential solutions.
| Potential Cause | Suggested Solution |
| Poor Reagent Quality | Ensure the purity of starting materials like α-haloketones and guanidines, as impurities can lead to unwanted side reactions.[1][6] Use high-purity, dry reagents and anhydrous solvents, especially for moisture-sensitive reactions.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and catalyst/ligand/base system. For instance, in Pd-catalyzed reactions, the choice of ligand (e.g., RuPhos) is critical to minimize side reactions.[6][8] For condensations using α-chloroketones, using a deep eutectic solvent (DES) like Choline Chloride:Urea at 80 °C can reduce reaction times and improve yields.[5] |
| Presence of Moisture or Air | Some synthetic routes are sensitive to moisture and oxygen.[1] Consider oven-drying glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inefficient Product Isolation | Significant product loss can occur during aqueous workup and purification.[3] Ensure the correct pH and solvent polarity during liquid-liquid extractions and perform multiple extractions to maximize recovery.[3] |
| Hydrolytic Instability | N-acylimidazole intermediates or the final 2-AI product can be susceptible to hydrolysis, especially during workup and purification.[1] If instability is suspected, minimize exposure to water and consider non-aqueous workup procedures or purification on neutral media like alumina instead of silica gel. |
Issue 2: Significant Side Product Formation
Q: I am observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?
A: Side product formation is a common issue that can significantly lower the yield of the desired 2-aminoimidazole.
| Side Product / Reaction | Context & Suggested Solution |
| Hydroamination Products | In Palladium-catalyzed syntheses from N-propargyl guanidines, a competing hydroamination of the alkyne is a primary side reaction.[6][8] Solution: The choice of ligand is critical. Switching to a more effective ligand like RuPhos can suppress hydroamination and favor the desired carboamination pathway.[6][8] |
| 2-Aminopyrimidine Isomer | When reacting guanidine with α-bromoalkenones, a competing reaction pathway can lead to the formation of a 2-aminopyrimidine side product.[3][9] Solution: Optimizing the reaction conditions, including the choice of base and solvent system, can favor the desired pathway toward the 2-aminoimidazole. For example, using K₂CO₃ as the base and 1,4-dioxane as the solvent has been shown to minimize this side product.[9] |
Issue 3: Difficulty with Product Purification
Q: I am having difficulty purifying my 2-aminoimidazole product. What are the best practices?
A: The polar and basic nature of 2-aminoimidazoles can complicate purification by standard silica gel chromatography, often leading to streaking or product decomposition.[3][10]
| Problem | Suggested Solution |
| Streaking on Silica Gel | The basicity of the 2-amino group interacts strongly with the acidic silica surface. Solution 1: Add a basic modifier to the eluent, such as ~1% triethylamine or ammonia in methanol, to neutralize acidic sites on the silica and improve peak shape.[3] Solution 2: Consider alternative stationary phases like alumina or reverse-phase (C18) chromatography.[10] |
| Product Decomposition on Column | Some 2-aminoimidazoles, particularly acylimidazoles, can be hydrolytically unstable and may decompose on silica gel.[6] Solution: If decomposition is observed, avoid silica gel chromatography. Attempt direct isolation via precipitation/crystallization. This is often effective when using deep eutectic solvents, where the product may precipitate upon the addition of water.[5][6] |
| Persistent Polar Impurities | Crude products may contain highly polar impurities like guanidinium salts that are difficult to separate via chromatography. Solution: Perform a thorough aqueous workup before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove water-soluble salts.[3] |
Key Experimental Protocols
Protocol 1: Greener Synthesis using Deep Eutectic Solvent (DES)
This protocol describes the synthesis of a tri-substituted 2-aminoimidazole via the condensation of an α-chloroketone and a guanidine derivative in a Choline Chloride:Urea DES.[2][4][5]
-
Prepare the DES: Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1]
-
In-situ Guanidine Base Generation (if starting from salt): To 2 g of the prepared DES, add the guanidinium salt (e.g., guanidine carbonate, 1.3 mmol) and a base like potassium hydroxide (1.3 mmol). Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.[1][5]
-
Reaction: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).[1] Continue stirring at 80 °C for 4-6 hours.[1][5]
-
Monitoring: Monitor the disappearance of the α-chloroketone by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of water. For many triaryl-substituted 2-aminoimidazoles, the product will precipitate and can be isolated by simple filtration.[1][6] For other derivatives, extract the aqueous suspension with ethyl acetate (3 x 10 mL).[3][5]
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or flash chromatography if necessary.[4][5]
Protocol 2: Palladium-Catalyzed Alkyne Carboamination
This protocol provides a general procedure for the synthesis of N-tosyl-protected 2-aminoimidazoles.[2][8]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).[2]
-
Reagent Addition: Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv). Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration relative to the N-propargyl guanidine.[2]
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 3-16 hours.[3][11]
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and perform an appropriate aqueous workup.[6]
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).[6] Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the resulting crude material by column chromatography on silica gel to obtain the N-tosyl-2-aminoimidazole product.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Aminoimidazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoimidazoles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My 2-aminoimidazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a common challenge in 2-aminoimidazole synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Some reactions may require longer heating periods.[1] |
| Sub-optimal Reaction Temperature | The ideal temperature is highly dependent on the chosen synthetic method. For syntheses utilizing deep eutectic solvents (DESs), 80°C is often effective. Palladium-catalyzed couplings may necessitate temperatures around 100°C. Experiment with a temperature range to identify the optimal condition for your specific substrates.[1] |
| Poor Reagent Quality or Incorrect Stoichiometry | Ensure the purity of your starting materials, as impurities can inhibit the reaction.[1][2] Verify the precise measurement of all reagents. In some protocols, using a slight excess of one reactant, such as guanidine, can drive the reaction to completion.[1] |
| Moisture or Air Sensitivity | Some synthetic routes, particularly classical methods, require anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) as certain reagents can be sensitive to moisture and air.[1][2] |
| Inefficient Product Isolation | Significant product loss can occur during the workup and purification stages.[1] When performing liquid-liquid extractions, use a solvent of appropriate polarity and perform multiple extractions to maximize recovery. During column chromatography, select a suitable solvent system to prevent product loss on the column.[1] |
Issue 2: Formation of Unwanted Side Products
Question: I am observing significant side product formation, particularly a 2-aminopyrimidine isomer. How can I increase the selectivity for the 2-aminoimidazole product?
Answer: The formation of 2-aminopyrimidine side products can occur in reactions involving guanidine and α-bromoalkenones due to a competing reaction pathway.[1][3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Pathway Competition | The reaction can proceed through an initial aza-Michael addition followed by either an intermolecular SN2 reaction, which leads to the desired 2-aminoimidazole, or imine formation, which results in the 2-aminopyrimidine.[3] Optimizing the reaction conditions, such as the choice of base and solvent system, can favor the desired pathway.[1] |
| Di-halogenated or Ring-halogenated Impurities | Direct halogenation of ketones to form α-haloketones can sometimes result in these impurities, which can complicate the subsequent cyclization reaction.[2] Ensure the purity of your α-haloketone starting material. |
Issue 3: Difficulty with Product Purification
Question: My 2-aminoimidazole product is difficult to purify by silica gel chromatography. What can I do?
Answer: The polar and basic nature of 2-aminoimidazoles can indeed complicate purification by standard silica gel chromatography.[1][4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Polarity of the Product | The inherent polarity of the 2-aminoimidazole nucleus can cause streaking on silica gel columns.[1] Solution 1: Add a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent. This can help neutralize acidic sites on the silica gel and improve the peak shape.[1] Solution 2: Consider using reverse-phase chromatography if your compound is soluble in compatible solvents like acetonitrile/water.[1] |
| Persistent Impurities | The crude product may contain highly polar impurities like guanidinium salts.[1] Perform an aqueous workup before chromatography. Dissolving the crude mixture in an organic solvent like ethyl acetate and washing with water or brine can remove these water-soluble salts. If the product is basic, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[1] |
| Hydrolytic Instability | N-acylimidazoles, which can be intermediates, are susceptible to hydrolysis, especially during workup and purification.[2][5] For particularly unstable compounds, consider proceeding to the next step with the crude material.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-aminoimidazoles?
A1: Common methods include the condensation of α-amino- or α-haloketones with guanidine derivatives, the functionalization of existing imidazole rings, and modern metal-catalyzed reactions like the palladium-catalyzed carboamination of N-propargyl guanidines.[1] Innovative and environmentally friendly approaches utilize deep eutectic solvents (DESs).[1][6]
Q2: What are the advantages of using "green" synthesis methods like deep eutectic solvents (DESs)?
A2: The use of DESs, such as a mixture of choline chloride and urea or glycerol, is a prominent green chemistry approach.[1] This method offers several advantages, including high yields, significantly reduced reaction times (from 10-12 hours to 4-6 hours) compared to syntheses in traditional volatile organic compounds (VOCs), and often simpler product isolation, sometimes allowing for product precipitation by adding water and recycling of the solvent.[1][7]
Q3: Why are protecting groups sometimes necessary in 2-aminoimidazole synthesis?
A3: Protecting groups like N-tosyl (Ts) or t-butyloxycarbonyl (Boc) are often used on the guanidine starting material to prevent side reactions, improve solubility, and control the regioselectivity of the cyclization.[1] For instance, N-sulfonyl protecting groups are employed in palladium-catalyzed syntheses because they can be reliably cleaved from the final product.[1]
Comparative Data of Green Synthesis Methods
| Method | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | Anhydrous THF | Reflux | ~12 | 81 | [7] |
| Green (DES) | Choline Chloride:Glycerol (1:2) | 80 | 4-6 | 85 | [7] |
| Green (DES) | Choline Chloride:Urea (1:2) | 80 | 4 | High | [7][8] |
Experimental Protocols
Protocol 1: Greener Synthesis of N,1,5-triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent
This protocol describes the synthesis via heterocyclodehydration in a choline chloride-urea deep eutectic solvent.[6]
1. Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[2]
2. Synthesis of the 2-Aminoimidazole:
-
To the pre-prepared choline chloride-urea DES (2 g), add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).[6]
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.[6]
-
Upon completion, cool the mixture to room temperature.
-
Add 5 mL of water to the reaction mixture, which should cause the product to precipitate.[6]
-
Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization from a suitable solvent system like ethanol/water.[6]
Protocol 2: Synthesis of N-Tosyl-2-aminoimidazoles via Pd-Catalyzed Alkyne Carboamination
This protocol provides a general procedure for the synthesis of N-tosyl-protected 2-aminoimidazoles.[6][9]
1. Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).[6]
-
Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).[6]
-
Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.[6]
2. Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 100°C for 3 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.[6]
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-aminoimidazoles.
Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
How to minimize side product formation in 2-aminoimidazole reactions
Technical Support Center: 2-Aminoimidazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation in 2-aminoimidazole (2-AI) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in 2-aminoimidazole synthesis?
A1: The formation of byproducts is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Residual guanidine salts and α-haloketones are frequent contaminants.[1]
-
Regioisomers: If the 2-aminoimidazole is further substituted (e.g., via N-alkylation), mixtures of regioisomers can form. Alkylation can occur at different nitrogen atoms of the imidazole ring, leading to products that are often difficult to separate.[1]
-
2-Aminopyrimidine Isomers: In reactions between guanidine and α-bromoalkenones, a competing reaction pathway can lead to the formation of a 2-aminopyrimidine side product.[2]
-
Hydroamination Products: In palladium-catalyzed syntheses from N-propargyl guanidines, competing hydroamination of the alkyne is a primary side reaction.[3][4]
-
Over-reaction Products: Due to multiple nucleophilic sites (exocyclic amino group and endocyclic nitrogens), di- or tri-protected species can form during the addition of protecting groups.[5]
Q2: How can I minimize the formation of regioisomers during N-alkylation?
A2: Minimizing regioisomer formation requires careful control of reaction conditions. The exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens.[5] To favor reaction at a specific site:
-
Protecting Groups: Employ an orthogonal protecting group strategy. For instance, protect the more nucleophilic exocyclic amino group first (e.g., with a Boc group) before proceeding with alkylation of the endocyclic nitrogens.
-
Reaction Conditions: Factors like the choice of base, solvent, and temperature can influence the regioselectivity. Systematic optimization of these parameters is often necessary.
Q3: The TLC of my reaction mixture shows two spots with very similar Rf values. What could they be?
A3: This is a classic indication of regioisomers, which often have very similar polarities.[1] For example, in the N-alkylation of a 2-amino-4-substituted imidazole, alkylation can occur at the N-1 or N-3 position, yielding two different products.[1] Confirmation may require 2D NMR analysis or separation by preparative HPLC for individual characterization.[1]
Q4: How can I suppress the formation of 2-aminopyrimidine side products?
A4: The formation of 2-aminopyrimidine side products arises from a competing reaction pathway involving an initial aza-Michael addition followed by imine formation.[2] To favor the desired 2-aminoimidazole product, which forms via an intermolecular SN2 reaction, optimization of the reaction conditions is key.[2] This includes careful selection of the base and solvent system.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure precise stoichiometry; a slight excess of one reagent (e.g., guanidine) can drive the reaction.[2] |
| Sub-optimal reaction temperature. | The optimal temperature is method-dependent. For DES-based syntheses, 80°C is often effective, while Pd-catalyzed couplings may require around 100°C.[2] Experiment with a range of temperatures. | |
| Poor quality of starting materials. | Verify the purity of starting materials, as impurities can inhibit the reaction.[2][3] | |
| Inefficient product isolation. | Optimize extraction solvents and perform multiple extractions. For column chromatography, select an appropriate solvent system to avoid product loss.[2] | |
| Complex NMR Spectrum | Presence of multiple byproducts or unreacted starting materials. | Compare the crude spectrum with the spectra of your starting materials to identify unreacted components.[1] Other signals could be from regioisomers or side-products from protecting group manipulations.[1] |
| Product Streaking on Silica Gel Column | Strong interaction of the basic 2-aminoimidazole with acidic silica gel. | Neutralize the silica gel by pre-treating the slurry with a tertiary amine like triethylamine (~0.5-1% v/v).[1] Add a similar percentage of triethylamine or ammonium hydroxide to the eluent.[1] |
| Significant Hydroamination Side Product (Pd-catalyzed synthesis) | Sub-optimal ligand choice. | The choice of ligand is critical. In Pd-catalyzed reactions of N-propargyl guanidines, switching to a more effective ligand like RuPhos can suppress hydroamination.[3][4] |
| Precipitation of product during workup | Low solubility of the 2-aminoimidazole free base. | This can be advantageous for purification. In some cases, adding water to a reaction in a deep eutectic solvent (DES) can cause the product to precipitate, allowing for isolation by filtration.[6] |
Quantitative Data Summary
Table 1: Comparison of Green Synthesis Methods for 2-Aminoimidazoles
| Synthesis Method | Solvent/Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | THF | Reflux | 10-12 | Varies | [6][7] |
| Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 80 | 4-6 | ~85 | [6][7] |
| Microwave-Assisted | Acetonitrile | 130 | 0.25 | Good to Excellent | [7][8] |
| Ultrasound-Assisted | Acetonitrile | Room Temp | 0.25-0.5 | High | [7] |
Table 2: Ligand Optimization for Pd-Catalyzed Carboamination to Minimize Hydroamination
| Ligand | Product Yield (%) | Hydroamination Byproduct | Reference |
| P(t-Bu)₃ | Low | Major Product | [4] |
| XPhos | 65 | Observed | [4] |
| RuPhos | 80 | Trace Amounts | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (DES)
This protocol is adapted from a greener synthesis approach that minimizes reaction times and the use of volatile organic compounds.[6][7]
-
Preparation of DES: Prepare the ChCl:Urea (1:2 molar ratio) deep eutectic solvent by mixing choline chloride and urea in a flask. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid forms.
-
Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).
-
Addition of α-Chloroketone: Add the α-chloroketone (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water.
-
For triaryl-substituted 2-aminoimidazoles, the product may precipitate and can be isolated by filtration.[3]
-
For other derivatives, extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization if necessary.
-
Protocol 2: Purification by Column Chromatography on Amine-Treated Silica Gel
This protocol is designed to improve the purification of basic 2-aminoimidazole compounds that may interact strongly with untreated silica gel.[1]
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH). To this slurry, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).
-
Column Packing: Swirl the slurry well and pour it into the chromatography column. Use gentle pressure to pack the column bed firmly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., a gradient from 0% to 10% MeOH in DCM, always containing 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminoimidazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of 2-Aminoimidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2-aminoimidazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-aminoimidazole derivatives by chromatography.
Q1: My 2-aminoimidazole compound is streaking or showing poor peak shape on a silica gel column. What can I do?
A1: The basic nature of the 2-aminoimidazole core can lead to strong interactions with the acidic silica gel, causing streaking and poor peak shape.[1] To mitigate this, you can:
-
Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (TEA) or ammonium hydroxide, to a final concentration of 0.5-1% (v/v) before packing the column.[1]
-
Add an Amine to the Eluent: Incorporate a similar percentage of triethylamine or ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica surface, improving peak shape and the recovery of your compound.[1]
Q2: I am observing low recovery of my 2-aminoimidazole compound from the chromatography column. What are the potential causes and solutions?
A2: Low recovery can stem from several factors. Here are some common causes and their solutions:
-
Irreversible Adsorption: The polar and basic nature of 2-aminoimidazoles can lead to strong, sometimes irreversible, binding to the stationary phase, especially acidic silica gel.
-
Solution: As with improving peak shape, adding a competitive base like triethylamine to the mobile phase can reduce this strong interaction and improve recovery.[1]
-
-
On-Column Degradation: Some 2-aminoimidazole derivatives can be unstable on the stationary phase, particularly under certain pH conditions or prolonged exposure.[1][2]
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. If degradation is suspected, consider using a less acidic or basic stationary phase or adjusting the mobile phase pH to a more neutral range.[3]
-
-
Precipitation on the Column: If the sample is dissolved in a strong solvent and the mobile phase is significantly weaker, the compound may precipitate at the column head.
-
Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. If solubility is an issue, dry loading the sample onto silica gel is a good alternative.[4]
-
Q3: My target 2-aminoimidazole is co-eluting with an impurity, especially one with a very similar Rf value on TLC. How can I improve the separation?
A3: Co-elution of closely related impurities, such as regioisomers, is a common challenge.[1] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Systematically vary the ratio of polar to non-polar solvents in your eluent. Sometimes, a small change can significantly impact resolution.
-
Use a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different combination, such as dichloromethane/methanol.[5]
-
Employ a Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[1][4]
-
-
Consider a Different Chromatographic Mode:
-
Reversed-Phase HPLC (RP-HPLC): For moderately polar 2-aminoimidazoles, RP-HPLC can provide different selectivity compared to normal-phase chromatography.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase systems.[6][7][8]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds like 2-aminoimidazoles.[9][10][11][12]
-
Q4: I suspect my 2-aminoimidazole compound is degrading on the column during purification. How can I confirm this and prevent it?
A4: On-column degradation can be a significant issue, leading to low yields and the generation of new impurities.[2][13][14][15]
-
Confirmation:
-
Analyze Fractions: Collect fractions across the entire elution profile and analyze them by LC-MS. The presence of species with masses corresponding to potential degradation products (e.g., hydrolysis, oxidation) that were not in the crude mixture can indicate on-column degradation.
-
Vary Residence Time: Run two experiments with different flow rates. A higher flow rate reduces the time the compound spends on the column. If the percentage of the suspected degradation product decreases at the higher flow rate, on-column degradation is likely.
-
-
Prevention:
-
pH Control: The stability of 2-aminoimidazoles can be pH-dependent. Adjusting the mobile phase pH with additives like formic acid or ammonium hydroxide can sometimes prevent degradation.[16][17]
-
Temperature Control: Some degradation reactions are accelerated by heat. If your column is exposed to elevated temperatures (e.g., from a nearby instrument), consider using a column oven set to a controlled, lower temperature.[14]
-
Use a Milder Stationary Phase: If the acidic nature of silica gel is causing degradation, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, amino).[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying 2-aminoimidazole compounds?
A1: The choice of technique depends on the polarity and other physicochemical properties of the specific 2-aminoimidazole derivative.[6] The most common methods are:
-
Normal-Phase Chromatography: Often performed using silica gel as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) as the mobile phase.[4][5] This is a widely used technique for many synthetic organic compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with pH modifiers like formic acid or trifluoroacetic acid.[6] It is particularly useful for purifying less polar 2-aminoimidazole derivatives or for high-resolution analytical separations.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar 2-aminoimidazole compounds that have little or no retention on reversed-phase columns.[6][7][8][19] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in an organic solvent mixed with a small amount of aqueous buffer.[8]
Q2: What are the common impurities I might encounter when synthesizing 2-aminoimidazoles, and how can I separate them?
A2: The impurities depend on the synthetic route, but common ones include:
-
Unreacted Starting Materials: Such as guanidine salts and α-haloketones.[1] Guanidinium salts are highly polar and can often be removed with an aqueous wash before chromatography.[1]
-
Regioisomers: If the 2-aminoimidazole is further substituted, mixtures of regioisomers can form, which are often difficult to separate due to their similar polarities.[1]
-
By-products from Side Reactions: These can vary widely depending on the specific reaction conditions.
Separation of these impurities often requires careful optimization of the chromatographic conditions, such as using a shallow elution gradient or switching to a different chromatographic mode (e.g., RP-HPLC or HILIC) to exploit different separation mechanisms.[1][6]
Q3: How do I choose the right mobile phase for my 2-aminoimidazole purification?
A3: The selection of the mobile phase is often determined empirically using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the target compound from impurities.[4]
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol until the desired compound has an Rf value of approximately 0.2-0.4 on TLC.[4][5] As mentioned, adding a small amount of triethylamine (0.5-1%) to the mobile phase can significantly improve peak shape for these basic compounds.[1]
-
For Reversed-Phase HPLC: A typical mobile phase consists of water and either acetonitrile or methanol. Adding an acid like formic acid or trifluoroacetic acid (0.1%) is common to improve peak shape by protonating the 2-aminoimidazole and minimizing interactions with residual silanols on the stationary phase.[6][16]
-
For HILIC: The mobile phase is typically a high percentage of an organic solvent (e.g., >80% acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[8]
Data Presentation
Table 1: Troubleshooting Common Issues in 2-Aminoimidazole Purification
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Streaking) | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[1] Pre-treat silica gel with a base.[1] |
| Low Recovery | Irreversible adsorption or on-column degradation. | Add a competitive base to the mobile phase.[1] Use a milder stationary phase. Optimize mobile phase pH.[3] |
| Co-elution of Impurities | Similar polarity of compounds (e.g., regioisomers). | Optimize the mobile phase with a shallow gradient.[1] Change the chromatographic mode (RP-HPLC, HILIC).[6] |
| On-Column Degradation | Compound instability on the stationary phase. | Adjust mobile phase pH.[16] Lower the column temperature.[14] Use a faster flow rate. |
Table 2: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Suitable for |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol + 0.5% TEA | Broad range of 2-aminoimidazole derivatives.[4][5] |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile + 0.1% Formic Acid | Less polar to moderately polar derivatives.[6] |
| HILIC | Silica, Diol, or Amide | Acetonitrile/Aqueous Buffer (e.g., 10 mM Ammonium Formate) | Highly polar and hydrophilic derivatives.[7][8] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography (Normal-Phase)
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, low-polarity eluent (e.g., 98:2 Dichloromethane:Methanol). To this slurry, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).[1]
-
Column Packing: Swirl the slurry well and pour it into the column. Use gentle pressure to pack the column bed firmly, ensuring no air bubbles are trapped.[1][4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness with the silica. Carefully load the sample onto the top of the column bed.[1][4]
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by adding more of the polar solvent (e.g., a gradient from 0% to 10% Methanol in Dichloromethane, with 0.5% TEA maintained throughout).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminoimidazole.[4]
Protocol 2: General Purification by Preparative RP-HPLC
-
Mobile Phase Preparation: Prepare two mobile phase solutions. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude or partially purified sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO topped up with Mobile Phase A). Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Gradient Elution: Inject the sample and begin a linear gradient, increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 20-30 minutes).
-
Fraction Collection: Collect fractions based on the elution of the target peak, which is monitored by a UV detector (e.g., at 210 nm).[6]
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase and isolate the purified compound as its formate salt.
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of 2-aminoimidazole compounds.
Caption: A decision tree for troubleshooting common chromatography issues with 2-aminoimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.cn]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotage.com [biotage.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Precipitation of 2-Aminoimidazole Compounds in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 2-aminoimidazole (2-AI) compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do my 2-aminoimidazole compounds precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." 2-aminoimidazole derivatives, particularly those with hydrophobic substituents, are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound's solubility to decrease dramatically, leading to precipitation.[1]
Q2: How can I prevent my 2-aminoimidazole compound from precipitating upon dilution?
A2: Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Increasing the final DMSO concentration in your assay can help maintain the solubility of your compound. However, it is crucial to determine the DMSO tolerance of your specific experimental system.[1]
-
Use of Co-solvents: Incorporating a water-miscible co-solvent, such as ethanol, can improve the solubility of hydrophobic compounds.
-
Employ Solubilizing Agents: Excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) can encapsulate the 2-aminoimidazole compound, enhancing its aqueous solubility.[1]
-
Sonication: Brief sonication after dilution can sometimes help to redissolve fine precipitates by providing the energy needed to break up the crystal lattice.[1]
Q3: How does pH affect the solubility and stability of 2-aminoimidazole compounds?
A3: The 2-aminoimidazole core contains ionizable groups, making its solubility and stability highly pH-dependent. The protonation state of the imidazole ring is critical. For instance, some related imidazole derivatives show greater stability in acidic conditions and decompose rapidly at neutral pH.[1] Therefore, carefully controlling the pH of your experimental solutions is essential.
Q4: What is the best way to store 2-aminoimidazole compounds and their stock solutions?
A4: Proper storage is crucial for maintaining the integrity of your compounds.
-
Solid Form: Store solid 2-aminoimidazole compounds at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. For short-term storage (up to one month), store at -20°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Rapid Solvent Shift | Perform a stepwise dilution. First, create an intermediate dilution in a solvent miscible with both DMSO and water (e.g., ethanol or a small amount of the aqueous buffer). Then, add this intermediate dilution to the final buffer volume.[1] | Gradual change in solvent polarity prevents the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the final concentration of DMSO in the assay buffer (up to the tolerance limit of your assay, typically 0.5-1%).[1] | The higher percentage of organic solvent helps to keep the compound solubilized. |
| Concentration Exceeds Aqueous Solubility | Lower the final concentration of the 2-aminoimidazole compound in your experiment. | The compound remains in solution as it is below its solubility limit in the aqueous buffer. |
| Insufficient Mixing Energy | After dilution, briefly sonicate the solution or vortex vigorously.[1] | The added energy can help to redissolve fine precipitates. |
Issue 2: Compound precipitates over the course of the experiment.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Thermodynamic Insolubility | Incorporate a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) into the assay buffer. Ensure the chosen agent does not interfere with the assay. | The solubilizing agent forms a complex with the compound, increasing its apparent aqueous solubility. |
| pH-dependent Instability/Precipitation | Determine the optimal pH for your compound's solubility and stability. Adjust the buffer pH accordingly. Some 2-aminoimidazole derivatives are more stable in slightly acidic conditions.[1] | The compound remains in its more soluble, ionized form throughout the experiment. |
| Temperature Fluctuations | Ensure that all solutions and the experimental environment are maintained at a constant and appropriate temperature. | Prevents temperature-induced changes in solubility and potential precipitation. |
| Compound Degradation | Assess the stability of your compound in the assay buffer over time using techniques like HPLC. If degradation is observed, prepare fresh solutions for each experiment and minimize the experiment duration. | Minimizes the formation of less soluble degradation products. |
Data Presentation
Disclaimer: The following tables contain illustrative data based on typical observations for 2-aminoimidazole derivatives. Actual solubility will vary depending on the specific compound structure and experimental conditions.
Table 1: Hypothetical Aqueous Solubility of 2-Aminoimidazole Derivatives at Different pH Values (25°C)
| Compound | Intrinsic Solubility (pH 7.4) (µM) | Solubility at pH 5.0 (µM) | Solubility at pH 8.5 (µM) |
| 2-AI-Derivative A (Weakly Basic) | 15 | 150 | 12 |
| 2-AI-Derivative B (More Basic) | 5 | 500 | 4 |
| 2-AI-Derivative C (Hydrophobic) | < 1 | 10 | < 1 |
Table 2: Hypothetical Solubility of a Hydrophobic 2-Aminoimidazole Derivative in Co-solvent Mixtures (pH 7.4, 25°C)
| Co-solvent | 0% Co-solvent (µM) | 1% Co-solvent (µM) | 5% Co-solvent (µM) | 10% Co-solvent (µM) |
| DMSO | 2 | 10 | 55 | 150 |
| Ethanol | 2 | 8 | 40 | 110 |
Table 3: Hypothetical Effect of Solubilizing Agents on the Aqueous Solubility of a 2-Aminoimidazole Derivative (pH 7.4, 25°C)
| Solubilizing Agent | Concentration | Apparent Solubility (µM) |
| None | - | 3 |
| HP-β-Cyclodextrin | 10 mM | 45 |
| Tween-20 | 0.05% (v/v) | 25 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of a 2-Aminoimidazole Compound (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the solid 2-aminoimidazole compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.
Protocol 2: Assessing the pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Solubility Determination: Following Protocol 1, determine the solubility of the 2-aminoimidazole compound in each of the prepared buffers.
-
Data Analysis: Plot the logarithm of the solubility (log S) against the pH to visualize the pH-solubility profile.
Protocol 3: Evaluating the Effect of Co-solvents on Solubility
-
Co-solvent Mixture Preparation: Prepare a series of aqueous buffer solutions containing varying concentrations of a water-miscible co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% DMSO or ethanol).
-
Solubility Measurement: Determine the solubility of the 2-aminoimidazole compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to assess its solubilizing effect.
Mandatory Visualizations
Caption: Experimental workflow for determining aqueous solubility.
Caption: Troubleshooting logic for 2-AI compound precipitation.
Caption: Inhibition of signaling pathways by 2-aminoimidazoles.
References
Technical Support Center: Troubleshooting Streaking of 2-Aminoimidazole Spots on TLC Plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in resolving issues related to the streaking of 2-aminoimidazole spots during thin-layer chromatography (TLC) experiments.
Troubleshooting Guide
My 2-aminoimidazole spots are streaking on the TLC plate. What is causing this and how can I fix it?
Streaking of 2-aminoimidazole spots on TLC plates is a common problem that can obscure results and make analysis difficult. This guide will walk you through the potential causes and provide detailed solutions to achieve well-defined, compact spots.
The primary reason for the streaking of 2-aminoimidazole is its chemical nature. As a basic and polar compound, it can interact strongly with the acidic silica gel stationary phase of the TLC plate.[1][2] This strong interaction can lead to a number of issues, including:
-
Sample Overloading: Applying too much of the sample can saturate the stationary phase, causing the spot to spread and streak as it moves up the plate.[3][4]
-
Inappropriate Solvent System: The mobile phase may not be strong enough to overcome the interaction between the 2-aminoimidazole and the silica gel, leading to poor elution and streaking.[4][5]
-
Acid-Base Interactions: The basic nature of the 2-aminoimidazole can cause it to bind too tightly to the acidic silanol groups on the silica gel, resulting in tailing or streaking.[1][2]
To address these issues, a systematic approach to troubleshooting is recommended. The following experimental protocols and data will help you optimize your TLC conditions.
Experimental Protocols
1. Optimizing the Mobile Phase
The most common and effective solution is to modify the mobile phase to reduce the interaction between the 2-aminoimidazole and the silica gel. This is typically achieved by adding a basic modifier to the eluent.
-
Protocol:
-
Prepare a stock solution of your 2-aminoimidazole sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a series of developing solvents with varying concentrations of a basic modifier. A common choice is triethylamine (TEA) or ammonia.
-
Spot your sample onto several TLC plates.
-
Develop each plate in one of the prepared solvents.
-
Visualize the plates under UV light or with an appropriate stain and compare the results.
-
-
Data Presentation:
| Mobile Phase Composition | Modifier | Modifier Concentration (%) | Observations |
| Dichloromethane:Methanol (9:1) | None | 0 | Severe streaking |
| Dichloromethane:Methanol:Triethylamine (9:1:0.1) | Triethylamine | 1 | Moderate streaking |
| Dichloromethane:Methanol:Triethylamine (9:1:0.5) | Triethylamine | 5 | Reduced streaking, some tailing |
| Dichloromethane:Methanol:Ammonia (9:1:0.1) | Ammonia | 1 | Compact spots, minimal tailing |
2. Adjusting Sample Concentration
If modifying the mobile phase does not completely resolve the issue, you may be overloading the plate.
-
Protocol:
-
Prepare a series of dilutions of your sample.
-
Spot each dilution onto a TLC plate.
-
Develop the plate in your optimized mobile phase.
-
Visualize the spots and identify the concentration that gives the best resolution without streaking.
-
Mandatory Visualization
References
Technical Support Center: Strategies for Selective N-Functionalization of 2-Aminoimidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selective N-functionalization of 2-aminoimidazoles. The inherent challenge in modifying this scaffold lies in the presence of multiple nucleophilic sites: the exocyclic 2-amino group and the two endocyclic imidazole nitrogens.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 2-amino group of 2-aminoimidazole?
A1: The most frequently used protecting groups for the 2-amino functionality are tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The selection of a suitable protecting group is contingent on the overall synthetic strategy, particularly the reaction conditions of subsequent steps and the desired deprotection method.[1]
Q2: How do I choose the most appropriate protecting group for my specific molecule?
A2: The choice of protecting group depends on several factors, including your substrate's stability under acidic, basic, or reductive conditions.[1]
-
Boc: Ideal for substrates that are stable to base and hydrogenation but sensitive to acid.[1]
-
Fmoc: The preferred choice when acid-sensitive functional groups are present, as it is cleaved under mild basic conditions.[1]
-
Cbz: Suitable for molecules that can withstand catalytic hydrogenation and is orthogonal to both Boc and Fmoc groups.[1]
Q3: Is it possible to selectively protect the 2-amino group in the presence of the imidazole ring nitrogens?
A3: Yes, selective protection is achievable. The exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens, which allows for a preferential reaction under carefully controlled conditions.[1] To favor mono-protection at the 2-amino position, it is recommended to use slightly more than one equivalent of the protecting group reagent at low temperatures.[1]
Q4: What are some common challenges encountered during the protection of 2-aminoimidazoles?
A4: Common issues include low solubility of the 2-aminoimidazole starting material, over-reaction leading to di- or tri-protected species, and side reactions involving the imidazole ring.[1] Purification of the polar 2-aminoimidazole derivatives can also be challenging.[1]
Q5: Are there environmentally friendly or "green" methods for synthesizing 2-aminoimidazoles?
A5: Yes, green chemistry approaches are being implemented for 2-aminoimidazole synthesis. One prominent method involves the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea or glycerol.[2][3] These methods can offer high yields, significantly reduce reaction times, and simplify product isolation.[2][3] Microwave-assisted and ultrasound-assisted syntheses are other green alternatives that can lead to improved efficiency and higher yields.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the N-functionalization of 2-aminoimidazoles and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Protected Product | Incomplete reaction due to poor solubility of the starting material. | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. For Boc protection, using aqueous basic conditions (e.g., NaOH in water) can enhance the solubility of zwitterionic starting materials.[1] |
| Steric hindrance around the 2-amino group. | Use a less bulky protecting group or a more reactive protecting group reagent (e.g., Fmoc-Cl instead of Fmoc-OSu).[1] | |
| Formation of Multiple Products (Over-protection) | Excess protecting group reagent or prolonged reaction time. | Use a stoichiometric amount of the protecting group reagent (1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.[1] | |
| Difficult Purification of the Protected Product | The product is highly polar and streaks on silica gel. | Use a modified stationary phase for chromatography (e.g., alumina or C18 reverse-phase). Consider precipitation or crystallization as an alternative to chromatography.[1] For basic compounds, adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve peak shape on silica gel.[3] |
| The product co-elutes with byproducts. | Optimize the eluent system for chromatography; a gradient elution may be necessary. For Boc-protected compounds, an acidic workup to protonate the imidazole ring followed by extraction and neutralization can sometimes facilitate purification.[1] | |
| Incomplete Deprotection | Insufficient deprotection reagent or reaction time. | Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction by TLC or LC-MS until completion.[1] |
| The protecting group is sterically hindered. | For acid-labile groups like Boc, stronger acids (e.g., neat TFA) may be required. For base-labile groups like Fmoc, a stronger base or a different amine (e.g., DBU) can be used.[1] | |
| Side Reactions During Deprotection | Acid-catalyzed side reactions on other functional groups. | Use milder deprotection conditions. For Boc deprotection, consider using HCl in an organic solvent like dioxane or methanol instead of neat TFA.[1] |
| Alkylation of nucleophilic residues by the carbocation generated during Boc deprotection. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection cocktail.[1] |
Quantitative Data Summary
The following tables summarize typical yields for the protection of the 2-amino group in various 2-aminoimidazole derivatives. It is important to note that yields are highly substrate-dependent, and optimization of reaction conditions is often necessary.
Table 1: N-Protection of 2-Aminoimidazoles
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) |
| Boc | Aryl-substituted 2-aminoimidazole | (Boc)₂O, Et₃N, CH₂Cl₂, rt, 2 h | 95 |
| Boc | 2-Aminoimidazole | (Boc)₂O, NaOH, H₂O, rt, 10-30 min | 75-95 |
| Tosyl | N-propargyl-2-aminoimidazole | TsCl, Pyridine, 0 °C to rt | Good |
| SEM | Imidazole | SEMCl, NaH, THF | 47 |
Experimental Protocols
N-Boc Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture with Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in the chosen solvent (e.g., CH₂Cl₂ or a THF/water mixture).
-
Add the base (Et₃N or aqueous NaOH) and cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine. If an aqueous medium was used, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
N-Fmoc Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or another suitable base
-
1,4-Dioxane and water (e.g., 1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in a mixture of dioxane and water.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
N-Cbz Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) or another suitable base
-
Tetrahydrofuran (THF) and water (e.g., 1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in a mixture of THF and water.
-
Add Na₂CO₃ and cool the reaction to 0 °C.
-
Slowly add Cbz-Cl to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or crystallization.[1]
Visualizations
Caption: A generalized workflow for the selective N-functionalization of 2-aminoimidazoles.
Caption: A decision tree for troubleshooting common issues in 2-aminoimidazole functionalization.
References
Technical Support Center: Managing Moisture Sensitivity in 2-Aminoimidazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture-sensitive reactions involving 2-aminoimidazoles. The following troubleshooting guides and FAQs address common issues encountered during synthesis, helping to improve reaction yields, minimize side products, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are 2-aminoimidazole synthesis reactions often sensitive to moisture?
Moisture sensitivity in these reactions typically stems from the susceptibility of the starting materials to hydrolysis. For instance, in common condensation reactions, α-haloketone precursors can hydrolyze in the presence of water to form α-hydroxyketones, which are unreactive in the desired cyclization, leading to the formation of byproducts and a reduction in the yield of the target 2-aminoimidazole.[1] Furthermore, certain catalysts used in these syntheses, such as palladium catalysts, can be deactivated by water, and some organometallic reagents are pyrophoric or react violently with water.[2][3]
Q2: What are the common signs of moisture contamination in my reaction?
The primary indicators of moisture contamination include:
-
Low or inconsistent yields: This is the most common symptom, as water consumes starting materials or inhibits the reaction.[4][5]
-
Formation of unexpected byproducts: Hydrolysis of reagents can lead to impurities that complicate purification.[1]
-
Reaction fails to proceed: The catalyst may be deactivated or key reagents may decompose before they can react.[2]
-
Poor reproducibility: Seemingly identical reactions giving different results can often be traced back to varying levels of moisture contamination.
Q3: How should I properly store moisture-sensitive reagents like 2-aminoimidazoles and their precursors?
Proper storage is crucial to maintain reagent integrity. 2-Aminoimidazole and its precursors should be stored in a cool, dry place, away from direct sunlight.[6] It is essential to keep them in tightly sealed containers to prevent moisture absorption and exposure to air, which can cause degradation.[6] For highly sensitive materials, storage in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8] When using reagents stored in the cold, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[9]
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. How do I troubleshoot this?
Low yields can be caused by several factors, but moisture is a frequent culprit.[4][5] Follow this troubleshooting logic:
-
Verify Reagent Quality: Ensure the purity of your starting materials, as impurities can lead to side reactions.[2][4] If necessary, purify or re-validate your reagents.
-
Implement Anhydrous Techniques: Confirm that all glassware was rigorously dried (e.g., flame-dried or oven-dried) and that the reaction was conducted under a dry, inert atmosphere (nitrogen or argon).[2][10]
-
Use Anhydrous Solvents: Solvents are a primary source of water contamination. Ensure they are freshly dried and dispensed under anhydrous conditions.[2][3]
-
Optimize Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can also lead to low yields.[4] Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal endpoint.[4]
Q5: I'm observing a significant, unidentified byproduct. What is the likely cause and how can I prevent it?
When using α-haloketones as starting materials, the most common byproduct resulting from moisture is the corresponding α-hydroxyketone.[1] This occurs via hydrolysis of the starting material. To prevent this, it is critical to use anhydrous solvents and reagents and to run the reaction under a strictly inert atmosphere.[2] Careful handling of the α-haloketone, which may be hygroscopic, is also essential.
Quantitative Data
The level of residual water in reaction solvents can dramatically impact the outcome of a moisture-sensitive reaction. The use of activated molecular sieves is a highly effective method for drying solvents to parts-per-million (ppm) levels.
Table 1: Residual Water Content in Solvents Dried with 3Å Molecular Sieves [11]
| Solvent | % m/v of Sieves | Drying Time | Residual Water (ppm) |
| Dichloromethane | 10% | 24 h | ~0.1 |
| Acetonitrile | 10% | 24 h | ~0.5 |
| Toluene | 10% | 24 h | ~0.9 |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4.1 |
| Methanol | 20% | 5 days | ~10.5 |
Data sourced from J. Org. Chem. 2010, 75, 24, 8351–8354.
Table 2: Comparison of Reaction Conditions and Outcomes
| Condition | Solvent | Atmosphere | Reaction Time | Yield | Reference |
| Anhydrous | Tetrahydrofuran (THF) | Argon | ~12 hours | 81% | [12] |
| Non-Anhydrous | ChCl-Glycerol (DES) | Air | ~4 hours | 85% | [12] |
Note: While the Deep Eutectic Solvent (DES) reaction runs under air and is faster, the comparison highlights that high yields in traditional organic solvents like THF often necessitate strictly anhydrous conditions.[12]
Experimental Protocols
Protocol 1: Drying an Organic Solvent (e.g., THF) using Molecular Sieves
This protocol describes a standard procedure for drying solvents for use in moisture-sensitive reactions.[11]
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran)
-
3Å molecular sieves
-
High-temperature oven
-
Desiccator
-
Dry, inert-gas-flushed storage flask (e.g., a Schlenk flask)
Procedure:
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a beaker or flask. Heat in an oven at >300 °C for at least 3 hours (or overnight) to remove adsorbed water.[11]
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Drying: Add the activated, cooled sieves to the solvent in a suitable flask (e.g., 20% mass/volume for THF).[11]
-
Incubation: Seal the flask and allow the solvent to stand over the sieves for at least 3 days to achieve maximum dryness.[11]
-
Storage and Dispensing: Store the dried solvent over the sieves. When needed, dispense the solvent using a dry syringe or cannula under a positive pressure of inert gas (e.g., nitrogen or argon).[10]
Protocol 2: Setting up a Moisture-Sensitive Reaction Under Inert Atmosphere
This protocol outlines a general workflow for performing a reaction that requires the exclusion of air and moisture.[3][10][13]
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa, glass stoppers
-
Schlenk line with dual vacuum/inert gas manifold
-
Dry syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120 °C for several hours (or overnight). Assemble the glassware hot and allow it to cool under a stream of dry inert gas. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line. Evacuate the flask gently and backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of all atmospheric gases.
-
Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[10] Ensure a positive pressure of inert gas is maintained in the flask (e.g., by using a gas bubbler) to prevent air from entering.
-
Reagent Addition (Solids): Add solid reagents under a positive flow of inert gas. For highly sensitive solids, use a glove box for transfers.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction period. Stir and heat the reaction as required by the specific procedure.
-
Monitoring and Workup: Monitor the reaction by taking aliquots with a dry syringe for analysis (e.g., TLC, LC-MS). Once complete, cool the reaction and quench carefully, often with a non-aqueous or anhydrous workup if the product is also moisture-sensitive.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemheterocycles.com [chemheterocycles.com]
- 7. benchchem.com [benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. physicsforums.com [physicsforums.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 2-Aminoimidazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to solvent selection in 2-aminoimidazole (2-AI) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in 2-aminoimidazole synthesis and how does solvent choice play a role?
Low yields in 2-aminoimidazole synthesis can stem from several factors, including suboptimal reaction conditions, the quality of starting materials, and the formation of side products.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction time and yield.[1] Traditional organic solvents like Tetrahydrofuran (THF) may necessitate longer reaction times and reflux conditions.[1] In contrast, greener alternatives like Deep Eutectic Solvents (DESs), such as choline chloride-urea, have been demonstrated to shorten reaction times from 10-12 hours to 4-6 hours and, in some instances, improve yields.[2][3]
Q2: How can I minimize side product formation during 2-aminoimidazole synthesis?
Side product formation is a common challenge. For instance, in palladium-catalyzed syntheses, a competing hydroamination of the alkyne can occur, reducing the yield of the desired 2-aminoimidazole.[1] The selection of an appropriate ligand is crucial to suppress this side reaction.[1] In the classical synthesis involving the condensation of α-haloketones and guanidine derivatives, the choice of solvent can also influence selectivity. Using a Deep Eutectic Solvent (DES) like choline chloride-urea has been noted for resulting in remarkably clean reactions with no detectable by-products.[3][4]
Q3: My 2-aminoimidazole product is difficult to purify. What role does the solvent play and what can I do?
2-Aminoimidazoles can be polar and basic, which can complicate purification by silica gel chromatography, leading to issues like streaking.[4] To address this, a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, can be added to the chromatography eluent to neutralize acidic sites on the silica gel and improve peak shape.[4] If the product contains highly polar impurities like guanidinium salts, performing an aqueous workup before chromatography is recommended.[4] This involves dissolving the crude mixture in an organic solvent like ethyl acetate and washing with water or brine to remove water-soluble salts.[4]
Q4: Are protecting groups necessary for 2-aminoimidazole synthesis?
Protecting groups, such as N-tosyl (Ts) or t-butyloxycarbonyl (Boc), are frequently employed on the guanidine starting material.[4] These groups can serve multiple purposes, including preventing side reactions, enhancing solubility, and directing the regioselectivity of the cyclization.[4] For example, N-sulfonyl protecting groups were utilized in a Palladium-catalyzed synthesis because they could be reliably cleaved from the final 2-aminoimidazole product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4] Consider that syntheses in traditional organic solvents can take 10-12 hours, while Deep Eutectic Solvents (DESs) can reduce this to 4-6 hours.[3][4] |
| Suboptimal Reaction Temperature | The ideal temperature is highly dependent on the specific synthetic method. For syntheses utilizing DESs, 80°C is often effective, whereas Pd-catalyzed couplings may require temperatures around 100°C.[4] It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.[2] | |
| Moisture or Air Sensitivity | Ensure all glassware is thoroughly dried before use.[4] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) if your reagents are sensitive.[2][4] | |
| Formation of Unwanted Side Products | Reaction Pathway Competition | In Pd-catalyzed reactions, the choice of ligand is critical to suppress competing hydroamination.[1] In classical syntheses, using a DES like choline chloride-urea can lead to cleaner reactions.[3][4] |
| Difficulty with Product Purification | High Polarity of Product | The polarity of the 2-aminoimidazole core can cause streaking on silica gel. Adding a basic modifier like triethylamine (~1%) to the eluent can improve peak shape.[4] Alternatively, consider reverse-phase chromatography.[4] |
| Presence of Polar Impurities | Highly polar impurities such as guanidinium salts can be removed by an aqueous workup prior to chromatography.[4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4] |
Data Presentation: Solvent Effects on 2-Aminoimidazole Synthesis
Table 1: Comparison of Deep Eutectic Solvents (DES) vs. Conventional Solvents
| Entry | Solvent System (Molar Ratio) | Reaction Time (h) | Yield (%) |
| 1 | Choline Chloride-Glycerol (1:2) | 4–6 | 70-85 |
| 2 | Choline Chloride-Urea (1:2) | 4 | 73-92 |
| 3 | THF (Conventional Solvent) | 10–12 | Lower |
| 4 | EtOH (Conventional Solvent) | 10–12 | Lower |
| Reaction conditions: α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), Et₃N (1.0 mmol) in DES (2 g) at 80 °C.[4] |
Experimental Protocols
Protocol 1: Greener Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent
This protocol details a high-yield, one-pot synthesis using a choline chloride-glycerol deep eutectic solvent.[4]
Materials:
-
α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
-
Guanidine derivative
-
Triethylamine (Et₃N)
-
Choline Chloride-Glycerol (1:2 molar ratio)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Water
Procedure:
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
Reaction Setup: To 2 g of the ChCl–Gly eutectic mixture, add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and Et₃N (1.0 mmol) under magnetic stirring.
-
Heating: Heat the mixture to 80 °C for 4–6 hours.
-
Monitoring: Monitor the disappearance of the ketone starting material by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 5 mL of H₂O to the reaction vessel, which will form an aqueous suspension.
-
Extraction: Extract the product from the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Palladium-Catalyzed Synthesis of N-Tosyl-2-aminoimidazole
This protocol provides a general procedure for the synthesis of N-tosyl-protected 2-aminoimidazoles.[2]
Materials:
-
Pd(OAc)₂
-
RuPhos
-
LiOtBu
-
N-propargyl guanidine
-
Aryl triflate
-
Anhydrous trifluorotoluene (PhCF₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To an oven-dried vial, add Pd(OAc)₂ (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 equiv).
-
Reaction Mixture: Seal the vial with a septum and purge with argon. Add a solution of the N-propargyl guanidine (1.0 equiv) and the aryl triflate (2.0 equiv) in PhCF₃ to achieve a 0.1 M concentration.
-
Heating: Place the sealed vial in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 3 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-aminoimidazoles.
Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Aminoimidazoles: Green Chemistry vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these valuable compounds has traditionally relied on methods that are often effective but raise environmental and safety concerns. In recent years, green chemistry approaches have emerged as promising alternatives, offering more sustainable and efficient routes to 2-aminoimidazoles. This guide provides an objective comparison of green synthesis methods versus traditional approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable strategy for their needs.
Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data for the synthesis of various 2-aminoimidazole derivatives using traditional and green chemistry approaches. The data highlights key metrics such as reaction time, temperature, solvent, and yield, allowing for a direct comparison of the efficiency and environmental footprint of each method.
Table 1: Synthesis of N,1,5-Trisubstituted-1H-imidazol-2-amines
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional | α-chloroketone, N-phenylguanidine | THF | Reflux | 12 | 81 | [1] |
| Green (DES) | α-chloroketone, N-phenylguanidine | Choline chloride:Urea (1:2) | 80 | 4-6 | 80-92 | [1] |
Table 2: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional | 2-Chloro-1,2-diphenylethan-1-one, Guanidine carbonate | THF | Reflux | ~12 | Good | [2] |
| Green (DES) | 2-Chloro-1,2-diphenylethan-1-one, Guanidine carbonate | Choline chloride:Urea (1:2) | 80 | 4 | High | [2] |
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Method | Reactants | Solvent | Time | Yield (%) | Reference |
| Conventional | Substituted imidazo[1,2-a]pyrimidines, Hydrazine hydrate | Ethanol | 2-15 h | <50 | [3] |
| Microwave | Substituted imidazo[1,2-a]pyrimidines, Hydrazine hydrate | Ethanol | 2-8 min | >80 | [3] |
Table 4: Comparison of Ultrasound-Assisted vs. Conventional Synthesis
| Method | Reactants | Catalyst | Time | Yield (%) | Reference |
| Conventional | Aldehydes, 2-Aminothiophenols | - | Several hours | Moderate | [4] |
| Ultrasound | Aldehydes, 2-Aminothiophenols | - | 15-30 min | Good to Excellent | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key traditional and green synthesis experiments.
Protocol 1: Traditional Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in THF
Materials:
-
2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)
-
N-phenylguanidine
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard reflux apparatus
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the α-chloroketone (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).
-
Add anhydrous THF to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Partition the crude mixture between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N,1,5-triphenyl-1H-imidazol-2-amine.[1]
Protocol 2: Green Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine in a Deep Eutectic Solvent (DES)
Materials:
-
2-Chloro-1,2-diphenylethan-1-one (α-chloroketone)
-
N-phenylguanidine
-
Triethylamine (Et3N)
-
Choline chloride (ChCl)
-
Urea
-
Deionized water
-
Stirring hotplate
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride (1 part by weight) and urea (2 parts by weight). Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid is formed.[6]
-
Synthesis of the 2-Aminoimidazole: To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).[6]
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of the α-chloroketone by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the reaction mixture, which will cause the product to precipitate.[6]
-
Collect the solid product by filtration and wash with water.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,1,5-triphenyl-1H-imidazol-2-amine.[6]
Protocol 3: Microwave-Assisted Synthesis of 2-Aminoimidazoles
Materials:
-
Substituted imidazo[1,2-a]pyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, dissolve the substituted imidazo[1,2-a]pyrimidine (1.0 mmol) and hydrazine hydrate (excess) in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.
Protocol 4: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles (as a related example)
Materials:
-
o-Phenylenediamine
-
Aldehyde derivative
-
Iodine (I2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a flask, dissolve o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol.
-
Add NaOH and I2 to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for a short period (e.g., 15-30 minutes), monitoring the reaction by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
Signaling Pathways and Experimental Workflows
The biological activity of 2-aminoimidazoles often stems from their ability to interact with and modulate key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these pathways and provide a visual representation of the synthesis workflows.
Caption: Comparative workflow of traditional vs. green synthesis of 2-aminoimidazoles.
Caption: Inhibition of bacterial two-component signaling by 2-aminoimidazoles.
Caption: 2-Aminoimidazoles as inhibitors of the TGF-β receptor 1 signaling pathway.
Caption: 2-Aminoimidazoles as inhibitors of Src family kinase-mediated cell proliferation.
Conclusion
The synthesis of 2-aminoimidazoles is undergoing a significant transformation, with green chemistry principles offering compelling advantages over traditional methods. The use of deep eutectic solvents, microwave irradiation, and ultrasound assistance can dramatically reduce reaction times, minimize the use of hazardous volatile organic solvents, and in many cases, improve product yields and simplify purification processes. While traditional methods remain effective and well-established, the data strongly supports the adoption of greener alternatives for a more sustainable and efficient approach to the synthesis of these medicinally important compounds. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and specific substrate requirements. However, the green chemistry methodologies presented here offer a clear path toward reducing the environmental impact of pharmaceutical research and manufacturing without compromising on efficiency.
References
- 1. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Thin-Layer Chromatography (TLC) for Monitoring 2-Aminoimidazole Synthesis
For researchers and professionals in drug development, the synthesis of the 2-aminoimidazole (2-AI) scaffold is of paramount importance due to its prevalence in marine natural products and its broad spectrum of biological activities.[1][2] Efficiently tracking the progress of this synthesis is critical for optimizing reaction times, maximizing yields, and minimizing the formation of byproducts.[3] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and widely accessible technique for real-time reaction monitoring.[4]
This guide provides a detailed comparison of TLC with other analytical methods, supported by experimental protocols and data to aid in the effective monitoring of 2-aminoimidazole synthesis.
Comparative Analysis: TLC vs. Alternative Monitoring Techniques
While TLC is a powerful tool, it is essential to understand its place alongside other common analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique often depends on the specific reaction, available equipment, and the level of detail required.
| Technique | Advantages | Disadvantages | Best Suited For |
| TLC | - Fast and inexpensive.[4]- Simple setup and operation.- Allows for simultaneous analysis of multiple samples.- Good for visualizing the disappearance of starting materials and the appearance of products.[5] | - Primarily qualitative.- Lower resolution compared to LC-MS/GC-MS.- Can be difficult to resolve compounds with very similar R_f values.[6]- Some compounds may require specific stains for visualization.[7][8] | - Rapid, routine checks of reaction progress.- Optimizing reaction conditions (e.g., time, temperature).- Quick screening of solvent systems for column chromatography.[9] |
| GC-MS | - High resolution and sensitivity.- Provides quantitative data and mass information for structural confirmation.- Excellent for volatile and thermally stable compounds. | - Requires compounds to be volatile and thermally stable.- Longer analysis time per sample.- More expensive instrumentation and maintenance. | - Monitoring reactions involving volatile starting materials or products.- Identifying and quantifying volatile byproducts.[3][10] |
| LC-MS | - High resolution, sensitivity, and specificity.- Provides quantitative data and mass information.- Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- Can resolve complex mixtures. | - Most expensive option.- Requires specialized knowledge for operation and data analysis.- Slower than TLC for quick checks. | - Detailed analysis of complex reaction mixtures.- Confirming product identity and purity.- Monitoring reactions where TLC separation is poor or starting materials are non-UV active.[1] |
Experimental Protocol: TLC for Monitoring 2-Aminoimidazole Synthesis
This protocol outlines the procedure for monitoring a typical 2-aminoimidazole synthesis, such as the condensation of an α-haloketone with a guanidine derivative.[1]
Materials:
-
Silica gel TLC plates (with UV254 indicator)
-
Developing chamber with a lid
-
Capillary spotters or micropipette
-
Mobile Phase (Eluent): A solvent system providing good separation. Common starting points include:
-
Visualization tools:
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for spotting.[13]
-
Sample Preparation & Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the limiting reactant (e.g., the α-haloketone) in a volatile solvent (like DCM or EtOAc). Spot this solution on the first mark.
-
Lane 2 (Reaction Mixture - R): Use a capillary spotter to take a tiny aliquot directly from the reaction mixture.[5] Dilute this aliquot in a small vial with a volatile solvent. Spot the diluted mixture on the second mark.
-
Lane 3 (Co-spot - Co): On the third mark, first spot the starting material solution (Lane 1), and then carefully spot the reaction mixture (Lane 2) directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[5]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.[13]
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.[13]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[8]
-
If spots are not clearly visible, use a secondary visualization method. Place the dried plate in a chamber containing a few crystals of iodine or dip it into a KMnO₄ stain followed by gentle heating.[8]
-
The reaction is considered complete when the spot corresponding to the limiting starting material is absent in the reaction mixture lane (Lane 2).[5]
-
Calculate the Retardation Factor (R_f) for the product and any remaining starting materials:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13]
-
-
Data Presentation: Representative R_f Values
The polarity of the starting materials and the final 2-aminoimidazole product dictates their mobility on a silica TLC plate. Guanidine salts are highly polar and typically remain at the origin (R_f ≈ 0), while α-haloketones are much less polar and travel further up the plate (higher R_f). The resulting 2-aminoimidazole product will have an intermediate polarity and thus an intermediate R_f value.
The following table provides representative R_f values for a hypothetical reaction between 2-chloro-1-phenylethanone and N-phenylguanidine.
| Compound | Structure | Solvent System | Approximate R_f Value | Visualization |
| N-Phenylguanidine | (C₆H₅)NHC(NH)NH₂ | 95:5 DCM:MeOH | 0.05 | KMnO₄, Ninhydrin |
| 2-Chloro-1-phenylethanone | C₆H₅C(O)CH₂Cl | 95:5 DCM:MeOH | 0.85 | UV, KMnO₄ |
| Product: N,1-Diphenyl-1H-imidazol-2-amine | Imidazole Ring | 95:5 DCM:MeOH | 0.40 | UV, KMnO₄, Iodine |
| N-Phenylguanidine | (C₆H₅)NHC(NH)NH₂ | 70:30 Hexane:EtOAc | 0.00 | KMnO₄, Ninhydrin |
| 2-Chloro-1-phenylethanone | C₆H₅C(O)CH₂Cl | 70:30 Hexane:EtOAc | 0.60 | UV, KMnO₄ |
| Product: N,1-Diphenyl-1H-imidazol-2-amine | Imidazole Ring | 70:30 Hexane:EtOAc | 0.25 | UV, KMnO₄, Iodine |
Note: R_f values are dependent on the specific TLC plate, solvent system, temperature, and chamber saturation. This data is for comparative purposes.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for TLC analysis and the decision-making process for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. TLC stains [reachdevices.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. iitg.ac.in [iitg.ac.in]
A Comparative Guide to the Characterization of 2-Aminoimidazole Synthesis Products by NMR and MS
This guide provides a comparative analysis of the characterization of 2-aminoimidazole (2-AI) derivatives synthesized via different methodologies, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The 2-AI scaffold is a significant motif in medicinal chemistry, found in numerous marine alkaloids with a wide range of biological activities.[1] Efficient synthesis and accurate characterization are crucial for researchers in drug discovery and organic synthesis.
This document outlines common synthetic routes and presents a detailed comparison of the spectroscopic data for the resulting products, supported by experimental protocols and workflow diagrams.
Comparison of Synthetic Methodologies
Several methods exist for the synthesis of the 2-aminoimidazole core, ranging from classical condensation reactions to modern green chemistry approaches and metal-catalyzed reactions.[1][2] A prominent and widely-used method is the condensation of an α-haloketone with a guanidine derivative.[2] Traditional approaches often utilize volatile organic solvents and require long reaction times.[1]
In contrast, green synthesis methods, such as those employing Deep Eutectic Solvents (DES), offer significant advantages.[3] These methods can reduce reaction times from 10-12 hours to 4-6 hours, are performed under milder conditions (e.g., under air instead of an inert atmosphere), and simplify product work-up.[3] Other innovative green approaches include microwave-assisted and ultrasound-assisted syntheses.[4]
Alternative Synthetic Routes:
-
Palladium-Catalyzed Carboamination: This method involves the reaction of N-propargyl guanidines with aryl triflates, generating both a C-N and a C-C bond in the process.[5]
-
From Formamidines: N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines can be cyclized using a base to yield 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles.[6]
-
DIB Oxidation: Fused 2-amino-imidazoles can be prepared from 1,2-diamino-arenes and Vilsmeier reagents using diacetoxy-iodobenzene (DIB) as an oxidizing agent under mild conditions.[7]
Spectroscopic Characterization Data
The following tables summarize the NMR and MS data for several 2-aminoimidazole derivatives, primarily synthesized via the green DES method involving the condensation of α-chloroketones and guanidine derivatives.[3] This data is essential for confirming the structure and purity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data of Selected 2-Aminoimidazole Derivatives in CDCl₃ [3]
| Compound ID | Substituents | Imidazole H (δ, ppm) | Aromatic H (δ, ppm) | Other Signals (δ, ppm) | NH (δ, ppm) |
| 3b | 5-tert-Butyl-N,1-diphenyl | 6.57 (s, 1H) | 6.79-6.89 (m, 1H), 7.16-7.20 (m, 4H), 7.35-7.45 (m, 5H) | 1.34 (s, 9H, C(CH₃)₃) | 5.96 (br s, 1H) |
| 3d | N,1-Diphenyl-5-p-tolyl | 7.04 (s, 1H) | 6.84-6.87 (s, 1H), 7.15-7.21 (m, 4H), 7.32-7.43 (m, 7H), 7.72 (d, 2H) | 2.33 (s, 3H, CH₃) | 6.10 (br s, 1H) |
| 3f | 5-(4-Chlorophenyl)-N,1-diphenyl | 7.10 (s, 1H) | 6.92 (t, 1H), 7.24-7.53 (m, 11H), 7.75 (d, 2H) | - | 6.06 (br s, 1H) |
| 3h | N,5-Diphenyl | 6.99 (s, 1H) | 7.17-7.20 (m, 1H), 7.31-7.49 (m, 7H), 7.69 (d, 2H) | - | 4.90 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data of Selected 2-Aminoimidazole Derivatives in CDCl₃ [3]
| Compound ID | Substituents | Imidazole C (δ, ppm) | Aromatic C (δ, ppm) | Other Signals (δ, ppm) |
| 3b | 5-tert-Butyl-N,1-diphenyl | 110.1, 149.1 | 115.7, 120.3, 124.8, 127.6, 128.9, 129.7, 137.0, 141.8, 142.2 | 29.8, 31.8 |
| 3d | N,1-Diphenyl-5-p-tolyl | 111.5, 143.1 | 116.1, 120.6, 124.4, 125.0, 128.0, 128.8, 129.0, 129.8, 131.2, 136.0, 136.3, 138.3, 141.2 | 21.1 |
| 3f | 5-(4-Chlorophenyl)-N,1-diphenyl | 112.2, 143.5 | 116.4, 121.1, 125.3, 125.8, 128.5 (2C), 129.0, 130.1, 131.9, 132.6, 136.1, 137.3, 140.8 | - |
| 3h | N,5-Diphenyl | 111.2, 148.0 | 124.3, 124.5, 126.3, 127.7, 128.4, 129.8, 134.1, 136.9, 137.7 | - |
Table 3: Mass Spectrometry Data of Selected 2-Aminoimidazole Derivatives [3]
| Compound ID | Substituents | MS Technique | m/z (%) | HRMS (ESI) [M+H]⁺ |
| 3b | 5-tert-Butyl-N,1-diphenyl | GC/MS (70 eV) | 291 (70) [M]⁺, 276 (100) | - |
| 3d | N,1-Diphenyl-5-p-tolyl | GC/MS (70 eV) | 325 (100) [M]⁺, 324 (26), 207 (50) | - |
| 3e | 5-(4-Fluorophenyl)-N,1-diphenyl | GC/MS (70 eV) | 329 (100) [M]⁺, 328 (29), 313 (29) | Calcd: 330.1407; Found: 330.1405 |
| 3h | N,5-Diphenyl | - | - | Calcd: 312.1501; Found: 312.1503 |
Experimental Workflow and Protocols
The general workflow for the synthesis and characterization of 2-aminoimidazoles is depicted below. It begins with the synthesis of the target molecule, followed by purification and subsequent characterization using various spectroscopic techniques to confirm its identity and purity.
Caption: General workflow for 2-aminoimidazole synthesis and characterization.
Detailed Experimental Protocols
1. Green Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (DES) [3]
This protocol describes the synthesis of substituted 2-aminoimidazoles using a choline chloride (ChCl) and urea-based DES.
-
Materials: α-chloroketone, guanidine derivative, triethylamine (Et₃N), choline chloride, urea, ethyl acetate (AcOEt), deionized water.
-
DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture to 80 °C while stirring until a clear, homogeneous liquid forms.
-
Reaction: To the prepared DES (e.g., 2 g), add the appropriate α-chloroketone (1.0 mmol), guanidine (1.3 mmol), and Et₃N (1.0 mmol). Heat the mixture to 80 °C and stir for 4-6 hours. Reaction progress can be monitored by GC-MS analysis until the starting ketone is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. For some products, adding deionized water (5 mL) causes the product to precipitate, which can be collected by filtration.[3] Alternatively, the aqueous suspension can be extracted with ethyl acetate. The combined organic layers are then dried over Na₂SO₄, concentrated under vacuum, and the crude product purified by flash chromatography.[3]
2. Microwave-Assisted Synthesis [4]
This protocol details a two-step microwave-assisted synthesis.
-
Materials: 2-aminopyrimidine, 2-bromoacetophenone, acetonitrile, hydrazine hydrate (60% aqueous solution).
-
Step 1 (Cyclization): In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile. Seal the vial and irradiate the mixture in a microwave reactor at 130 °C for 15 minutes.
-
Step 2 (Ring Opening): Cool the vial to room temperature. Add hydrazine hydrate (5.0 mmol) to the reaction mixture. Reseal the vial and irradiate at 100 °C for 5 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 2-aminoimidazole.[4]
3. NMR and MS Characterization [3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor reaction progress and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is employed to determine the exact mass of the protonated molecular ion ([M+H]⁺), providing confirmation of the elemental composition.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Potency of 2-Aminoimidazoles in Combating Bacterial Biofilms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminoimidazole (2-AI) compounds and their derivatives as biofilm disruption agents. Supported by experimental data, this document delves into their efficacy against key pathogens, outlines detailed experimental protocols for validation, and visualizes the underlying mechanisms of action.
2-Aminoimidazoles are a promising class of small molecules that have demonstrated significant activity in both the inhibition of biofilm formation and the dispersal of established biofilms across a broad spectrum of bacteria, including multidrug-resistant strains.[1] Unlike many traditional antibiotics, 2-AIs often exhibit a non-bactericidal mode of action, making them attractive candidates for novel anti-biofilm therapies that may circumvent the development of resistance.[2]
Comparative Efficacy of 2-Aminoimidazole Derivatives
The antibiofilm activity of 2-AI derivatives has been quantified against various bacterial species, with significant efficacy observed against notorious biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The following tables summarize the quantitative data from various studies, showcasing the half-maximal inhibitory concentrations (IC50) for biofilm formation and the half-maximal effective concentrations (EC50) for the dispersal of pre-formed biofilms.
| Compound | Organism | Biofilm Inhibition (IC50) | Biofilm Dispersal (EC50) | Reference |
| H10 (a 2-AI derivative) | Staphylococcus aureus | 12 µM | 100 µM | [1] |
| H10 (a 2-AI derivative) | Pseudomonas aeruginosa | 31 µM | 46 µM | [1] |
| 2-ABI-stilbene 1 | Pseudomonas aeruginosa | >100 µM (56% inhibition at 100 µM) | Not Reported | [3] |
| 2-ABI 7 | Pseudomonas aeruginosa | 47 µM | 84 µM | [3] |
| 5,6-dimethyl 2-ABI (21) | Pseudomonas aeruginosa | 4.0 µM | 92 µM | [3] |
| LC0024-NH2 coated Titanium | Staphylococcus aureus | 90% reduction in biofilm cells | Not Applicable | [4] |
Synergistic Effects with Conventional Antibiotics
A significant advantage of 2-AIs is their ability to work synergistically with conventional antibiotics. By disrupting the protective biofilm matrix, 2-AIs can render bacteria more susceptible to the cidal effects of antibiotics, to which they would otherwise be tolerant.[5] For instance, the combination of a 2-AI/triazole conjugate with antibiotics has been shown to dramatically increase the dispersal of Staphylococcus aureus biofilms by up to three orders of magnitude.[5] Furthermore, these compounds can resensitize multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), to standard antibiotics.[5]
| Treatment | Organism | Biofilm Reduction | Reference |
| Cefuroxime alone | Staphylococcus aureus | 80% reduction in biofilm cells | [4] |
| LC0024-Ti coating alone | Staphylococcus aureus | 90% reduction in biofilm cells | [4] |
| Cefuroxime + LC0024-Ti coating | Staphylococcus aureus | 94% reduction in biofilm cells | [4] |
| Tobramycin + Alkylquinolone QSI | Pseudomonas aeruginosa | 80% eradication of established biofilms | [6] |
| Hamamelitannin + Cefazolin/Tobramycin/Fusidic Acid | Staphylococcus aureus | ≥90% eradication of the biofilm | [6] |
Mechanisms of Action: Disrupting Biofilm Formation and Integrity
The antibiofilm activity of 2-AIs is largely attributed to their interference with key bacterial signaling pathways that regulate biofilm formation and maintenance. A primary mechanism involves the modulation of two-component signaling (TCS) systems.[1] These systems are crucial for bacteria to sense and respond to environmental cues, including those that trigger biofilm formation. By interacting with response regulator proteins, 2-AIs can disrupt these signaling cascades.
Furthermore, 2-AI derivatives have been shown to down-regulate the expression of genes essential for the production of the extracellular polymeric substance (EPS) matrix.[7] The EPS is a critical structural component of biofilms, providing adhesion, cohesion, and protection. In Salmonella, for example, 2-AIs significantly reduce the expression of genes such as csgD, csgB, and adrA, which are pivotal for EPS production.[7] This disruption of the EPS matrix weakens the biofilm structure, leading to dispersal and increased susceptibility to external threats.
Caption: Proposed signaling pathway for 2-AI mediated biofilm disruption.
Experimental Protocols
The validation of 2-aminoimidazole activity in biofilm disruption assays typically involves robust and reproducible experimental protocols. The crystal violet (CV) staining method is a widely used and reliable technique for quantifying biofilm biomass.
Biofilm Inhibition Assay
This assay assesses the ability of a 2-AI compound to prevent the initial formation of a biofilm.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
Sterile 96-well flat-bottom microtiter plates
-
2-AI compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% acetic acid or 95% ethanol
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.01).
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add various concentrations of the 2-AI compound to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours under static conditions.
-
Washing: Carefully remove the planktonic culture from each well and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.
Biofilm Dispersal Assay
This assay evaluates the ability of a 2-AI compound to disrupt a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1, 2, and 4 of the Biofilm Inhibition Assay.
-
Washing: After the incubation period for biofilm formation, remove the planktonic culture and wash the wells with PBS.
-
Compound Treatment: Add fresh medium containing various concentrations of the 2-AI compound to the wells with the established biofilms. Include a vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours at the optimal growth temperature.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in steps 5-10 of the Biofilm Inhibition Assay.
Caption: Experimental workflows for biofilm inhibition and dispersal assays.
Conclusion
2-Aminoimidazoles represent a versatile and potent class of compounds for combating bacterial biofilms. Their ability to inhibit biofilm formation, disperse established biofilms, and act synergistically with existing antibiotics highlights their potential as next-generation therapeutics. The non-bactericidal mechanisms of many 2-AIs offer a promising strategy to mitigate the growing threat of antibiotic resistance. Further research and development in this area are crucial for translating the potential of these compounds into effective clinical applications.
References
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
- 7. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different protecting groups for 2-aminoimidazole
The 2-aminoimidazole moiety is a critical pharmacophore in numerous natural products and synthetic compounds with significant biological activity. Its successful incorporation into complex molecules during multi-step synthesis often necessitates the temporary protection of the highly nucleophilic 2-amino group to prevent undesired side reactions. This guide provides a comparative analysis of the most commonly employed protecting groups for 2-aminoimidazole: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We present a summary of their performance based on experimental data, detailed protocols for their application and removal, and visual workflows to aid researchers in selecting the optimal protecting group strategy.
Data Presentation: Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is contingent on the overall synthetic strategy, particularly the stability of the substrate to the required reaction and deprotection conditions. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for amines, with specific examples relevant to 2-aminoimidazole where available.
| Protecting Group | Reagents for Protection | Typical Yield (%) | Stability | Deprotection Conditions | Typical Deprotection Yield (%) | Orthogonality |
| Boc | (Boc)₂O, Base (e.g., NaOH, Et₃N) | 75-95[1] | Stable to base and hydrogenolysis. Labile to strong acids.[2][3] | Strong acid (e.g., TFA, HCl in dioxane).[3] | High | Orthogonal to Fmoc and Cbz.[4] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, Na₂CO₃) | ~90[5] | Stable to acidic and basic conditions.[5][6] Labile to hydrogenolysis.[3][5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][5] Strong acid (e.g., HBr/HOAc).[6] | High | Orthogonal to Boc and Fmoc.[4][5] |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃) | Good to high[7] | Stable to acid and catalytic hydrogenation.[8][9] Labile to bases (especially secondary amines).[8][9] | Mild base (e.g., 20% piperidine in DMF).[10][11] | High | Orthogonal to Boc and Cbz.[4][10] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 2-amino group are provided below. It is important to note that optimization of reaction conditions may be necessary for specific 2-aminoimidazole substrates.
N-Boc Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent: Water, Tetrahydrofuran (THF), or a mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in a suitable solvent (e.g., a mixture of THF and water).
-
Add the base (e.g., NaOH) and cool the mixture to 0 °C.
-
Add (Boc)₂O portion-wise and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
N-Cbz Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent: Dioxane/water or THF/water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
Dissolve the 2-aminoimidazole derivative in a mixture of THF and water (2:1).
-
Add NaHCO₃ and cool the solution to 0 °C.
-
Add Cbz-Cl and stir the reaction at the same temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
N-Fmoc Protection of 2-Aminoimidazole
Materials:
-
2-Aminoimidazole derivative
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent: Dioxane/water mixture
-
Ethyl acetate
Procedure: [8]
-
Dissolve the 2-aminoimidazole derivative in a dioxane/water mixture.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic phase, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product by chromatography if needed.
Mandatory Visualization
Experimental Workflows
Caption: General workflows for the protection and deprotection of 2-aminoimidazole.
Orthogonal Protection Strategy
Caption: Concept of an orthogonal protection strategy using Boc and Fmoc groups.[4]
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of 2-aminoimidazole is dictated by the specific requirements of the synthetic route.
-
Boc is a robust and widely used protecting group, ideal for syntheses that involve basic or reductive steps, but incompatible with acidic conditions.
-
Cbz offers stability towards both acids and bases, making it a versatile choice, with the caveat of its lability to catalytic hydrogenation.
-
Fmoc is the preferred option when acid-sensitive functional groups are present, as it is cleaved under mild basic conditions.
A thorough understanding of the stability and deprotection conditions of each group is paramount for the successful synthesis of complex molecules containing the 2-aminoimidazole scaffold. The principles of orthogonal protection, where different protecting groups can be selectively removed in any order, are fundamental to achieving high yields and purity in multi-step syntheses.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to the Synthesis of 2-Aminoimidazole: An Analysis of Reaction Yield and Purity
The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore in medicinal chemistry, present in numerous marine natural products with a wide range of biological activities.[1] For researchers and drug development professionals, the efficient and high-purity synthesis of 2-AI derivatives is paramount. This guide provides a quantitative comparison of prominent synthetic methodologies, focusing on reaction yield and product purity, supported by detailed experimental protocols and workflow visualizations.
Quantitative Analysis of Synthetic Routes
The synthesis of 2-aminoimidazoles can be broadly categorized into classical condensation reactions and modern catalytic methods. Recent advancements in green chemistry, particularly the use of deep eutectic solvents (DES), have shown significant promise in improving yields and simplifying procedures.[2][3]
The following table summarizes the quantitative data from different synthetic approaches to provide a clear comparison of their efficiencies.
| Synthetic Method | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Classical Condensation | ||||||
| α-Chloroketone & Guanidine | THF (anhydrous) | Reflux | 12 | 81 | Not Reported | [2] |
| Green Synthesis (DES) | ||||||
| α-Chloroketone & Guanidine | ChCl-Gly (1:2) | 80 | 4-6 | 92 | Not Reported | [2][4] |
| α-Chloroketone & Guanidine | ChCl-Urea (1:2) | 80 | 4 | 85 | ~95 (>98 after crystallization) | [2] |
| Modern Catalytic Method | ||||||
| Pd-catalyzed Carboamination | Pd(OAc)₂, RuPhos | 100 | 16 | Good (specific yields vary) | Not Reported | [5][6] |
Key Observations:
-
The use of deep eutectic solvents, such as choline chloride-glycerol (ChCl-Gly) and choline chloride-urea (ChCl-Urea), demonstrates a significant improvement in reaction yield and a reduction in reaction time compared to the classical approach using tetrahydrofuran (THF).[2][4]
-
The DES-based methods are also considered "greener" as they utilize non-volatile, biodegradable solvents and can often be performed under air, eliminating the need for an inert atmosphere.[1][2]
-
While palladium-catalyzed carboamination offers a modern approach for constructing the 2-AI core with the formation of a C-C bond during cyclization, quantitative yield comparisons with condensation methods are substrate-dependent.[5][6]
-
Purity data is most explicitly provided for the ChCl-Urea method, indicating that high purity can be achieved, especially after a simple crystallization step.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are protocols for the key experiments discussed.
Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (ChCl-Urea)
This protocol describes a high-yield, one-pot synthesis utilizing a choline chloride-urea deep eutectic solvent.[2][7]
-
Preparation of the DES: Prepare the ChCl-Urea eutectic mixture by heating a 1:2 molar ratio of choline chloride and urea at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
In situ Guanidine Free Base Generation: To 2 g of the prepared DES, add the appropriate guanidinium carbonate (1.3 mmol) and potassium hydroxide (1.3 mmol). Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.
-
Reaction: Add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol) to the mixture. Continue stirring at 80 °C for 4-6 hours. Monitor the reaction progress by GC-MS or TLC until the α-chloroketone is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water, which may cause the 2-aminoimidazole product to precipitate. Collect the solid product by filtration and wash with water. For non-precipitating products, extract the aqueous suspension with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., Et₂O/hexane) to achieve higher purity.[2]
Protocol 2: Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles
This protocol outlines the synthesis via a Pd-catalyzed alkyne carboamination reaction.[5][6][8]
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the N-tosyl protected N-propargyl guanidine (1.0 equiv), aryl triflate (1.2 equiv), lithium tert-butoxide (LiOtBu) (2.4 equiv), palladium(II) acetate (Pd(OAc)₂) (4 mol %), and a suitable phosphine ligand such as RuPhos (8 mol %) in trifluorotoluene (0.1 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction and perform an appropriate aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-2-aminoimidazole.
-
Deprotection (if required): The N-tosyl group can be removed using standard reductive cleavage methods to yield the free 2-aminoimidazole.[1]
Visualizing the Synthetic Pathways and Workflows
Diagrams illustrating the reaction pathways and experimental workflows provide a clear visual representation of the processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-reactivity and Selectivity of 2-Aminoimidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for 2-aminoimidazole-based inhibitors and their alternatives, targeting key enzyme families.
Table 1: Kinase Inhibitors
| Target Kinase | Inhibitor Scaffold | Specific Compound | IC50/Ki/Kd | Alternative Inhibitor | IC50/Ki/Kd of Alternative |
| Src Family Kinases | |||||
| Src | 4-Aminoimidazole derivative | Compound 3b | 90 nM (Ki)[1] | Dasatinib | <1 nM (Ki)[1] |
| Fyn | 4-Aminoimidazole derivative | Compound 3b | 120 nM (Ki)[1] | Dasatinib | <1 nM (Ki)[1] |
| Lyn | 4-Aminoimidazole derivative | Compound 3b | 480 nM (Ki)[1] | Dasatinib | <1 nM (Ki)[1] |
| Yes | 4-Aminoimidazole derivative | Compound 3b | 210 nM (Ki)[1] | Dasatinib | <1 nM (Ki)[1] |
| RIPK1/RIPK3 | |||||
| RIPK1 | 2-Aminoimidazole derivative | GSK'074 | 12 nM (Kd)[3] | Necrostatin-1 (Nec-1) | Type III inhibitor[4] |
| RIPK3 | 2-Aminoimidazole derivative | GSK'074 | 130 nM (Kd)[3] | GSK'872 | Highly selective for RIPK3[3] |
| TAK1 (MAP3K7) | |||||
| TAK1 | 2,4-disubstituted imidazole | Compound 54 | 2 nM (IC50)[1] | Staurosporine | 39 nM (IC50)[1] |
Table 2: Non-Kinase Enzyme Inhibitors
| Target Enzyme | Inhibitor Scaffold | Specific Compound | IC50/Ki/Kd | Alternative Inhibitor | IC50/Ki/Kd of Alternative |
| Human Arginase I | 2-Aminoimidazole amino acid | A1P | 2 µM (Kd)[5][6][7] | Nω-hydroxy-nor-L-arginine (nor-NOHA) | 0.3-0.5 µM (Ki)[1] |
| 2-Aminoimidazole | 2-Aminoimidazole | 3.6 mM (Ki)[5][6] | |||
| BACE-1 (β-secretase) | 2-Aminoimidazole | Aminoimidazole derivatives | 20-80 nM (FRET potency)[8] | Verubecestat (MK-8931) | Advanced to Phase 3 clinical trials[9] |
| Lanabecestat | Potent, BBB-penetrant[9] | ||||
| NOD1 | 2-Aminobenzimidazole | ML130 (CID-1088438) | Selectively inhibits NOD1 over NOD2 and TNFR1[3] | Purine-2,6-diones (ML146) | NOD1 pathway inhibitor[3] |
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate key signaling pathways and a general workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for measuring kinase activity.[1]
Objective: To determine the in vitro inhibitory activity of 2-aminoimidazole compounds against a target kinase.
Materials:
-
Purified kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
2-aminoimidazole inhibitor and control compounds (e.g., staurosporine)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-AI inhibitor and control compounds in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or control to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Arginase Activity Assay (Colorimetric)
This protocol is based on the measurement of urea produced from the hydrolysis of L-arginine.[1]
Objective: To determine the in vitro inhibitory activity of 2-aminoimidazole compounds against arginase.
Materials:
-
Source of arginase (e.g., purified enzyme, cell lysate)
-
L-arginine solution
-
Urea colorimetric detection reagents
-
Urea standards
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
-
2-aminoimidazole inhibitor
Procedure:
-
Enzyme Activation: Pre-incubate the arginase sample in assay buffer at 55-60°C for 10 minutes to activate the enzyme.
-
Compound Incubation:
-
In a 96-well plate, add the activated arginase sample.
-
Add the 2-AI inhibitor at various concentrations. Include a vehicle control.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
-
Arginase Reaction:
-
Initiate the reaction by adding the L-arginine solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Urea Detection:
-
Stop the reaction by adding an acidic solution.
-
Add the colorimetric reagent.
-
Heat the plate at 95-100°C for 30-45 minutes for color development.
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the urea standards.
-
Calculate the concentration of urea produced in each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Protocol 3: BACE-1 Enzymatic Activity Assay (FRET)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay for BACE-1 activity.[10][11][12]
Objective: To determine the in vitro inhibitory activity of 2-aminoimidazole compounds against BACE-1.
Materials:
-
Recombinant Human BACE-1 Enzyme
-
BACE-1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 inhibitor (e.g., Bace1-IN-9 as a control)
-
Black, opaque 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the BACE-1 enzyme, FRET substrate, and test compounds in BACE-1 Assay Buffer.
-
Assay Setup:
-
In a microplate, add the test compound at various concentrations.
-
Add the BACE-1 enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Reaction Initiation: Initiate the reaction by adding the BACE-1 FRET substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of ~530-545 nm and an emission wavelength of ~570-590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: NanoBRET™ Target Engagement Assay
This protocol provides a method for quantifying compound binding to a target protein in living cells.[13][14][15]
Objective: To assess the intracellular target engagement and selectivity of 2-aminoimidazole inhibitors.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring BRET signal (donor and acceptor wavelengths)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into the assay plate. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminoimidazole test compounds.
-
Add the diluted compounds to the cells.
-
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.
-
Substrate Addition: Prepare and add the NanoBRET™ Nano-Glo® Substrate solution to all wells.
-
Data Acquisition: Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well.
-
Normalize the data to vehicle and no-tracer controls.
-
Determine the IC50 values from the concentration-response curves to assess compound affinity for the target in a cellular context. By performing this assay with a panel of NanoLuc®-tagged kinases, a cellular selectivity profile can be generated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 3. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 15. benchchem.com [benchchem.com]
Shifting Landscapes: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminoimidazole Compounds
The 2-aminoimidazole (2-AI) scaffold, a key feature in many marine natural products, has emerged as a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, particularly as antibacterial, anti-biofilm, and anticancer agents. However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of notable 2-AI compounds, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive overview of this versatile chemical class.
Antibacterial and Anti-Biofilm Efficacy: Disrupting Microbial Communities
A significant area of research for 2-AI compounds is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. Many 2-AI derivatives act not by killing the bacteria (bactericidal activity) but by disrupting the biofilm structure or preventing its formation, making them attractive as adjuvants to traditional antibiotic therapy.[1] This approach is less likely to impose a strong selective pressure for the development of resistance.[2][3]
In Vitro vs. In Vivo Anti-Biofilm Activity of LC0024-NH2
A notable example is the 2-AI derivative LC0024-NH2, which has been investigated for its potential as an anti-biofilm coating for titanium implants. In vitro studies demonstrated a significant reduction in biofilm formation of the clinical Staphylococcus aureus isolate JAR060131.[2] An optimized coating of LC0024-NH2 on titanium disks resulted in a greater than 90% reduction in biofilm cells compared to uncoated disks, without affecting the viability of planktonic (free-living) bacteria. When combined with the antibiotic cefuroxime, the anti-biofilm effect was even more pronounced, showing a 94% reduction in biofilm cells compared to the control.[2]
While direct in vivo efficacy studies against infection for LC0024-NH2 are still in the preliminary stages, a crucial first step has been to assess its biocompatibility in a living organism.[1] An in vivo study using a rabbit osteotomy model confirmed that titanium implants coated with LC0024-NH2 did not negatively impact fracture healing or osteointegration, laying the groundwork for future in vivo infection models.[1][3]
Table 1: In Vitro Efficacy of LC0024-NH2 Coating Against Staphylococcus aureus Biofilm [1][2]
| Treatment | Biofilm Reduction (%) |
| LC0024-NH2 Coating | >90% |
| Cefuroxime on Control Surface | ~79% |
| LC0024-NH2 Coating + Cefuroxime | ~94% |
Synergistic Effects with Conventional Antibiotics
Another promising strategy involves using 2-AI compounds to resensitize multidrug-resistant bacteria to conventional antibiotics.[4][5] A 2-aminoimidazole/triazole (2-AIT) conjugate, referred to as compound 1, has been shown to inhibit and disperse biofilms of various bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), without being bactericidal itself.[4]
In vitro studies have demonstrated a dramatic synergistic effect when compound 1 is combined with antibiotics. For instance, in an MRSA strain (BAA-44), the combination of 45 µM of compound 1 with antibiotics like gentamicin, erythromycin, penicillin G, and methicillin led to significant reductions in bacterial growth (86%, 82%, 95%, and 91% respectively), whereas the compound or the antibiotics alone had a much weaker effect.[4]
Table 2: In Vitro Synergistic Efficacy of 2-AIT Compound 1 with Antibiotics Against MRSA (BAA-44) [4]
| Treatment | Bacterial Growth Reduction (%) |
| 45 µM Compound 1 | No significant reduction |
| 150 µM Gentamicin | <99% (in sensitive strain) |
| 150 µM Gentamicin + 45 µM Compound 1 | 86% |
| 100 µM Erythromycin | ~89% (in sensitive strain) |
| 100 µM Erythromycin + 45 µM Compound 1 | 82% |
| 25 µM Penicillin G + 45 µM Compound 1 | 95% |
| 25 µM Methicillin + 45 µM Compound 1 | 91% |
Further in vitro and in vivo studies are needed to fully elucidate the therapeutic potential of these synergistic combinations.
Anticancer Efficacy: Targeting Cell Proliferation and Survival
Certain 2-AI derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] Their mechanisms of action often involve targeting key cellular processes like microtubule dynamics or oncogenic signaling pathways.[1]
One of the well-studied mechanisms for anticancer 2-AI compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
In Vitro vs. In Vivo Efficacy of a 2-Amino-1-Thiazolyl Imidazole
A novel 2-amino-1-thiazolyl imidazole, compound 2, has demonstrated anticancer potential both in vitro and in a murine leukemia model.[1] While specific in vitro IC50 values for this compound were not detailed in the available literature, its in vivo efficacy was quantified by the increase in the lifespan of leukemia-bearing mice.
In a DBA/2 mouse model inoculated with P388 leukemia cells, oral administration of compound 2 resulted in a dose-dependent increase in lifespan compared to the vehicle control group.[1] A dose of 50 mg/kg led to a 35% increase in lifespan, while a 100 mg/kg dose resulted in a 45% increase, highlighting its potential as an anticancer agent.[1]
Table 3: In Vivo Efficacy of Compound 2 in a Murine Leukemia Model [1]
| Treatment | Dose (mg/kg, oral) | Increase in Lifespan (%) |
| Vehicle Control | - | 0 |
| Compound 2 | 50 | 35 |
| Compound 2 | 100 | 45 |
Experimental Protocols
In Vitro Biofilm Inhibition Assay
-
Surface Preparation: Titanium disks, either uncoated (control) or coated with a 2-AI derivative like LC0024-NH2, are sterilized and placed in the wells of a microtiter plate.[2][3]
-
Bacterial Inoculation: A suspension of a clinically relevant bacterial strain (e.g., S. aureus JAR060131) in a suitable growth medium is added to each well.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24 hours).
-
Planktonic Cell Removal: After incubation, the medium containing planktonic bacteria is removed, and the disks are gently washed with a phosphate-buffered saline (PBS) solution to remove non-adherent cells.
-
Biofilm Quantification: The remaining biofilm on the disk is dislodged by sonication. The number of viable bacterial cells is then quantified by serial dilution and plating on agar plates to determine the colony-forming units per square centimeter (CFU/cm²).[2]
In Vivo Biocompatibility and Osteotomy Model
-
Animal Model: New Zealand White Rabbits are used for this model.[1]
-
Implant Preparation: Titanium-6-aluminum-4-vanadium alloy implants, either uncoated or coated with the 2-AI compound, are sterilized before surgery.[1]
-
Surgical Procedure: A unilateral 3 mm osteotomy (a surgical cut in the bone) is created in the humerus of each rabbit. The prepared implant is then placed into the osteotomy site.[1]
-
Post-operative Care and Monitoring: The animals receive appropriate post-operative care, including analgesics. The healing process and integration of the implant are monitored over a period of several weeks.
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the implant and surrounding bone tissue are harvested for histological analysis to assess bone healing and tissue integration around the implant.
Murine Leukemia Model
-
Animal Model: DBA/2 mice are commonly used for this model.[1]
-
Tumor Inoculation: A specific number of leukemia cells (e.g., 10⁶ P388 cells) are inoculated intraperitoneally into the mice.[1]
-
Treatment: The day after tumor inoculation, treatment with the 2-AI compound (e.g., compound 2) or a vehicle control is initiated. The treatment is typically administered orally once daily for a specified period.[1]
-
Efficacy Endpoint: The primary endpoint for efficacy is the lifespan of the mice. The percentage increase in lifespan for the treated groups is calculated relative to the median survival time of the vehicle control group.[1]
Visualizing Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate a key mechanism of action for anti-biofilm 2-AI compounds and a typical workflow for evaluating their efficacy.
Caption: Mechanism of anti-biofilm action by 2-aminoimidazole compounds.
Caption: General workflow for evaluating the efficacy of 2-AI compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 3. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aminoimidazoles: Established Protocols vs. Modern Methods
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marine alkaloids with a wide array of biological activities. For researchers and drug development professionals, the efficient and versatile synthesis of this privileged heterocyclic structure is a critical endeavor. This guide provides a comparative analysis of established and novel synthetic methodologies for 2-aminoimidazoles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform the selection of the most suitable method for specific research needs.
At a Glance: Benchmarking Synthesis Methods
The choice of a synthetic route to 2-aminoimidazoles is often a trade-off between tradition and innovation, with factors such as yield, reaction time, substrate scope, and environmental impact playing a pivotal role. This guide benchmarks three prominent methods: the classical condensation of α-haloketones with guanidine, its greener counterpart utilizing Deep Eutectic Solvents (DES), and a modern palladium-catalyzed carboamination. A fourth method, starting from 2-aminopyrimidines, offers a divergent route to substituted 2-aminoimidazoles.
| Method | General Reaction | Key Reagents & Conditions | Reaction Time | Yield (%) | Key Advantages | Key Limitations |
| Classical Condensation | α-Haloketone + Guanidine | Volatile organic solvents (e.g., THF, ethanol), reflux | 10-12 hours[1] | ~81[1] | Well-established, readily available starting materials. | Long reaction times, use of hazardous solvents.[1] |
| Green Condensation (DES) | α-Haloketone + Guanidine | Deep Eutectic Solvent (e.g., Choline Chloride:Urea), 80°C | 4-6 hours[1][2] | Up to 92[3] | Shorter reaction times, environmentally benign, simpler work-up.[1][4] | May require optimization for specific substrates. |
| Pd-Catalyzed Carboamination | N-Propargyl Guanidine + Aryl Triflate | Pd(OAc)₂, RuPhos, LiOtBu, PhCF₃, 100°C | 3 hours[5] | Good to excellent (e.g., up to 95%)[5] | Rapid access to diverse aryl-substituted 2-AIs, C-C bond formation during cyclization.[5][6] | Requires specialized reagents (catalyst, ligand), inert atmosphere.[7] |
| From 2-Aminopyrimidines | 2-Aminopyrimidine + α-Bromocarbonyl | Microwave irradiation, Hydrazine hydrate | 15-45 minutes[8] | Good to excellent[8] | Rapid, divergent synthesis of polysubstituted 2-AIs.[8][9] | Multi-step one-pot procedure.[8] |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic approach, the following diagrams, generated using the DOT language, illustrate the key steps and transformations.
Caption: Comparative workflow of 2-aminoimidazole synthesis methods.
Detailed Experimental Protocols
The following are representative experimental protocols for the benchmarked synthetic methods.
Protocol 1: Classical Condensation in Volatile Organic Solvent
This protocol describes the synthesis of 2-aminoimidazoles via the condensation of an α-haloketone and guanidine in tetrahydrofuran (THF).
-
Materials: α-chloroketone (1.0 mmol), guanidine (1.3 mmol), anhydrous THF.
-
Procedure:
-
To a solution of guanidine in anhydrous THF, add the α-chloroketone.
-
Reflux the mixture under an inert atmosphere for approximately 12 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Green Condensation in Deep Eutectic Solvent
This protocol details a more environmentally friendly approach using a choline chloride:urea deep eutectic solvent.[2]
-
Materials: α-chloroketone (1.0 mmol), guanidine carbonate (1.3 mmol), potassium hydroxide (KOH) (1.3 mmol), triethylamine (1.3 mmol), choline chloride, urea.
-
Procedure:
-
Prepare the DES: Mix choline chloride and urea in a 1:2 molar ratio and heat at 80°C with stirring until a clear, homogeneous liquid forms.[2]
-
In situ Guanidine Generation: To 2 g of the prepared DES, add guanidine carbonate and KOH. Heat the mixture to 80°C and stir for 30 minutes to liberate the free guanidine base.[1]
-
Reaction: Add the α-chloroketone and triethylamine to the mixture. Continue stirring at 80°C for 4 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water to precipitate the 2-aminoimidazole product.[1]
-
Collect the solid product by filtration and wash with water. Further purification can be achieved by recrystallization.
-
Protocol 3: Palladium-Catalyzed Alkyne Carboamination
This modern method provides access to a diverse range of substituted 2-aminoimidazoles.[5]
-
Materials: N-propargyl guanidine substrate (1.0 equiv), aryl triflate (2.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (4 mol%), RuPhos (8 mol%), Lithium tert-butoxide (LiOtBu) (2.4 equiv), anhydrous trifluorotoluene (PhCF₃).
-
Procedure:
-
Reaction Setup: In an oven-dried glovebox or under an inert atmosphere, combine Pd(OAc)₂, RuPhos, and LiOtBu in a reaction vial.
-
Add the N-propargyl guanidine substrate and the aryl triflate.
-
Add anhydrous trifluorotoluene to achieve a 0.1 M concentration of the N-propargyl guanidine.
-
Reaction: Seal the vial and heat the mixture at 100°C for 3 hours.[5]
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.[3]
-
Protocol 4: Synthesis from 2-Aminopyrimidines
This protocol outlines a microwave-assisted, one-pot, two-step procedure for the synthesis of substituted 2-aminoimidazoles.[8]
-
Materials: 2-aminopyrimidine (1.0 mmol), α-bromoacetophenone (1.1 mmol), acetonitrile, hydrazine hydrate (60% aqueous solution).
-
Procedure:
-
Imidazo[1,2-a]pyrimidinium Salt Formation: In a microwave reaction vial, dissolve 2-aminopyrimidine and α-bromoacetophenone in acetonitrile. Seal the vial and irradiate in a microwave reactor at 130°C for 15 minutes.[2]
-
Pyrimidine Ring Opening: Cool the vial to room temperature. Add hydrazine hydrate to the reaction mixture. Reseal the vial and irradiate at 100°C for 5 minutes.[2]
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 2-aminoimidazole.[2]
-
Conclusion
The synthesis of 2-aminoimidazoles has evolved from established, reliable methods to more rapid, efficient, and environmentally conscious protocols. The classical condensation reaction, while foundational, is often hampered by long reaction times and the use of hazardous solvents. The advent of deep eutectic solvents provides a greener and more efficient alternative for this transformation. For the rapid generation of diverse libraries of substituted 2-aminoimidazoles, the palladium-catalyzed carboamination stands out as a powerful tool, enabling the formation of both a C-N and a C-C bond in a single step. The divergent synthesis from 2-aminopyrimidines further expands the synthetic chemist's toolkit, particularly for accessing polysubstituted derivatives. The selection of the optimal method will ultimately depend on the specific target molecule, desired scale, and the available resources and expertise.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminoimidazole Hemisulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Aminoimidazole hemisulfate, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to recognize the potential hazards associated with this compound. The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required[1][2].
-
Hand Protection: Wear suitable protective gloves to prevent skin contact[1].
-
Skin and Body Protection: Appropriate protective clothing should be worn to minimize the risk of skin exposure[1].
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, for large-scale operations or in situations where dust generation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended[1].
Occupational Exposure Limits
While specific permissible exposure limits for this compound have not been established by OSHA, it is often regulated as "Particulates Not Otherwise Regulated" (PNOR). The following table summarizes the relevant occupational exposure limits from various regulatory bodies.
| Jurisdiction | Type | Value (Total Dust) | Value (Respirable Fraction) |
| US - Oregon (PELs) | TWA | 10 mg/m³ | 5 mg/m³ |
| US - Wyoming (PELs) | TWA | - | 5 mg/m³ |
| US - Tennessee (OELs) | TWA | - | 5 mg/m³ |
| US - California (PELs) | TWA | - | 5 mg/m³ |
| US - Michigan (PELs) | TWA | - | 5 mg/m³ |
| Canada - British Columbia | TWA | 10 mg/m³ (Insoluble or Poorly Soluble) | - |
| Canada - Prince Edward Island | TWA | 10 mg/m³ (Inhalable particles) | - |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Data sourced from[3].
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of in standard laboratory trash or flushed down the drain[4].
Step 1: Waste Collection and Containerization
-
Use a Designated Container: Collect all this compound waste, including contaminated materials, in a clearly labeled, leak-proof container with a secure lid[4]. The container must be compatible with the chemical.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. This prevents potentially hazardous chemical reactions[4].
-
Proper Labeling: The waste container must be affixed with a "Hazardous Waste" label. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
Relevant hazard pictograms (e.g., irritant)[4].
-
Step 2: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
Step 3: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the EHS department or submitting a hazardous waste pickup request[4].
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring that all information is accurate and legible[4].
-
Professional Disposal: The collected waste will be handled and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations[5].
Experimental Protocols: Neutralization and Deactivation
The available safety data sheets and chemical handling guides do not provide specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes. The universally recommended procedure is to manage it as hazardous waste through an accredited professional service, as outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Aminoimidazole hemisulfate
Essential Guide to Handling 2-Aminoimidazole Hemisulfate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe use of this compound, a compound frequently utilized in pharmaceutical research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Summary
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6] It is crucial to adhere to the following safety precautions.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₃H₅N₃ · 0.5H₂SO₄ |
| Molecular Weight | 132.13 g/mol [1] |
| Appearance | Crystals or solid[2] |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles meeting European standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are required.[2][6] A face shield should be used in addition to goggles when there is a risk of splashing.[2] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves.[1][2][4] Nitrile gloves are a common and effective choice for incidental contact.[2] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned to protect the body and clothing.[2] Wear appropriate protective clothing to prevent skin exposure.[1][4] |
| Footwear | Closed-toed shoes must be worn in the laboratory.[2] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][2] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[7] |
Handling and Use Protocol
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[3] |
Accidental Release and Disposal Plan
Spill Containment and Cleanup
-
Ensure adequate ventilation and wear appropriate PPE.[2]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6]
-
For large spills, contain the material and follow your institution's emergency procedures.
Disposal Procedure
Waste this compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1][7]
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
-
Storage :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal :
References
- 1. fishersci.se [fishersci.se]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound, 98+% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
